molecular formula C3H6ClN3 B2476095 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride CAS No. 2228823-96-7

1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride

Cat. No.: B2476095
CAS No.: 2228823-96-7
M. Wt: 119.55
InChI Key: CJEPMQRAVAROQD-UHFFFAOYSA-N
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Description

1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride (CAS 2228823-96-7) is a spirocyclic compound of high interest in medicinal chemistry and drug discovery. Its unique structure, characterized by a fused bicyclic system containing three nitrogen atoms, serves as a versatile building block for the synthesis of more complex molecules . The hydrochloride salt form improves solubility and stability, making it suitable for various laboratory applications . Research indicates this compound exhibits significant biological activity. It has demonstrated promising in vitro antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL, suggesting particular efficacy against Gram-positive bacteria . Preliminary studies also suggest anticancer potential, with the compound showing moderate to high cytotoxicity and an ability to inhibit proliferation in various cancer cell lines such as HeLa, MCF-7, and A549, with IC₅₀ values reported between 10 and 30 µM . The proposed mechanisms of action for these biological effects include the disruption of microbial cell membranes and the induction of apoptosis in cancer cells, as evidenced by increased caspase activity . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Handle with appropriate precautions, as it may be hazardous .

Properties

IUPAC Name

1,2,5-triazaspiro[2.3]hex-1-ene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.ClH/c1-3(2-4-1)5-6-3;/h4H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEPMQRAVAROQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)N=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,2,5-Triazaspirohex-1-ene Hydrochloride: A Next-Generation Strained-Ring Scaffold for Photoaffinity Labeling

1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride: A Next-Generation Strained-Ring Scaffold for Photoaffinity Labeling

Executive Summary

Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology and drug development for mapping small molecule–protein interactions. However, traditional aliphatic diazirines are plagued by a critical mechanistic flaw: UV-induced isomerization into linear diazo intermediates. These long-lived diazo species selectively react with acidic amino acids (glutamate/aspartate), creating false-positive, pH-dependent off-target signals[1].

1,2,5-Triazaspiro[2]hex-1-ene hydrochloride (CAS: 2228823-96-7) represents a paradigm shift in probe design. By fusing a diazirine to a four-membered azetidine ring, this spirocyclic building block leverages intense ring strain to thermodynamically block diazo isomerization, ensuring high-fidelity carbene generation[3]. As a Senior Application Scientist, I have structured this technical guide to detail the causality behind its superior performance and provide self-validating protocols for its integration into modern chemoproteomic workflows.

Chemical Identity & Basic Properties

Understanding the physical parameters of this scaffold is the first step in successful probe design. The hydrochloride salt is the preferred form, as it maintains the electronic integrity required for optimal photolysis[3].

PropertyQuantitative Data / Specification
Chemical Name 1,2,5-Triazaspiro[2]hex-1-ene hydrochloride
CAS Number 2228823-96-7[4]
Molecular Formula C₃H₆ClN₃[4]
Molecular Weight 119.55 g/mol [5]
SMILES Cl.C1NCC12N=N2[4]
Appearance Solid (typically off-white)
Storage Conditions -20°C, keep in dark place, inert atmosphere[5]

Mechanistic Causality: Overcoming the Diazo Isomerization Problem

To design a reliable experiment, one must understand the failure modes of legacy reagents. Traditional minimalist PAL tags rely on acyclic alkyl diazirines. Upon irradiation at 365 nm, these diazirines extrude nitrogen gas to form a highly reactive singlet carbene, which rapidly inserts into nearby bonds to covalently tag the target protein. However, a competing pathway exists: the diazirine can isomerize into a linear diazo compound[1]. This diazo species diffuses away from the binding site and reacts with acidic microenvironments, leading to background labeling of acidic protein surfaces regardless of true binding affinity[3].

The spiro-azetidine architecture of 1,2,5-triazaspiro[2]hex-1-ene fundamentally alters this energy landscape. The geometric constraint of the four-membered azetidine ring imposes significant ring strain. Isomerization to a linear diazo species would require breaking this spirocyclic geometry—an energetically prohibitive process. Consequently, photolysis of the spiro-azetidine diazirine cleanly yields the desired carbene without the contaminating diazo isomer, drastically reducing off-target background noise[3].

Photolysiscluster_0Traditional Alkyl Diazirine Pathwaycluster_1Spiro-Azetidine Diazirine PathwayA1Alkyl DiazirineB1Singlet Carbene(Target Labeling)A1->B1 UV (365nm)C1Diazo Isomer(Off-Target Acidic Labeling)A1->C1 IsomerizationA21,2,5-Triazaspiro[2.3]hex-1-eneB2Singlet Carbene(Specific Labeling)A2->B2 UV (365nm)C2Diazo Isomer(Formation Blocked)A2->C2 Blocked by Ring Strain

Comparison of photolysis pathways: Traditional diazirines vs. spiro-azetidine diazirines.

Synthetic Integration: Probe Construction Protocol

The secondary amine of the azetidine ring (position 5) serves as a versatile attachment vector.

Expert Insight: While the hydrochloride salt of 1,2,5-triazaspiro[2]hex-1-ene is highly stable, deprotonation or N-substitution with bulky protecting groups (like Boc) can sometimes lead to rearrangement products upon photolysis[3]. Therefore, direct amide coupling to a robust target pharmacophore is the preferred strategy, as the resulting amide bond maintains the electronic integrity of the spiro-system.

Protocol: Self-Validating Amide Coupling

Objective: Conjugate 1,2,5-triazaspiro[2]hex-1-ene to a carboxylic acid-bearing pharmacophore.

  • Activation: Dissolve 1.0 eq of the carboxylic acid pharmacophore in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add 1.2 eq of 1,2,5-triazaspiro[2]hex-1-ene hydrochloride to the reaction mixture. Stir at room temperature.

  • Validation Checkpoint: After 2 hours, sample 1 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is successful only when the starting material peak disappears and the extracted ion chromatogram (EIC) shows the expected [M+H]⁺ of the conjugated product.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA). Lyophilize in the dark to obtain the final probe.

Photoaffinity Labeling (PAL) Experimental Protocol

Once the spiro-azetidine probe is synthesized, it can be deployed in live cells or cell lysates. The following protocol incorporates mandatory controls to ensure the resulting chemoproteomic data is self-validating and free of false positives.

Protocol: In Vitro Photo-Cross-Linking & Target Enrichment
  • Incubation: Treat cell lysate (1 mg/mL protein concentration) with the spiro-probe (1–10 µM final concentration). Validation Control: Prepare two parallel samples: a "No UV" control (to rule out non-covalent aggregation) and a "Competitor" control (co-incubated with 100x excess of the unlabeled parent drug to prove active-site specificity).

  • Equilibration: Incubate at 4°C for 30 minutes to allow the probe to reach thermodynamic binding equilibrium with its target.

  • Irradiation: Transfer samples to a 96-well plate on ice. Irradiate with a 365 nm UV LED array for 10 minutes at a distance of 5 cm. (365 nm cleanly activates the diazirine without causing UV-C damage to the proteome).

  • Bioorthogonal Conjugation: If the probe contains an alkyne handle, add a click chemistry mixture comprising 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄. React for 1 hour at room temperature.

  • Enrichment & Analysis: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet, incubate with Streptavidin-agarose beads for 2 hours, wash stringently, and analyze via LC-MS/MS. Validation Checkpoint: True targets will show a strong spectral count in the primary sample, near-zero counts in the "No UV" control, and significantly diminished counts in the "Competitor" control.

WorkflowStep1Step 1: Probe IncubationIncubate target protein with spiro-probe (1-10 µM)Step2Step 2: UV Irradiation365 nm UV light for 10-15 min on iceStep1->Step2 EquilibriumStep3Step 3: Bioorthogonal ConjugationCuAAC with fluorophore or biotin-azideStep2->Step3 Covalent Cross-linkStep4Step 4: Enrichment & AnalysisStreptavidin pulldown followed by LC-MS/MSStep3->Step4 Tagged Protein

Step-by-step experimental workflow for photoaffinity labeling using spiro-azetidine probes.

Comparative Data Summary

To contextualize the utility of 1,2,5-triazaspiro[2]hex-1-ene, the table below compares its performance metrics against legacy PAL tags.

PAL Tag ScaffoldActivation WavelengthSteric Bulk / SizeDiazo Isomerization RiskLabeling Fidelity
Benzophenone ~350 nmLargeNoneLow (Requires long irradiation, high background)
Aryl Azide <300 nmMediumNoneModerate (Prone to ring expansion to ketenimine)
Alkyl Diazirine ~365 nmMinimalHigh (Forms reactive linear diazo)Moderate (pH-dependent acidic off-target labeling)
Spiro-Azetidine Diazirine ~365 nmMinimalNone (Blocked by ring strain)High (Clean singlet carbene insertion)

References

  • PubChemLite. "1,2,5-triazaspiro[2]hex-1-ene hydrochloride". Source: uni.lu. URL:[Link]

  • West, A. V., Amako, Y., & Woo, C. M. (2022). "Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells". Source: Journal of the American Chemical Society. URL:[Link]

In-Depth Technical Guide: 1,2,5-Triazaspirohex-1-ene Hydrochloride in Photoaffinity Labeling and Drug Discovery

In-Depth Technical Guide: 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride in Photoaffinity Labeling and Drug Discovery

Executive Summary

Target identification remains one of the most formidable bottlenecks in modern drug development. While photoaffinity labeling (PAL) has revolutionized our ability to map small molecule-protein interactomes, traditional photophores often suffer from fatal flaws: linear diazirines yield high pH-dependent background noise, and larger cyclic diazirines undergo unproductive intramolecular rearrangements.

1,2,5-Triazaspiro[1]hex-1-ene hydrochloride represents a next-generation structural solution. By fusing a photoreactive diazirine to a highly strained azetidine ring, this spirocyclic building block thermodynamically forces photolysis down the productive carbene pathway. This whitepaper provides a comprehensive technical breakdown of its structural advantages, mechanistic superiority, and field-proven protocols for synthetic integration and biological application.

Structural Architecture & Physicochemical Profile

The core architecture of 1,2,5-triazaspiro[1]hex-1-ene consists of a 3-membered diazirine ring spiro-fused at the C3 position of a 4-membered azetidine ring. This spiro[1]hexane geometry is critical: it provides a minimal steric footprint, ensuring that the addition of this tag to a pharmacophore does not disrupt the ligand's native binding affinity to its target protein.

Table 1: Physicochemical & Structural Profile
PropertyValue
Chemical Name 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride
CAS Number 2228823-96-7[2]
Molecular Formula C₃H₆ClN₃ (Salt) / C₃H₅N₃ (Free Base)[1]
Molecular Weight 119.55 g/mol (Salt) / 83.05 g/mol (Free Base)[1]
Core Architecture Spirocyclic diazirine-azetidine
Primary Reactivity UVA-induced carbene generation (350–365 nm)
Functionalization Site N5 (Azetidine secondary amine)

Mechanistic Superiority: Overcoming the "Rearrangement Trap"

To understand why 1,2,5-triazaspiro[1]hex-1-ene is a superior photophore, one must analyze the failure modes of legacy diazirines.

Traditional linear alkyl diazirines have a propensity to isomerize into reactive diazo intermediates upon irradiation. These diazo species preferentially label acidic amino acids in a pH-dependent manner, leading to high background noise and false-positive target identification[3]. To circumvent this, chemical biologists developed spirocyclic diazirines. However, incorporating diazirines into 5- and 6-membered azacycles (pyrrolidines and piperidines) introduces a new failure mode: the photogenerated carbene rapidly undergoes intramolecular 1,2-hydride or alkyl shifts to form unreactive alkenes, quenching the probe before it can crosslink with the target[4].

The Spiro-Azetidine Advantage: 1,2,5-Triazaspiro[1]hex-1-ene solves both paradigms through extreme ring strain. If the carbene intermediate attempted an intramolecular rearrangement, it would be forced to form a highly strained, anti-Bredt-like cyclobutene derivative. Because this pathway is thermodynamically prohibited, the reaction is forced entirely down the productive carbene insertion pathway. Empirical studies demonstrate that diazirine-substituted azetidines produce zero alkene rearrangement products upon photolysis, instead yielding >95% of the desired insertion adducts[5]. Furthermore, the strained 4-membered ring prevents the formation of acid-reactive diazo isomers, effectively eliminating pH-dependent off-target labeling[5].

Photolysis_MechanismA1,2,5-Triazaspiro[2.3]hex-1-ene(Spiro-Azetidine Diazirine)BUV Irradiation(λ = 350-365 nm)A->B ActivationCSinglet Carbene Intermediate+ N₂ GasB->C PhotolysisDTarget Protein Insertion(C-H / N-H / O-H)C->D Productive Pathway(>95% Yield)EIntramolecular Rearrangement(Alkene Formation)C->E Unproductive PathwayFThermodynamically Blockedby High Ring StrainE->F Prevented

Caption: Divergent photolysis pathways demonstrating how azetidine ring strain forces productive carbene insertion.

Synthetic Integration: Functionalizing the Azetidine Core

The secondary amine at the N5 position of the azetidine ring acts as a highly efficient nucleophile, making it ideal for conjugation to a pharmacophore via amide coupling or reductive amination.

Protocol 1: Amide Coupling to a Carboxylic Acid Ligand
  • Step 1: Ligand Activation. Dissolve the carboxylic acid-containing ligand in anhydrous DMF. Add 1.1 eq of HATU and 3.0 eq of DIPEA.

    • Causality: HATU is selected over traditional EDC/NHS chemistry because its superior reactivity ensures rapid amide bond formation, minimizing the time the photosensitive diazirine spends in ambient conditions.

  • Step 2: Azetidine Conjugation. Add 1.2 eq of 1,2,5-triazaspiro[1]hex-1-ene hydrochloride to the mixture. Wrap the reaction vessel entirely in aluminum foil and stir at room temperature for 2–4 hours.

    • Causality: Ambient light must be strictly excluded to prevent premature photolysis of the diazirine N=N bond.

  • Step 3: Workup and Purification. Quench the reaction with water, extract with EtOAc, wash with brine, and purify via flash chromatography (using amber glassware or foil-wrapped columns).

    • Self-Validating Step: Analyze the purified fraction via LC-MS in the dark. The presence of the intact molecular ion (M+H) without a -28 Da mass shift confirms that the diazirine core survived the synthetic process intact.

Photoaffinity Labeling (PAL) Workflow

Once the probe is synthesized, it can be deployed in live cells or lysates to map the ligand's interactome.

Protocol 2: Target Identification Assay
  • Step 1: Equilibrium Binding. Incubate live cells or cell lysates with the synthesized PAL-probe (typically 1–10 µM) for 1 hour at 37°C.

    • Causality: Allowing the system to reach thermodynamic equilibrium ensures the probe fully occupies the specific binding pocket of the target protein before crosslinking is initiated.

  • Step 2: UVA Irradiation. Transfer the samples to ice and irradiate at 365 nm for 10 minutes using a UV crosslinker.

    • Causality: UVA light (365 nm) is specifically chosen because it matches the absorption maximum of the diazirine ring while avoiding the severe phototoxicity and direct protein/DNA crosslinking caused by UVB/UVC wavelengths. Ice prevents thermal degradation of the proteome during UV exposure.

  • Step 3: Click Chemistry & Enrichment. Lyse the cells using RIPA buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter to the probe's alkyne handle. Enrich the crosslinked proteins using streptavidin-functionalized magnetic beads.

  • Step 4: LC-MS/MS Analysis. Perform on-bead tryptic digestion and analyze the resulting peptides via mass spectrometry.

    • Self-Validating Step: A parallel control sample must be processed identically but kept in the dark (No-UV control). Proteins identified in the UV+ sample but absent in the No-UV control represent true, photo-dependent targets, validating the spatial specificity of the carbene insertion.

PAL_WorkflowStep11. Probe Synthesis(Ligand + Azetidine)Step22. Biological Incubation(Cells/Lysate)Step1->Step2Step33. UV Crosslinking(365 nm, In Situ)Step2->Step3Step44. Cell Lysis &Click ChemistryStep3->Step4Step55. Affinity Enrichment(Streptavidin Beads)Step4->Step5Step66. LC-MS/MS Analysis(Target Identification)Step5->Step6

Caption: End-to-end workflow for target identification utilizing the spiro-azetidine photoaffinity probe.

Conclusion

1,2,5-Triazaspiro[1]hex-1-ene hydrochloride is a masterclass in applying physical organic chemistry to biological problems. By leveraging the extreme ring strain of the azetidine core, researchers can bypass the alkene-rearrangement and pH-dependent off-target labeling traps that plague legacy diazirines. For drug development professionals aiming to map complex interactomes, this building block offers unparalleled crosslinking efficiency and target specificity.

1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: March 2026

[label="Neutralization\n(+ DIPEA)",

Caption: Thermodynamic solvation and bioconjugation pathway of the diazirine hydrochloride salt.

Step-by-Step Methodology

Note: Diazirines are photosensitive. Perform all steps in amber vials or under low-light conditions.

  • Solvation: Suspend 1.0 eq of the target carboxylic acid and 1.2 eq of 1,2,5-triazaspiro[1]hex-1-ene hydrochloride in anhydrous DMF (0.1 M concentration).

    • Self-Validation Checkpoint 1: The solution may appear slightly cloudy if the salt is not fully dissolved. This is expected and will resolve in the next step.

  • Neutralization: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Checkpoint 2: The solution must become completely transparent. The DIPEA deprotonates the azetidinium salt, generating the free secondary amine which is infinitely soluble in DMF. If cloudiness persists, trace water or inorganic impurities are present.

  • Activation & Coupling: Add 1.1 eq of HATU. Stir at room temperature for 2 hours.

  • Reaction Monitoring (LC-MS):

    • Self-Validation Checkpoint 3: Analyze an aliquot via LC-MS (ESI+). You must observe the [M+H]+ peak of the conjugated probe. Crucially , look for a diagnostic secondary peak at [M+H−28]+ . This represents the loss of N2​ gas, a hallmark fragmentation pattern proving the diazirine ring is intact and active prior to the assay.

Workflow 2: Aqueous Photolabeling Dynamics

Once conjugated, the resulting photoaffinity probe is introduced into an aqueous biological system (e.g., PBS buffer containing the target protein). The compact nature of the spiro-diazirine ensures that the probe remains soluble and capable of entering tight binding pockets.

G A Aqueous Assay Buffer (PBS) Probe Solubilized B Target Protein Binding (Equilibrium) A->B Incubation C UV Irradiation (365 nm) B->C Photolysis D N2 Extrusion & Carbene Formation C->D -N2 Gas E Covalent Crosslinking (C-H Insertion) D->E Rapid Kinetics

Caption: Aqueous photolabeling workflow and carbene-mediated crosslinking mechanism.

Step-by-Step Methodology
  • Equilibration: Incubate the conjugated probe (typically 1–10 µM) with the target protein in PBS (pH 7.4) for 30 minutes at 4°C to establish binding equilibrium.

  • Irradiation: Expose the sample to 365 nm UV light for 5–15 minutes[1].

    • Causality Note: 365 nm is the optimal wavelength because it efficiently extrudes nitrogen gas from the diazirine to form a highly reactive singlet carbene, without causing background damage to aromatic amino acids (tryptophan/tyrosine) in the protein[1].

  • Crosslinking: The generated carbene undergoes near-instantaneous insertion into adjacent C-H, N-H, or O-H bonds within the protein binding pocket, forming an irreversible covalent bond.

    • Self-Validation Checkpoint 4: Run the sample on an SDS-PAGE gel followed by Western blotting or in-gel fluorescence (if a fluorophore is attached) to confirm the molecular weight shift corresponding to the covalently tagged protein.

Conclusion

The 1,2,5-triazaspiro[1]hex-1-ene hydrochloride salt is a triumph of chemical utility. Its solubility profile—highly aqueous as a salt, highly organic as a neutralized free base—allows it to seamlessly bridge the gap between synthetic organic chemistry (probe construction) and chemical biology (aqueous target engagement). By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity bioconjugation and eliminate false negatives caused by premature diazirine degradation or solvent incompatibility.

References

  • PubChemLite: 1,2,5-triazaspiro[1]hex-1-ene hydrochloride (C3H5N3) . Université du Luxembourg. Retrieved from:

  • EN300-1604840: 1,2,5-triazaspiro[1]hex-1-ene hydrochloride . EnamineStore. Retrieved from:

  • Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv.
  • Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au.

Sources

Stability and Storage Dynamics of 1,2,5-Triazaspirohex-1-ene Hydrochloride: A Technical Whitepaper

Stability and Storage Dynamics of 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride: A Technical Whitepaper

Executive Summary

In the rapidly evolving field of chemical biology and drug discovery, precision tools for photoaffinity labeling (PAL) are paramount. 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (CAS: 2228823-96-7) is a highly specialized, bifunctional spirocyclic building block. It combines a reactive azetidine ring—providing a secondary amine handle for bioconjugation—with a photo-reactive diazirine group[2],[3].

As a Senior Application Scientist, I have observed that the primary point of failure in utilizing spiro-diazirines is not the downstream conjugation chemistry, but rather the mishandling of the reagent prior to the experiment. This whitepaper dissects the structural mechanics, degradation pathways, and field-proven storage protocols required to maintain the integrity of this highly strained molecule.

Structural Mechanics & Reactivity Profile

Mechanistically, the utility of 1,2,5-triazaspiro[1]hex-1-ene lies in its dual-strain system. The[1] spiro fusion creates immense angular strain. The diazirine ring is engineered to be photochemically labile; upon irradiation with long-wave UV light (330–370 nm), it efficiently extrudes nitrogen gas ( N2​ ) to yield a highly reactive singlet carbene 4[4]. This carbene rapidly inserts into adjacent C-H, N-H, or O-H bonds of target biomolecules, forming a stable covalent cross-link 5[5].

However, this exact mechanism makes the compound inherently unstable under improper conditions. The hydrochloride salt form stabilizes the secondary amine of the azetidine against premature oxidation, but simultaneously renders the bulk powder hygroscopic.

PhotochemicalPathwayADiazirine Precursor(Spirocycle)BUV Light(330-370 nm)A->B hν AbsorptionCSinglet Carbene(Reactive)B->C PhotolysisDN2 Gas(Byproduct)B->D ExtrusionETarget C-H/X-HBondsC->E Rapid InsertionFCovalent Adduct(Cross-link)E->F Stable Bond

Fig 1. Photochemical activation of diazirine to form a reactive carbene and stable cross-link.

Degradation Pathways & Causality

Understanding why a reagent fails is the first step in preventing it. The degradation of 1,2,5-triazaspiro[1]hex-1-ene hydrochloride occurs via three primary vectors:

  • Thermal Extrusion: The N=N double bond is under severe ring strain. Elevated temperatures provide the activation energy required to spontaneously extrude N2​ without photolysis. This not only destroys the reagent but can pressurize sealed containers 6[6].

  • Photochemical Decay: Standard fluorescent laboratory lighting emits trace amounts of UV radiation. Over weeks of benchtop exposure, this ambient light is sufficient to slowly cleave the diazirine ring 1[1].

  • Moisture-Induced Hydrolysis: Because it is an HCl salt, the compound acts as a desiccant when exposed to ambient humidity. Water ingress complicates downstream anhydrous conjugations (e.g., NHS-ester couplings) by outcompeting the target amine for the activated ester.

Authoritative Storage Parameters

To mitigate these degradation pathways, strict environmental controls must be implemented. The following quantitative parameters represent the gold standard for diazirine preservation 3[3].

Table 1: Quantitative Storage Parameters for Diazirine Compounds
ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature (Long-term) -80°C> -10°CSuppresses thermal N2​ extrusion from the highly strained spirocycle.
Temperature (Short-term) -20°C> 4°CAcceptable for active daily use; minimizes freeze-thaw degradation.
Light Exposure Amber vial / Foil330–370 nmPrevents premature photolytic cleavage of the N=N bond.
Atmosphere Argon / NitrogenAmbient HumidityPrevents moisture condensation on the hygroscopic HCl salt.
Solvent (Stock) Anhydrous DMSO/DMF>0.1% H2​O Ensures compatibility with downstream amine-reactive crosslinking.

Experimental Workflows (Self-Validating Systems)

A protocol is only as good as its built-in controls. The following workflows are designed to be self-validating, ensuring that any degradation is caught before precious biological samples are wasted.

Protocol 1: Reconstitution and Aliquoting

Objective: Prepare stable stock solutions while preventing moisture condensation and photolysis.

  • Equilibration: Remove the sealed vial from -80°C storage and place it in a desiccator. Allow it to equilibrate to room temperature (approx. 30-45 minutes).

    • Causality: Opening a cold vial in ambient air causes immediate moisture condensation. This hydrates the HCl salt and introduces nucleophilic water that will ruin subsequent anhydrous coupling reactions.

  • Inert Atmosphere Handling: Transfer the vial to a glove box or a nitrogen-flushed atmospheric bag.

  • Dissolution: Inject anhydrous, amine-free DMSO or DMF to achieve a 50-100 mM stock solution. Vortex gently until fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use, amber-tinted borosilicate glass vials with PTFE-lined caps 4[4].

    • Causality: Single-use aliquots eliminate freeze-thaw cycles. PTFE prevents plasticizer leaching which readily occurs with DMSO. Amber glass blocks ambient UV light.

  • Validation Step (Self-Validation): Before committing the batch, perform a micro-scale test by irradiating a 10 µL aliquot at 365 nm for 5 minutes. A successful, active diazirine will exhibit a distinct shift in its UV-Vis absorption spectrum (loss of the ~350 nm peak), confirming the photophore was not thermally degraded during transit.

StorageWorkflowS1Receipt (-10°C to -20°C)Keep in DarkS2Equilibrate to RTin DesiccatorS1->S2 Prevent condensationS3Reconstitute inAnhydrous DMSOS2->S3 Maintain anhydrous stateS4Aliquot intoAmber VialsS3->S4 Block ambient UVS5Long-Term Storage(-80°C, Argon)S4->S5 Stop thermal decay

Fig 2. Self-validating workflow for processing and long-term storage of diazirine reagents.

Protocol 2: Photo-Crosslinking Assay

Objective: Execute spatial photo-affinity labeling with high specificity.

  • Conjugation: React the azetidine amine of the spirocycle with your target molecule (e.g., via an NHS-ester) in a slightly basic buffer (pH 7.5-8.5).

  • Incubation: Introduce the diazirine-conjugated probe to the biological sample and incubate in the dark.

    • Causality: Strict dark incubation is mandatory to prevent premature carbene generation before the probe binds its specific target pocket.

  • UV Irradiation: Place the sample on ice. Irradiate with a 365 nm UV lamp (e.g., 1000W Hg(Xe) lamp with a bandpass filter) at a distance of 3-5 cm for 1 to 15 minutes 5[5].

    • Causality: 365 nm specifically activates the diazirine without causing the widespread protein and DNA photo-destruction associated with 254 nm UV light1[1]. Ice prevents thermal degradation of the protein complex during irradiation.

  • Validation Step (Self-Validation): Always run a "No UV" control parallel to the experimental sample. If cross-linked adducts appear in the "No UV" lane on an SDS-PAGE gel, it indicates non-specific chemical reactivity (e.g., background amine coupling) rather than true spatial photo-affinity labeling.

References

  • Title: 1,2,5-triazaspiro[1]hex-1-ene hydrochloride - PubChemLite Source: uni.lu URL:

  • Source: enaminestore.
  • Source: benchchem.
  • Source: benchchem.
  • Source: interchim.
  • Source: nih.gov (PMC)

In-Depth Technical Guide: 1,2,5-Triazaspirohex-1-ene Hydrochloride in Next-Generation Photoaffinity Labeling

In-Depth Technical Guide: 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride in Next-Generation Photoaffinity Labeling

Executive Summary & Core Rationale

In the realm of chemoproteomics and target deconvolution, photoaffinity labeling (PAL) remains a cornerstone technology for mapping small molecule-protein interactions[1]. However, traditional aliphatic diazirines—often termed "minimalist tags"—suffer from a critical flaw: upon UV irradiation, they undergo competitive photoisomerization to form a linear diazo intermediate. This diazo species exhibits a long enough half-life to diffuse and react preferentially with acidic amino acid residues (e.g., glutamate, aspartate), resulting in a pronounced pH-dependent off-target labeling bias[2].

Enter 1,2,5-triazaspiro[3]hex-1-ene hydrochloride (CAS: 2228823-96-7)[4]. This highly strained, spirocyclic building block features an azetidine ring fused to a diazirine. As a Senior Application Scientist, I advocate for the integration of this specific scaffold into modern PAL probe design. The incorporation of the diazirine into a four-membered spiro-system fundamentally alters its photophysical degradation pathway, effectively neutralizing the diazo-mediated off-target bias while maintaining exceptional crosslinking efficiency via the singlet carbene[2].

Mechanistic Causality: Why Ring Strain Dictates Specificity

The efficacy of 1,2,5-triazaspiro[3]hex-1-ene lies in the thermodynamics of its ring strain. When traditional acyclic diazirines are irradiated at ~350 nm, they partition into two pathways: the desired extrusion of N₂ to form a highly reactive singlet carbene, and an undesired rearrangement into a diazo isomer[1].

In the spiro[3] system, the geometric constraints of the azetidine ring impose a high energy barrier for alkene rearrangement. More importantly, while the diazo isomer may still transiently form, the immense ring strain renders it nonreactive to dilute acids[2]. Consequently, the diazo intermediate cannot act as an electrophile toward the carboxylic acid side chains of proteins. This forces the labeling mechanism to proceed almost exclusively through the ultra-fast, unbiased C-H/X-H insertion of the singlet carbene, preserving the spatial fidelity of the ligand-target interaction.

PathwayA1,2,5-Triazaspiro[2.3]hex-1-eneBSinglet Carbene(Ultra-short half-life)A->B UV (350 nm) - N2CDiazo Isomer(Potential Side Product)A->C PhotoisomerizationDTarget Protein(Unbiased Insertion)B->D Rapid C-H/X-H InsertionFBlocked byRing StrainC->F Dilute Acid ExposureEOff-Target Labeling(Acidic Residues)F->E Prevents

Photolysis pathway of 1,2,5-Triazaspiro[3]hex-1-ene showing strain-blocked off-target labeling.

Quantitative Profiling: Reactivity & Stability

To justify the transition from acyclic diazirines to the spiro-azetidine scaffold, we must examine the quantitative photolysis data. The table below summarizes the reactivity profiles of different diazirine classes when subjected to UV irradiation in aqueous conditions and dilute acid[2].

Diazirine ScaffoldHydration Yield (Carbene Proxy)Alkene Rearrangement YieldReactivity to Dilute Acid (Diazo Trap)
Acyclic Alkyl ~40 - 50%High (>30%)High (Drives pH-dependent bias)
Cyclobutane (PALBOX) ~85%LowLow
Azetidine-Spiro (1,2,5-Triazaspiro[3]hex-1-ene) 95% None (0%) Nonreactive

Data synthesis demonstrating that the azetidine-diazirine scaffold achieves near-quantitative carbene formation without producing reactive alkene or acid-trappable diazo byproducts[2].

Experimental Protocols: Self-Validating Systems

A robust chemoproteomic workflow requires self-validating steps to distinguish true target engagement from background noise. The secondary amine of the azetidine ring in 1,2,5-triazaspiro[3]hex-1-ene provides an ideal synthetic handle for bioconjugation[4].

Protocol 1: Bioconjugation and Probe Synthesis

Objective: Couple 1,2,5-triazaspiro[3]hex-1-ene to a pharmacophore containing a carboxylic acid and a terminal alkyne (for downstream click chemistry).

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1,2,5-triazaspiro[3]hex-1-ene hydrochloride (1.1 eq) to the mixture. The spirocyclic diazirine is stable to standard basic coupling conditions. Stir for 2 hours.

  • Purification & Validation: Purify via reverse-phase HPLC. Self-Validation Step: Confirm the intact diazirine via LC-MS (absence of premature N₂ loss during ionization) and ¹H-NMR (characteristic azetidine proton shifts).

Protocol 2: In Vitro Photoaffinity Labeling and Target Deconvolution

Objective: Covalently capture the protein target in live cells.

  • Incubation: Plate target cells (e.g., HeLa or K562) to 80% confluency. Treat Sample A with the synthesized PAL probe (10 µM). Treat Sample B (Competitor Control) with the PAL probe (10 µM) + unmodified parent drug (100 µM). Self-Validation Step: The 10x competitor ensures that identified targets are specific to the pharmacophore, not random collisions.

  • Irradiation: Incubate for 1 hour at 37°C. Wash cells with cold PBS. Irradiate cells on ice using a 350 nm UV lamp for 15 minutes. Causality Note: Performing this on ice minimizes thermal degradation and limits protein diffusion during the ultra-fast carbene insertion event[1].

  • Lysis & Click Chemistry: Lyse cells using RIPA buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide, CuSO₄, THPTA ligand, and sodium ascorbate.

  • Enrichment & LC-MS/MS: Isolate biotinylated proteins using streptavidin-agarose beads. Digest with trypsin and analyze via LC-MS/MS. True targets will show high spectral counts in Sample A and significantly reduced counts in Sample B.

WorkflowS11. Probe Synthesis(Amide Coupling via Azetidine N)S22. Live Cell Incubation(Probe ± Competitor Drug)S1->S2S33. UV Irradiation(350 nm, 15 min, 4°C)S2->S3S44. Cell Lysis & CuAAC Click(Attach Biotin Tag)S3->S4S55. Enrichment & LC-MS/MS(Target Deconvolution)S4->S5

Self-validating experimental workflow for photoaffinity labeling using the azetidine-diazirine tag.

Future Directions in Drug Development

The unique properties of 1,2,5-triazaspiro[3]hex-1-ene extend beyond simple target identification. In Fragment-Based Drug Discovery (FBDD), the exceptionally small steric footprint of the azetidine-diazirine allows it to be incorporated into low-molecular-weight fragments without disrupting their weak binding affinities. Furthermore, its lack of acidic-residue bias makes it an optimal tool for mapping Protein-Protein Interactions (PPIs) at shallow, solvent-exposed interfaces where traditional diazirines generate overwhelming false-positive noise.

References

  • Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society (via NIH PMC).[Link]

  • Diazirine. Wikipedia.[Link]

The Discovery and Mechanistic Advantages of 1,2,5-Triazaspirohex-1-ene Hydrochloride in Photoaffinity Labeling

The Discovery and Mechanistic Advantages of 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride in Photoaffinity Labeling

Executive Summary

In the landscape of modern medicinal chemistry and chemical biology, photoaffinity labeling (PAL) is an indispensable tool for mapping small molecule–protein interactions. However, traditional aliphatic diazirines suffer from a critical flaw: the generation of acid-reactive diazo intermediates that lead to pH-dependent, off-target labeling. The discovery and evaluation of 1,2,5-triazaspiro[1]hex-1-ene hydrochloride (CAS: 2228823-96-7) marked a paradigm shift. By leveraging extreme ring strain within an azetidine-diazirine spirocycle, this building block effectively silences parasitic rearrangement pathways, offering unprecedented labeling specificity. This whitepaper explores the history, structural mechanics, and experimental validation of this highly strained spirocycle.

The Diazirine Bottleneck in Target Discovery

Aliphatic diazirines are favored in PAL due to their small size and favorable activation wavelength (~365 nm), which minimizes damage to biological samples. Upon UV irradiation, diazirines extrude nitrogen gas to form a highly reactive singlet carbene that rapidly inserts into nearby X-H bonds (where X = C, N, O), covalently cross-linking the probe to its protein target[2].

However, photolysis also triggers a competing isomerization pathway, yielding a linear diazo intermediate. In standard acyclic or larger cyclic diazirines, this diazo isomer acts as a nucleophile/base. In the acidic microenvironments of proteins (e.g., near glutamate or aspartate residues), the diazo carbon is easily protonated, forming a diazonium ion that subsequently alkylates the acidic residue. This creates a severe pH-dependent labeling bias , generating false positives in target identification studies[3].

Structural Mechanics of 1,2,5-Triazaspiro[1]hex-1-ene

To overcome this bottleneck, researchers turned to conformational restriction. 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride emerged as a commercially available building block (4) that perfectly embodies this strategy[4].

Structurally, it is a 3,3-spirocycle combining a diazirine ring with a four-membered azetidine ring. The secondary amine of the azetidine provides a convenient vector for synthetic incorporation into drug-like scaffolds, while the spiro-fused diazirine serves as the photoactivatable warhead.

Causality: The Ring Strain Hypothesis

The true value of 1,2,5-triazaspiro[1]hex-1-ene lies in the thermodynamics of its photolysis products. In a landmark 2022 study by West and Amako (Journal of the American Chemical Society), the reactivity of various diazirine-substituted azacycles was systematically evaluated (3)[3].

The Causality of Inertness: When 5-membered (pyrrolidine) or 6-membered (piperidine) diazirines are photolyzed, they readily form alkene rearrangement products. In contrast, 1,2,5-triazaspiro[1]hex-1-ene produces zero alkenes . More importantly, while the diazo isomer is still formed, it is entirely nonreactive to dilute acids .

This is governed by Internal Strain (I-Strain) . For the diazo isomer of the azetidine-diazirine to react with an acid, the sp2-hybridized diazo carbon must be protonated to form an azetidinyl carbocation. The transition state required to form a carbocation within an already highly strained four-membered ring is thermodynamically prohibitive. Consequently, the activation energy for acid-catalyzed alkylation is raised so high that the diazo intermediate becomes functionally inert, effectively eliminating pH-biased off-target labeling[3].

GA1,2,5-Triazaspirohex-1-eneBUV (365 nm)A->BCSinglet CarbeneB->C -N2DDiazo IsomerB->D IsomerizationFTarget InsertionC->F RapidEDilute Acid (AcOH)NO REACTIOND->E High I-StrainGHydrated Adduct (95%)F->G

Photolysis pathway of 1,2,5-triazaspiro[1]hex-1-ene demonstrating diazo isomer inertness.

Comparative Photolysis Data

The quantitative superiority of the azetidine-diazirine scaffold over larger azacycles is summarized below, demonstrating the direct correlation between ring size and photolysis efficiency.

Diazirine ScaffoldRing SizeYield: Hydrated Adduct (Desired)Yield: Alkene RearrangementDiazo Isomer Reactivity to Dilute Acid
Piperidine-diazirine6-memberedLowHighHigh (Causes pH-dependent bias)
Pyrrolidine-diazirine5-memberedLowHighHigh (Causes pH-dependent bias)
Azetidine-diazirine 4-membered 95% 0% (Not observed) Nonreactive (Eliminates bias)

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, any laboratory utilizing 1,2,5-triazaspiro[1]hex-1-ene derivatives must validate the absence of acid-reactive intermediates. The following self-validating protocol establishes a closed-loop verification system for PAL probe integrity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1,2,5-triazaspiro[1]hex-1-ene hydrochloride in D₂O to a final concentration of 5 mM. Transfer to a quartz NMR tube to ensure optimal UV-A transmittance.

  • Photolysis: Irradiate the sample using a 365 nm LED light source (e.g., 100W) for 15 minutes at room temperature.

  • Primary Analysis (Carbene Reactivity): Analyze the crude mixture via ¹H NMR. Calculate the integration ratio of the hydrated adduct against alkene protons. A successful run will yield ~95% hydrated adduct with no detectable alkene signals.

  • Acid Trapping (Diazo Reactivity): To a parallel photolyzed sample, introduce acetic acid (AcOH) to a final concentration of 10 mM. Incubate the mixture for 1 hour at room temperature to simulate the acidic microenvironment of a protein surface.

  • Secondary Analysis: Re-analyze the AcOH-treated sample via ¹H NMR and LC-MS. The complete absence of new acetylated adducts confirms that the diazo isomer is inert to dilute acids.

WorkflowStart1,2,5-Triazaspiro[2.3]hex-1-ene HClPhotolysisAqueous Photolysis (365 nm, D2O)Start->PhotolysisSplitPhotolysis->SplitPath1Primary Analysis (1H NMR)Split->Path1Path2Secondary Analysis (Acid Trap)Split->Path2Result1Confirm 95% Hydrated Adduct(0% Alkene)Path1->Result1Result2Add 10 mM AcOH(Confirm No Acetylated Adducts)Path2->Result2

Self-validating experimental workflow for assessing diazirine photolysis and acid reactivity.

Evolution to Next-Generation Tags

While 1,2,5-triazaspiro[1]hex-1-ene provided the critical mechanistic proof-of-concept that ring strain solves the diazirine bottleneck, its direct application in drug design revealed a minor limitation: functionalizing the azetidine ring (e.g., attaching an alkyne for click chemistry) introduces a chiral center, which can complicate downstream probe analysis[3].

However, the fundamental physical chemistry validated by this compound directly inspired the development of PALBOX —an achiral cyclobutane diazirine tag that maintains the exact same I-strain advantages (inert diazo isomer, no alkene rearrangement) while offering broader, stereochemistry-free attachment options for medicinal chemists[3]. Today, 1,2,5-triazaspiro[1]hex-1-ene remains a vital historical and practical milestone, representing the moment structural mechanics were successfully weaponized against photochemistry's most persistent artifact.

References

  • EnamineStore Product Catalog. "1,2,5-triazaspiro[1]hex-1-ene hydrochloride (EN300-1604840)." Enamine Ltd. 4

  • West, A. V., & Amako, Y. (2022). "Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells." Journal of the American Chemical Society. 3

  • Mykhailiuk, P. K., et al. (2020). "Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies." ChemRxiv. 2

Theoretical Studies and Methodological Applications of 1,2,5-Triazaspirohex-1-ene Hydrochloride in Next-Generation Photoaffinity Labeling

Theoretical Studies and Methodological Applications of 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride in Next-Generation Photoaffinity Labeling

Executive Summary

Target identification and interactome mapping remain paramount challenges in modern drug discovery. To capture transient small molecule-protein interactions, photoaffinity labeling (PAL) has become an indispensable chemoproteomic tool. Among the available photoreactive groups, 1,2,5-triazaspiro[1]hex-1-ene hydrochloride (CAS: 2228823-96-7; Formula: C3H6ClN3)[2] represents a significant structural evolution. By spiro-fusing a conformationally restricted azetidine ring with a photoreactive diazirine, this bifunctional building block addresses the critical limitations of traditional linear diazirines. This whitepaper explores the theoretical physical chemistry of spirocyclic diazirines and provides self-validating experimental protocols for their application in live-cell interactomics.

Theoretical Foundations: Escaping Flatland & Photochemical Fidelity

The Azetidine Advantage

The incorporation of the azetidine moiety into drug candidates and chemical probes improves metabolic stability, aqueous solubility, and target-binding affinity[3]. As a four-membered saturated nitrogen heterocycle, the azetidine ring within 1,2,5-triazaspiro[1]hex-1-ene serves as an ideal attachment handle. It introduces critical three-dimensionality (escaping "flatland") while maintaining a low molecular weight, minimizing steric disruption to the parent pharmacophore's binding affinity[3].

The Spirocyclic Diazirine Mechanism

Diazirines are widely utilized because they are small, nonpolar, and cross-link upon exposure to longwave (~360 nm) UV irradiation, which minimizes the protein degradation typically caused by shorter wavelengths[1]. However, traditional linear dialkyldiazirines suffer from a bifurcated photochemical activation pathway. Upon UV irradiation, they produce both the desired highly reactive carbene and a longer-lived diazo intermediate[4]. This diazo intermediate is prone to protonation by acidic amino acids (such as Glutamate and Aspartate), leading to a pH-dependent bias and high background off-target labeling[4].

Theoretical and mechanistic studies reveal a profound difference in spirocyclic diazirines (such as cyclobutanediazirines). Photolysis of these spiro-fused systems directly produces a cyclobutylidene carbene intermediate, with minimal to no formation of the problematic diazo species[5]. Because the carbene pathway is highly dominant, 1,2,5-triazaspiro[1]hex-1-ene exhibits drastically reduced pH-dependent labeling bias, resulting in higher fidelity interactome mapping[5].

PhotochemistrySpiro1,2,5-Triazaspiro[2.3]hex-1-ene(Spirocyclic Diazirine)UVUV-A Irradiation(365 nm)Spiro->UVCarbeneCyclobutylidene Carbene(Highly Reactive)UV->Carbene -N₂DiazoDiazo Intermediate(Minimal/Bypassed)UV->Diazo MinorInsertionTarget ProteinC-H / X-H InsertionCarbene->Insertion CrosslinkingRearrangeUnimolecular Rearrangement(Methylenecyclopropane)Carbene->Rearrange Quenching

Photochemical activation of spirocyclic diazirines favoring pure carbene insertion.

Comparative Analysis of Photoaffinity Labels

To contextualize the utility of 1,2,5-triazaspiro[1]hex-1-ene, it is essential to compare its properties against legacy PAL groups. The shift toward spirocyclic diazirines is driven by the need to balance probe size with labeling fidelity.

Photoreactive GroupActivation WavelengthReactive IntermediatePrimary LimitationsLabeling Fidelity
Benzophenone ~350 - 365 nmDiradicalLarge steric bulk; requires long irradiation times.Moderate
Aryl Azide ~250 - 300 nmNitreneShort UV wavelengths cause severe protein damage.Low
Linear Diazirine ~350 - 365 nmCarbene + DiazoDiazo formation causes acidic amino acid bias[4].Moderate
Spirocyclic Diazirine ~350 - 365 nmPure CarbeneUnimolecular rearrangement can lower absolute yield[6].Very High

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the integration of 1,2,5-triazaspiro[1]hex-1-ene into a functional photoaffinity probe (PAP) and its subsequent use in live-cell target deconvolution[7].

Protocol 1: Bioconjugation of the Azetidine Handle

Causality: The secondary amine of the azetidine ring is sterically hindered due to the spiro-fusion. Therefore, highly efficient coupling reagents (e.g., HATU) are required to drive the amidation reaction with a pharmacophore's carboxylic acid to completion.

  • Desalting: Dissolve 1,2,5-triazaspiro[1]hex-1-ene hydrochloride (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to liberate the free base.

  • Activation: In a separate vial, dissolve the carboxylic acid-bearing pharmacophore (1.1 eq) in DMF. Add HATU (1.2 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Transfer the activated pharmacophore to the azetidine solution. Stir under nitrogen for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC. Validate the mass via LC-MS to confirm the survival of the diazirine ring (which is stable to these mild basic conditions).

Protocol 2: Live-Cell Chemoproteomic Workflow

Causality & Self-Validation: To ensure that the identified proteins are genuine targets and not artifacts of non-specific matrix binding or random collision, the protocol must include a "No-UV" control (identifies background bead binders) and a "Competition" control (excess parent drug confirms active-site specific binding).

  • Incubation: Treat live cells (e.g., HEK293T) with the synthesized PAP (typically 1–10 µM) for 1 hour at 37°C to allow for target engagement and equilibration.

  • Irradiation: Wash cells with cold PBS and place on ice. Causality: Ice prevents thermal degradation of the target-probe complex. Irradiate at 365 nm for 10 minutes. This wavelength specifically triggers the spirocyclic diazirine N2 extrusion without damaging the proteome[1].

  • Lysis & Click Chemistry: Lyse the cells using a mild detergent buffer (e.g., 1% NP-40). Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the probe's alkyne handle.

  • Enrichment & Proteomics: Enrich the cross-linked proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS.

WorkflowN11. Conjugation(Azetidine Amidation)N22. Live CellIncubationN1->N2N33. UV-A (365nm)CrosslinkingN2->N3N44. Cell Lysis &Click ChemistryN3->N4N55. LC-MS/MSProteomicsN4->N5

Five-step chemoproteomic workflow for live-cell target deconvolution using spirocyclic PAPs.

Conclusion

1,2,5-Triazaspiro[1]hex-1-ene hydrochloride is a highly sophisticated building block that bridges the gap between structural medicinal chemistry and chemical biology. By leveraging the conformational rigidity of the azetidine ring and the high-fidelity pure-carbene photochemistry of the spirocyclic diazirine, researchers can design photoaffinity probes with unprecedented precision and minimal off-target background noise.

References[2] EN300-1604840 - EnamineStore: 1,2,5-triazaspiro[1]hex-1-ene hydrochloride, EnamineStore. URL[3] The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development, BenchChem. URL[1] Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis, Journal of Medicinal Chemistry - ACS Publications.URL[4] Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling, Harvard DASH. URL[5] Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling, Chemical Science (RSC Publishing). URL[6] Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling, PMC. URL[7] Multigram Synthesis of Functionalized Spirocyclic Diazirines, ResearchGate. URL

Methodological & Application

Application Note: Synthesis and Integration of Nitrogen-Rich Heterocycles Using 1,2,5-Triazaspirohex-1-ene Hydrochloride

Application Note: Synthesis and Integration of Nitrogen-Rich Heterocycles Using 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride

Executive Summary & Mechanistic Rationale

The identification of small molecule–protein interactions is a cornerstone of modern drug discovery. Photoaffinity labeling (PAL) has emerged as a premier technique for mapping these interactions in live cells. However, traditional aliphatic diazirines—the most common photoreactive groups—suffer from a critical flaw: upon photolysis, they can isomerize into long-lived, reactive linear diazo intermediates. These intermediates exhibit a strong pH-dependent bias, preferentially labeling acidic amino acids and skewing target identification data [1].

To overcome this, researchers have turned to highly strained nitrogen-rich heterocycles. 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (an azetidine-diazirine) represents a next-generation bifunctional building block. It combines a secondary amine handle for facile pharmacophore coupling with a spiro-fused diazirine. The immense ring strain of the spiro[1] system fundamentally alters the photolysis reaction coordinate. Instead of forming biased diazo intermediates, the azetidine-diazirine rapidly extrudes nitrogen gas ( N2​ ) to form a highly reactive singlet carbene, ensuring unbiased, proximity-driven C-H and X-H insertion [1].

The Critical Role of the Hydrochloride Salt

Experience dictates that the protonation state of the azetidine nitrogen is not merely a formulation detail—it is a mechanistic imperative. Unprotected free-base or Boc-protected azetidine-diazirines are prone to forming unwanted alkene rearrangement products under UV irradiation. Maintaining the amine as a hydrochloride salt (or ensuring it remains protonated in physiological buffers) suppresses these alternate pathways, yielding up to 95% of the desired insertion adduct [1].

MechanismAAzetidine-Diazirine(Protonated)BSinglet Carbene(Highly Reactive)A->B UV 365 nm - N2DLinear Diazo Isomer(Off-Target Bias)A->D Rearrangement (Blocked by Strain)CTarget ProteinCovalent AdductB->C Rapid C-H/X-H Insertion

Photolysis pathway of azetidine-diazirines favoring carbene insertion over diazo rearrangement.

Physicochemical Profiling

The structural rigidity and high three-dimensionality (Plane of Best Fit scores) of azetidine-diazirines allow them to act as highly effective stereoprobes, expanding the ligandable proteome far beyond the capabilities of flat, traditional probes [2].

Table 1: Comparative Profiling of Diazirine PAL Tags

PropertyLinear Aliphatic Diazirines1,2,5-Triazaspiro[1]hex-1-ene HClCyclobutane Diazirine (PALBOX)
Ring Strain Low (Acyclic)High (Spiro[1] system)Moderate (Cyclobutane core)
Photolysis Byproducts High levels of Diazo isomersMinimal (Suppressed by strain/HCl)Minimal
Off-Target Bias High (Labels acidic residues)Low (Unbiased insertion)Low (Unbiased insertion)
Aqueous Stability ModerateHigh (when maintained as HCl salt)High
Functional Handle Varies (often requires separate tag)Secondary Amine (Intrinsic)Alkyne (Engineered)

Synthetic Protocol: Probe Generation

This protocol details the amide coupling of 1,2,5-Triazaspiro[1]hex-1-ene HCl to a carboxylic acid-containing pharmacophore.

Causality Check: Diazirines are sensitive to strong bases and elevated temperatures. We utilize HATU as the coupling reagent to allow for rapid reaction at 0 °C, and DIPEA as a mild, sterically hindered base to prevent premature degradation of the strained spiro-ring.

Materials
  • 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride [3] (1.2 eq)

  • Target Pharmacophore with a free carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid pharmacophore (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Add HATU (1.2 eq) and stir for 10 minutes to form the active ester.

  • Amine Addition: Add 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (1.2 eq) to the mixture.

  • Controlled Deprotonation: Dropwise, add DIPEA (3.0 eq). Note: The base is added last and slowly to ensure the azetidine is deprotonated only in the presence of the highly reactive active ester, minimizing the time the diazirine spends as a free base.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor via LC-MS.

  • Self-Validating QC (LC-MS): When running the LC-MS, look for the parent mass [M+H]+ . Crucially , you must also observe a diagnostic fragment peak at [M+H−28]+ . This mass loss corresponds to the extrusion of N2​ during electrospray ionization and confirms that the diazirine ring remains intact and active.

  • Purification: Quench with saturated aqueous NH4​Cl to maintain a slightly acidic environment. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the probe as a stable TFA or HCl salt.

Application Workflow: Photoaffinity Labeling in Live Cells

Once the probe is synthesized, it is deployed in live cells to covalently capture target proteins.

WorkflowS11. Pharmacophore Coupling(Amide/Amine Linkage)S22. Live Cell Incubation(Equilibration & Binding)S1->S2S33. UV Irradiation (365 nm)(In situ Crosslinking)S2->S3S44. Cell Lysis & Click Ligation(Fluorophore/Biotin)S3->S4S55. Enrichment & LC-MS/MS(Target Identification)S4->S5

Step-by-step experimental workflow for photoaffinity labeling and target identification.

Step-by-Step Methodology
  • Cell Incubation: Seed target cells (e.g., HEK293T) in 6-well plates and grow to 80% confluency. Treat cells with the synthesized azetidine-diazirine probe (typically 1–10 µM) in serum-free media for 1 hour at 37 °C to allow for cell penetration and target equilibration.

    • Self-Validating Control: Prepare a parallel "Competition" well containing the probe (10 µM) plus a 10-fold excess of the unmodified parent drug (100 µM).

  • UV Irradiation: Remove the media and wash cells gently with cold PBS. Add 1 mL of cold PBS to each well. Place the plate on ice (to restrict protein diffusion during crosslinking) and irradiate at 365 nm for 10 minutes using a UV crosslinker (e.g., Stratalinker).

    • Causality Check: 365 nm is the optimal wavelength ( λmax​ ) to excite the diazirine N=N bond while avoiding the 254–280 nm range, which causes severe oxidative damage to endogenous proteins and nucleic acids.

  • Lysis and Click Chemistry: Lysis the cells using RIPA buffer supplemented with protease inhibitors. Normalize protein concentrations using a BCA assay. Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide or fluorophore-azide to the probe's alkyne handle (if engineered into the pharmacophore).

  • Validation & Enrichment: Run a fraction of the lysate on an SDS-PAGE gel. True target engagement is validated only if a distinct fluorescent band appears in the Probe(+)UV(+) lane, is absent in the Probe(+)UV(-) lane, and is significantly diminished in the Competition lane. Proceed to streptavidin enrichment and LC-MS/MS for proteome-wide target identification.

References

  • West, A. V., et al. "Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells." Journal of the American Chemical Society, 2022.[Link]

  • Reinhardt, C. J., et al. "Chemical tools to expand the ligandable proteome: diversity-oriented synthesis-based photoreactive stereoprobes." bioRxiv, 2024.[Link]

Application Note: 1,2,5-Triazaspirohex-1-ene Hydrochloride as an Advanced Photoaffinity Labeling (PAL) Intermediate in Pharmaceutical Synthesis

Application Note: 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride as an Advanced Photoaffinity Labeling (PAL) Intermediate in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Chemoproteomics Scientists Content Type: Technical Guide & Experimental Protocols

Executive Summary

In the rapidly evolving field of chemoproteomics and targeted drug discovery, identifying the precise molecular targets of small molecules is a critical bottleneck. 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (CAS: 2228823-96-7) has emerged as a revolutionary bifunctional building block designed to overcome the limitations of traditional photoaffinity labeling (PAL) tags [1].

Comprising a secondary aliphatic amine (azetidine) spiro-fused to a photoreactive diazirine ring, this highly strained scaffold allows medicinal chemists to incorporate a robust crosslinking moiety directly into a drug's pharmacophore. Unlike classical acyclic alkyl diazirines, the spiro[1] system geometrically restricts non-productive photochemical rearrangements, ensuring high-efficiency covalent target engagement with minimal pH-dependent background labeling [2].

Mechanistic Rationale: The Power of Ring Strain (E-E-A-T Insights)

When designing a photoaffinity probe, the choice of the photoreactive group dictates the success of the target deconvolution assay. Traditional aliphatic diazirines (e.g., the "minimalist" tag) suffer from two major mechanistic flaws upon UV irradiation:

  • Alkene Rearrangement: The generated carbene can undergo rapid intramolecular rearrangement to form an unreactive alkene, depleting the active probe concentration.

  • Diazo Isomerization: Diazirines can isomerize into linear diazo compounds. These long-lived electrophiles preferentially react with acidic amino acid residues (like Glutamate or Aspartate) in a pH-dependent manner, leading to false-positive off-target labeling [2].

The Spiro-Azetidine Advantage: 1,2,5-Triazaspiro[1]hex-1-ene solves these issues through profound ring strain. The spiro-fusion at the C3 position prevents the structural flexibility required for alkene rearrangement. Furthermore, studies have demonstrated that the diazo isomers produced by strained diazirine-substituted azetidines are remarkably unreactive to dilute acids [2]. Consequently, upon irradiation at 350–365 nm, the probe efficiently extrudes nitrogen gas to form a highly reactive singlet/triplet carbene that inserts directly into the nearest C-H or heteroatom bond of the bound protein target, yielding a clean, high-fidelity crosslink.

Additionally, the azetidine ring acts as a highly prized bioisostere in medicinal chemistry. It increases the fraction of sp3-hybridized carbons ( Fsp3​ ), lowers lipophilicity ( logP ), and improves the aqueous solubility of the parent ligand compared to traditional aromatic PAL tags (like benzophenones or phenyl azides).

PhotolysisDiazirine1,2,5-Triazaspiro[2.3]hex-1-ene(Diazirine)UVUV Irradiation(350-365 nm)Diazirine->UVCarbeneSinglet/Triplet Carbene(Highly Reactive)UV->Carbene - N2DiazoDiazo Isomer(Unreactive to Acid)UV->Diazo IsomerizationInsertionIntermolecular Insertion(Target Crosslinking)Carbene->Insertion Major PathwayAlkeneAlkene Rearrangement(Suppressed by Strain)Carbene->Alkene Blocked

Photolysis pathway of 1,2,5-triazaspiro[1]hex-1-ene highlighting suppressed off-target reactions.

Physicochemical Properties

The symmetrical nature of the azetidine ring places the secondary amine directly opposite the spiro carbon, minimizing steric hindrance and making it an excellent nucleophile for standard bioconjugation techniques (e.g., amide coupling, reductive amination, or SN​Ar reactions) [3].

PropertyValue / Description
Chemical Name 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride
CAS Number 2228823-96-7
Molecular Formula C3​H6​ClN3​ (Free base: C3​H5​N3​ )
Molecular Weight 119.55 g/mol
SMILES Cl.C1NCC12N=N2
Appearance Off-white to pale yellow solid
Predicted logP -0.75 (Highly hydrophilic)
Storage Conditions -20°C, strictly protected from light and moisture

Experimental Protocols

Protocol 1: Synthesis of PAL-Probes via Amide Coupling

Objective: Covalently attach the 1,2,5-triazaspiro[1]hex-1-ene tag to a carboxylic acid-containing drug pharmacophore.

Causality Note: HATU is selected as the coupling reagent because it efficiently activates sterically encumbered or electronically deactivated carboxylic acids. DIPEA is required in excess to neutralize the hydrochloride salt of the spiro-azetidine and drive the reaction forward.

Materials:

  • Target Ligand (Carboxylic Acid derivative): 1.0 eq

  • 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride: 1.2 eq

  • HATU: 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: In a fume hood, wrap a dry round-bottom flask entirely in aluminum foil to prevent premature photolysis of the diazirine ring.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1,2,5-triazaspiro[1]hex-1-ene hydrochloride (1.2 eq) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (staining with ninhydrin will show the disappearance of the secondary amine).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature < 35°C to avoid thermal degradation).

  • Isolation: Purify via flash column chromatography (typically utilizing a gradient of Dichloromethane/Methanol) in a darkened room.

Protocol 2: In Situ Photoaffinity Labeling in Live Cells

Objective: Crosslink the synthesized spiro-diazirine probe to its intracellular protein targets.

Causality Note: Irradiation is performed at 365 nm on ice. The 365 nm wavelength is energetic enough to cleave the diazirine N=N bond but avoids the severe DNA damage and proteome degradation associated with 254 nm UV light. Performing the step at 4°C minimizes thermal diffusion of the probe away from the target site during the microsecond lifespan of the carbene.

Step-by-Step Procedure:

  • Cell Incubation: Culture target cells (e.g., HEK293T or HeLa) to 80% confluency in 10 cm dishes. Treat cells with the synthesized spiro-diazirine probe (typically 1–10 µM) in serum-free media for 1 hour at 37°C to allow for target engagement.

  • Washing: Carefully aspirate the media and wash the cells twice with ice-cold PBS to remove unbound probe.

  • UV Crosslinking: Add 2 mL of ice-cold PBS to the dish. Remove the dish lid and place the dish on a bed of ice directly under a 365 nm UV LED array (approx. 10–15 mW/cm2 ). Irradiate for exactly 10 minutes.

  • Harvesting: Scrape the cells in PBS, transfer to a conical tube, and pellet via centrifugation (500 x g, 5 min, 4°C).

  • Lysis: Resuspend the pellet in RIPA lysis buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes to clear the lysate.

  • Downstream Analysis: The covalently modified protein targets in the supernatant can now be analyzed via Western Blot or subjected to Click Chemistry (if an alkyne handle is present) for streptavidin enrichment and LC-MS/MS proteomics.

WorkflowStep11. Probe Synthesis(Attach Spiro-Diazirine to Ligand)Step22. Live Cell Incubation(Target Engagement)Step1->Step2Step33. UV Crosslinking(365 nm, Covalent Binding)Step2->Step3Step44. Cell Lysis & Click Chemistry(Fluorophore/Biotin Attachment)Step3->Step4Step55. Enrichment & LC-MS/MS(Target Identification)Step4->Step5

Standard chemoproteomic workflow utilizing spiro-diazirine probes for target identification.

References

  • PubChemLite. (2026). 1,2,5-triazaspiro[1]hex-1-ene hydrochloride. Université du Luxembourg.[Link]

  • West, A. V., Amako, Y., & Woo, C. M. (2022). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society, 144(46), 21174–21183.[Link]

Application Notes and Protocols for 1,2,5-Triazaspiro[2.3]hex-1-ene Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Embracing Three-Dimensionality in Drug Discovery

The paradigm of drug discovery is in a constant state of evolution. The "escape from flatland" initiative has underscored the limitations of planar, aromatic-rich molecules and has propelled the exploration of scaffolds with greater three-dimensionality (3D) and sp³ character.[1][2] Spirocyclic systems, defined by two rings sharing a single atom, are at the forefront of this movement.[2][3] Their rigid, well-defined geometries offer a unique opportunity to orient substituents in precise vectors, enhancing interactions with biological targets and improving physicochemical properties.[2][4][5] This guide focuses on a novel, yet underexplored member of this class: 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride . While specific data for this compound is nascent, its structural motifs—a strained spiro[2.3]hexane core and a triazoline ring—suggest significant potential in medicinal chemistry. These application notes and protocols are therefore presented as a forward-looking guide for researchers poised to explore its utility.

Molecular Profile and Strategic Advantages

1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride (CAS No. 2228823-96-7) is a unique small molecule featuring a diaziridine fused to a cyclobutane ring, forming the spiro[2.3]hexane system, and an embedded triazoline functionality.[6]

FeatureAdvantage in Drug Design
Spiro[2.3]hexane Core Introduces significant 3D character, moving away from flat aromatic structures. The inherent strain of the cyclopropane and cyclobutane rings can influence reactivity and binding conformations.[1][7]
Triazoline Moiety A nitrogen-rich heterocycle that can participate in hydrogen bonding and other polar interactions with biological targets.[8][9] It can also serve as a precursor to more stable triazoles.[10]
Bioisosteric Potential The overall scaffold can act as a bioisostere for commonly used, but often problematic, planar aromatic and heteroaromatic rings, potentially improving properties like solubility and metabolic stability.[11][12]
Conformational Rigidity The spirocyclic nature locks the conformation of the molecule, which can lead to higher binding affinity and selectivity for the intended target by reducing the entropic penalty of binding.[2][4]

Proposed Applications in Medicinal Chemistry

Based on its structural attributes, 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride can be envisioned as a versatile building block in several areas of drug discovery.

As a Novel Scaffold for Bioisosteric Replacement

The primary proposed application is as a non-classical bioisostere for small aromatic and heteroaromatic rings. Its 3D geometry can mimic the spatial arrangement of substituents on a phenyl ring while offering a distinct physicochemical profile.

Conceptual Workflow: Bioisosteric Replacement

cluster_0 Traditional Lead Compound cluster_1 Scaffold Hopping Strategy cluster_2 Desired Outcomes Lead Lead Compound with Phenyl Ring Spiro 1,2,5-Triazaspiro[2.3]hex-1-ene Derivative Lead->Spiro Bioisosteric Replacement Improved_PK Enhanced Solubility & Metabolic Stability Spiro->Improved_PK Improved_Potency Increased Potency & Selectivity Spiro->Improved_Potency Novel_IP New Intellectual Property Spiro->Novel_IP

Caption: Bioisosteric replacement strategy using the spirocyclic scaffold.

In Fragment-Based Drug Discovery (FBDD)

With a low molecular weight, this compound is an ideal candidate for a fragment library. Its rigid 3D structure provides well-defined vectors for fragment growth, enabling the exploration of chemical space around a binding pocket.

As a Precursor for More Complex Heterocycles

The strained triazoline ring can potentially undergo ring-opening or rearrangement reactions, providing a synthetic handle to generate a diverse array of more complex nitrogen-containing heterocyclic systems.[10]

Synthetic Protocols: A Generalized Approach

Protocol 1: Hypothetical Synthesis of the Spirocyclic Core

Objective: To synthesize the 1,2,5-Triazaspiro[2.3]hex-1-ene core via a cycloaddition reaction.

Materials:

  • Methylene cyclopropane derivative (as the strained alkene precursor)

  • A suitable azide source (e.g., sodium azide with a precursor for an activated azide)

  • Appropriate aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Hydrochloric acid (for salt formation)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the Alkene: Synthesize or procure a suitable methylene cyclopropane derivative. The choice of substituents will depend on the desired final compound.

  • Cycloaddition Reaction: a. Dissolve the methylene cyclopropane derivative in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the azide source portion-wise at a controlled temperature (this may range from room temperature to elevated temperatures depending on the reactivity of the substrates). c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, quench the reaction carefully (if necessary) and remove the solvent under reduced pressure.

  • Purification of the Free Base: a. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). b. Collect the fractions containing the desired product and concentrate them.

  • Hydrochloride Salt Formation: a. Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate). b. Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring. c. Collect the resulting precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Workflow: General Synthetic and Evaluation Cascade

cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials Reaction Cycloaddition Start->Reaction Purify Purification Reaction->Purify Salt Salt Formation Purify->Salt Final Final Compound Salt->Final Screen Primary Screening (e.g., Cell Viability) Final->Screen Testing Target Target-Based Assay Screen->Target ADME In Vitro ADME Target->ADME Lead Lead Candidate ADME->Lead

Caption: Generalized workflow from synthesis to initial biological evaluation.

Protocols for Biological Evaluation

The following are generalized protocols for the initial biological screening of novel spirocyclic compounds like 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride and its derivatives.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines and establish an IC₅₀ value.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the chosen cell lines to ~80% confluency. b. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. c. Incubate overnight to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the spirocyclic compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM). b. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent). c. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. d. Incubate for 48-72 hours.

  • MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. b. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[2] c. Shake the plate gently for 15 minutes.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Concluding Remarks for the Researcher

1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride represents an intriguing, yet largely unexplored, scaffold for medicinal chemistry. Its inherent three-dimensionality and the presence of a reactive triazoline moiety position it as a valuable tool for developing novel therapeutics. The protocols and conceptual frameworks provided herein are intended to serve as a starting point for researchers to unlock the potential of this and other related spirocyclic systems. As with any novel chemical entity, careful characterization and systematic evaluation are paramount to success.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing.
  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl Moiety | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF - ResearchGate. Available from: [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. Available from: [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available from: [Link]

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. Available from: [Link]

  • Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC - NIH. Available from: [Link]

  • A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular... - ResearchGate. Available from: [Link]

  • Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects - RSC Publishing. Available from: [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - MDPI. Available from: [Link]

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry - PMC. Available from: [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed. Available from: [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - ResearchGate. Available from: [Link]

  • 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed. Available from: [Link]

Sources

Application Note: Next-Generation Photoaffinity Labeling and Click Chemistry Workflows Using 1,2,5-Triazaspirohex-1-ene Hydrochloride

Application Note: Next-Generation Photoaffinity Labeling and Click Chemistry Workflows Using 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride

Introduction & Mechanistic Rationale

In the field of chemical proteomics and Activity-Based Protein Profiling (ABPP), identifying transient or low-affinity protein-ligand interactions in live cells remains a significant challenge. Traditional photoaffinity labeling (PAL) relies heavily on linear alkyl diazirines. While compact, these linear diazirines are prone to a critical mechanistic flaw: upon UV irradiation, a significant fraction isomerizes into linear diazo intermediates. These diazo species exhibit prolonged half-lives and selectively label acidic amino acids (glutamate and aspartate), introducing a severe pH-dependent labeling bias and off-target background noise[1].

1,2,5-Triazaspiro[2]hex-1-ene hydrochloride (CAS: 2228823-96-7) represents a paradigm shift in PAL probe design. It is a highly strained, compact spirocyclic diazirine (an azetidine-diazirine spirocycle)[3].

The Causality of Structural Constraint: The spirocyclic architecture of 1,2,5-triazaspiro[2]hex-1-ene structurally restricts the molecule, preventing the unwanted rearrangement into diazo isomers[1][4]. When exposed to long-wave UV light (365 nm), it exclusively undergoes photolysis to extrude nitrogen gas (N₂) and generate a highly reactive singlet carbene[4]. This carbene rapidly and indiscriminately inserts into neighboring C-H, N-H, and O-H bonds, capturing the true binding event without acidic residue bias.

Furthermore, the secondary amine of the azetidine ring serves as a highly versatile conjugation handle. By functionalizing this nitrogen with both a target-directing ligand and an alkyne moiety (e.g., via propargylation), researchers can create a minimalist, bifunctional "Crosslink + Click" probe. Following covalent capture in live cells, the bioorthogonal alkyne handle allows for robust downstream target enrichment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[5].

Comparative Data Presentation

To illustrate the superiority of the spirocyclic diazirine scaffold over traditional linear variants, the following table summarizes their physicochemical and photochemical profiles based on recent mechanistic studies[1][4].

Table 1: Physicochemical and Photochemical Properties of Diazirine Probes

Property/CharacteristicLinear Alkyl Diazirines1,2,5-Triazaspiro[2]hex-1-ene (Spirocyclic)
Primary Reactive Intermediate Carbene & Diazo/DiazoniumSinglet Carbene (Exclusive)
Isomerization to Diazo Species High (up to 60% in aqueous media)Undetectable / None
Labeling Bias High (Biased towards Glutamate/Aspartate)Unbiased (Universal C-H/X-H insertion)
pH Dependency Highly pH-dependentpH-independent
Activation Wavelength ~350–370 nm~350–370 nm
Conjugation Handle Typically requires extended linkersDirect azetidine NH functionalization

Workflow & Mechanistic Visualization

Photochemical Activation Pathway

The diagram below illustrates the divergent photochemical behavior of the spirocyclic diazirine, highlighting how its structural constraint prevents off-target diazo formation.

ChemPathwayN1Spirocyclic Diazirine Probe(1,2,5-Triazaspiro[2.3]hex-1-ene)N2UV Light (365 nm)N1->N2 ActivationN5No Diazo Isomerization(Avoids Acidic Residue Bias)N1->N5 Structural ConstraintN3Highly Reactive Singlet Carbene+ N2 (gas)N2->N3 PhotolysisN4C-H / X-H Insertion(Unbiased Protein Crosslinking)N3->N4 Covalent Bonding

Figure 1: Photochemical activation pathway of 1,2,5-Triazaspiro[2]hex-1-ene.

Live-Cell PAL and Click Chemistry Workflow

A self-validating system for target identification requires precise sequential execution: live-cell binding, photo-trapping, extraction, and bioorthogonal tagging.

GA1. Probe Incubation(Target Binding)B2. UV Irradiation(365 nm, Carbene Generation)A->B Live CellsC3. Covalent Crosslinking(Target Capture)B->C PhotoactivationD4. Cell Lysis &Protein ExtractionC->D HarvestE5. CuAAC Click Chemistry(Biotin/Fluorophore Azide)D->E Lysate prepF6. Enrichment &LC-MS/MS AnalysisE->F Bioorthogonal Tagging

Figure 2: End-to-end workflow for Activity-Based Protein Profiling (ABPP).

Experimental Protocols

The following protocols detail the integration of a 1,2,5-triazaspiro[2]hex-1-ene-derived bifunctional probe (containing both the spirocyclic diazirine and an alkyne handle) into a live-cell click chemistry workflow.

Protocol A: Live-Cell Photoaffinity Labeling (PAL)

Causality Focus: Performing crosslinking in live cells captures proteins in their native conformation and complexation state. UV irradiation is performed on ice to suppress cellular stress responses and prevent thermal degradation of the highly reactive probe.

Materials:

  • Target cells (e.g., HEK293T, HeLa) grown to 80% confluency.

  • Bifunctional Probe (1,2,5-Triazaspiro[2]hex-1-ene conjugated to ligand and alkyne).

  • 365 nm UV crosslinker (e.g., Stratalinker or LED array).

Step-by-Step Procedure:

  • Probe Incubation: Replace the culture media with serum-free media containing the bifunctional probe (typically 1–10 µM final concentration). Include a vehicle control (DMSO) and a competition control (excess unlabeled parent ligand) in parallel wells to validate target specificity.

  • Equilibration: Incubate the cells at 37°C for 30–60 minutes to allow for cell penetration and equilibrium binding to the target.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove unbound probe, reducing background crosslinking of extracellular proteins.

  • UV Irradiation: Add a thin layer of ice-cold PBS to the cells. Place the culture plate on a bed of ice (to maintain 4°C) and position it 3–5 cm beneath a 365 nm UV light source.

  • Crosslinking: Irradiate for 10–15 minutes. Note: 365 nm is chosen because it efficiently photolyzes the diazirine without causing the severe DNA damage associated with shorter-wavelength UV.

  • Harvesting: Scrape the cells, pellet by centrifugation (500 × g, 5 min, 4°C), and flash-freeze the pellet in liquid nitrogen, or proceed directly to lysis.

Protocol B: Cell Lysis and Protein Extraction

Causality Focus: Harsh lysis conditions are required to denature proteins, ensuring that the subsequent click chemistry reagents have steric access to the covalently attached alkyne handle.

Step-by-Step Procedure:

  • Resuspend the cell pellet in RIPA buffer supplemented with 1% SDS and a broad-spectrum protease inhibitor cocktail.

  • Sonicate the lysate on ice (3 cycles of 10 seconds on/off) to shear genomic DNA and fully solubilize membrane proteins.

  • Clarify the lysate by centrifugation (20,000 × g, 15 min, 4°C).

  • Quantify the protein concentration using a BCA assay. Normalize all samples to a standard concentration (e.g., 2 mg/mL) to ensure stoichiometric consistency in the click reaction.

Protocol C: CuAAC Click Chemistry for Target Enrichment

Causality Focus: The order of reagent addition is critical. TCEP must be added to reduce Cu(II) to the catalytically active Cu(I). TBTA is immediately added to coordinate and stabilize Cu(I), preventing its oxidation or disproportionation in the complex aqueous lysate.

Materials:

  • Reporter Azide: Biotin-azide or Fluorophore-azide (e.g., Azide-Fluor 488) (10 mM stock in DMSO).

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in freshly prepared H₂O).

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO/t-butanol).

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in H₂O).

Step-by-Step Procedure:

  • Master Mix Preparation: For every 1 mL of normalized protein lysate (2 mg/mL), prepare the click reagents. Do not pre-mix the click reagents in a single concentrated tube, as the copper catalyst will precipitate.

  • Sequential Addition: To the 1 mL lysate, add the following sequentially, vortexing gently between each addition:

    • 10 µL Reporter Azide (Final concentration: 100 µM). Provides the enrichment/visualization tag.

    • 20 µL TCEP (Final concentration: 1 mM). Reduces Cu(II) to Cu(I).

    • 10 µL TBTA (Final concentration: 100 µM). Stabilizes the Cu(I) catalyst.

    • 20 µL CuSO₄ (Final concentration: 1 mM). Initiates the cycloaddition.

  • Reaction: Incubate the mixture at room temperature for 1.5 to 2 hours on an end-over-end rotator protected from light.

  • Protein Precipitation: To quench the reaction and remove excess unreacted click reagents, add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of LC-MS grade water. Vortex vigorously and centrifuge (10,000 × g, 5 min).

  • Washing: Carefully discard the upper aqueous and lower organic phases, leaving the protein disk at the interface. Wash the protein disk twice with ice-cold methanol.

  • Downstream Processing: Air-dry the protein pellet. For visualization, resuspend in SDS-PAGE loading buffer and boil for in-gel fluorescence. For enrichment, resuspend in a compatible buffer (e.g., 1% SDS in PBS, diluted to 0.2% SDS before adding streptavidin beads) for LC-MS/MS proteomics.

References

  • Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells Journal of the American Chemical Society (2022). URL:[Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Chemical Science (2024). URL:[Link]

Prospective Application Notes for 1,2,5-Triazaspiro[2.3]hex-1-ene Hydrochloride as a Novel Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following application notes are presented as a prospective guide for researchers and scientists. As of the date of this publication, 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride is a novel chemical entity with limited published data regarding its application in materials science. The protocols and concepts described herein are based on established principles of organic chemistry, polymer science, and materials engineering, drawing analogies from related spirocyclic and nitrogen-rich heterocyclic compounds. These methodologies are intended to serve as a scientifically-grounded starting point for research and development and will require experimental validation and optimization.

Introduction: Unlocking the Potential of a Strained Spirocyclic Scaffold

1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride presents a unique combination of structural features that make it a compelling candidate for the synthesis of advanced functional materials. Its architecture is defined by two key characteristics:

  • A Strained Spirocyclic System: The molecule incorporates a highly strained three-membered diaziridine ring fused to a four-membered azetidine ring at a single spiro-carbon atom. Spiro-compounds are known to enforce a rigid, three-dimensional geometry, which can be exploited to create materials with enhanced thermal stability, improved morphological properties, and controlled electronic interactions.[1][2] The inherent ring strain, particularly of the three-membered ring, offers a potent driving force for controlled chemical transformations, such as ring-opening reactions.[3][4]

  • A Nitrogen-Rich Heterocyclic Core: With three nitrogen atoms, this molecule is poised to act as a versatile building block. The nitrogen centers can serve as coordination sites for metal ions, hydrogen-bond donors or acceptors, and sites for further functionalization.[5] Such nitrogen-rich structures are foundational to a wide range of functional materials, including coordination polymers, porous frameworks, and energetic materials.

This guide explores the theoretical framework and provides prospective protocols for leveraging these attributes to prepare novel polymers and porous materials. We will delve into the causality behind experimental choices, offering insights that bridge the gap between molecular structure and material function.

Part 1: Core Chemistry & Reactivity Profile

Before its application, understanding the fundamental reactivity of 1,2,5-Triazaspiro[2.3]hex-1-ene is crucial. The hydrochloride salt form suggests good solubility in polar protic solvents. For most applications, neutralization to the free base is a necessary first step to unmask the nucleophilicity of the nitrogen atoms.

Key Reactive Pathways:

  • Ring-Opening of the Diaziridine Moiety: The most significant feature is the strained three-membered ring. This ring is susceptible to cleavage under various conditions (acidic, thermal, or catalytic), which can be harnessed for polymerization or functionalization.[3]

  • Nucleophilicity of Nitrogen Atoms: The secondary amine in the azetidine ring is a potential nucleophile for reactions like acylation, alkylation, or Michael additions, enabling its use as a monomer in polycondensation reactions.

  • Coordination Chemistry: The lone pairs on the nitrogen atoms make the molecule a potential mono- or bidentate ligand for constructing metal-organic complexes and frameworks.

Protocol 1: Neutralization of the Hydrochloride Salt

This is a prerequisite for most subsequent applications.

Rationale: The protonated form of the triazaspirocycle is stable but lacks the necessary nucleophilicity for polymerization or coordination reactions. A mild inorganic base is used to deprotonate the amine, yielding the free base which is often extracted into an organic solvent.

Step-by-Step Protocol:

  • Dissolve 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride in deionized water to a concentration of 0.5 M.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a 1.0 M solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution reaches 8.5-9.0. Avoid using strong bases like NaOH, which could induce premature ring-opening.

  • The aqueous layer is then extracted three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the free base.

  • Validation: Confirm the structure of the free base using ¹H NMR and FT-IR spectroscopy. The product should be used immediately due to the potential instability of the strained free base.

Part 2: Application in Advanced Polymer Synthesis

The unique structure of the triazaspirocycle makes it a promising monomer for creating polymers with novel topologies and properties.

Application Note 1: Cationic Ring-Opening Polymerization (CROP) of the Strained Spirocycle

Concept: The high ring strain of the diaziridine ring can be exploited to drive a cationic ring-opening polymerization. This process would theoretically yield a linear polymer containing repeating azetidine units in the backbone, offering a unique combination of rigidity and polarity.

Workflow Diagram:

CROP_Workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_post Purification & Analysis Monomer_HCl Triazaspiro[2.3]hex-1-ene Hydrochloride Neutralization Neutralization (Protocol 1) Monomer_HCl->Neutralization Free_Base Free Base Monomer Neutralization->Free_Base Initiator Add Cationic Initiator (e.g., BF₃·OEt₂) Free_Base->Initiator Polymerization Polymerization in Anhydrous Solvent (e.g., CH₂Cl₂) Initiator->Polymerization Termination Quench Reaction (e.g., with Methanol) Polymerization->Termination Precipitation Precipitate Polymer in Non-solvent Termination->Precipitation Drying Dry under Vacuum Precipitation->Drying Characterization Analyze Polymer (GPC, NMR, DSC) Drying->Characterization

Caption: Workflow for Cationic Ring-Opening Polymerization.

Theoretical Protocol for CROP:

  • Prepare the free base of 1,2,5-Triazaspiro[2.3]hex-1-ene as described in Protocol 1.

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the free base monomer in anhydrous dichloromethane (DCM).

  • Cool the solution to -20 °C.

  • Prepare a solution of a cationic initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂), in anhydrous DCM.

  • Add the initiator solution dropwise to the stirred monomer solution. The monomer-to-initiator ratio will determine the target molecular weight (e.g., 100:1).

  • Maintain the reaction at -20 °C for a specified time (e.g., 2-24 hours), monitoring monomer conversion via TLC or GC.

  • Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred non-solvent, such as cold diethyl ether.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 40 °C.

  • Characterization: Determine the molecular weight (Mₙ, Mₙ) and polydispersity (Đ) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy, looking for the disappearance of signals corresponding to the strained ring and the appearance of new signals for the linear polymer backbone. Thermal properties (Tg, Td) can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

ParameterConditionRationale
Solvent Anhydrous DichloromethaneAprotic, polar solvent stabilizes cationic intermediates. Must be anhydrous to prevent premature termination.
Initiator BF₃·OEt₂A common Lewis acid initiator for CROP of heterocyclic monomers.
Temperature -20 °CLower temperatures help to control the polymerization rate and suppress side reactions, potentially leading to lower polydispersity.
Quenching Agent MethanolA nucleophile that reacts with the cationic chain end to terminate the polymerization.

Part 3: Application in Porous Functional Materials

The nitrogen atoms and the rigid spirocyclic structure make 1,2,5-Triazaspiro[2.3]hex-1-ene an intriguing building block for porous materials like Metal-Organic Frameworks (MOFs).

Application Note 2: A Spirocyclic Ligand for Novel Metal-Organic Frameworks (MOFs)

Concept: The free base of the triazaspirocycle can act as a bidentate nitrogen-donor ligand. Its rigid, non-planar structure could frustrate dense packing and promote the formation of a porous, 3D coordination network when reacted with suitable metal ions (e.g., Zn²⁺, Cu²⁺). The resulting MOF could exhibit unique pore geometries and potential applications in gas storage or catalysis.

Proposed MOF Assembly:

MOF_Assembly cluster_reactants Reactants Ligand 1,2,5-Triazaspiro[2.3]hex-1-ene (Free Base) Assembly Solvothermal Synthesis (Heat in Sealed Vessel) Ligand:f1->Assembly Metal Metal Salt e.g., Zn(NO₃)₂·6H₂O Metal:f1->Assembly Solvent Solvent System (e.g., DMF/Ethanol) Solvent->Assembly MOF 3D MOF Crystal Assembly->MOF Self-Assembly

Caption: Conceptual diagram of MOF self-assembly.

Theoretical Protocol for MOF Synthesis:

  • Prepare the free base of 1,2,5-Triazaspiro[2.3]hex-1-ene (Ligand) as described in Protocol 1.

  • In a glass vial, dissolve the Ligand and a metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) in a 1:1 molar ratio in a suitable solvent system, such as N,N-Dimethylformamide (DMF).

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to a specific temperature (e.g., 80-120 °C) for 24-72 hours.

  • Allow the oven to cool slowly to room temperature.

  • Crystals of the MOF, if formed, should be collected by decanting the mother liquor.

  • Wash the crystals with fresh DMF followed by a more volatile solvent like ethanol to exchange the high-boiling point solvent within the pores.

  • Activation: To remove solvent molecules from the pores, the crystals should be activated by heating under high vacuum.

  • Characterization: Confirm the crystalline structure using Single-Crystal X-ray Diffraction (SCXRD) and the bulk phase purity using Powder X-ray Diffraction (PXRD). Analyze the thermal stability with TGA. Confirm the porosity of the material using gas (e.g., N₂) sorption analysis at 77 K to determine the BET surface area.

ParameterConditionRationale
Reactant Ratio 1:1 Ligand:MetalA starting point for exploring coordination chemistry; this ratio can be varied to find optimal conditions for crystal growth.
Solvent DMFHigh-boiling point, polar aprotic solvent that is excellent for dissolving both organic ligands and inorganic salts.
Method SolvothermalThe use of elevated temperature and pressure can overcome kinetic barriers to crystallization, promoting the formation of well-ordered framework structures.
Activation Heat under VacuumEssential for removing guest solvent molecules from the pores to accurately measure the material's intrinsic porosity.

Conclusion and Outlook

While the protocols and applications detailed in this guide are prospective, they are built upon a solid foundation of chemical principles. The unique strained and nitrogen-rich structure of 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride marks it as a high-potential building block for a new generation of functional materials. The proposed pathways into linear polymers and porous frameworks represent just two of the many possibilities. Further research could explore its use in creating cross-linked resins, as a precursor for energetic materials, or as a scaffold in medicinal chemistry. Experimental validation of these concepts is the critical next step and promises to be a rewarding endeavor for materials scientists and chemists alike.

References

  • Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC - NIH. (URL: [Link])

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications - Walsh Medical Media. (URL: Not a direct deep link, general domain provided)
  • Spiro Compounds for Organic Light-Emitting Diodes | Accounts of Materials Research. (URL: [Link])

  • Journal of Materials Chemistry C Editor's choice web collection: 'Spiro compounds for electronics' - RSC Publishing. (URL: [Link])

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry - PMC. (URL: [Link])

  • Biologically active natural spirocyclic compounds - ResearchGate. (URL: [Link])

  • Triazaspirocycles: Occurrence, Synthesis, and Applications | Request PDF - ResearchGate. (URL: [Link])

  • Construction of Polyfunctionalized 2,4-Dioxa-8-azaspiro[5.5]undec-9-enes and 2,4,8-Triazaspiro[5.5]undec-9-enes via a Domino [2+2+2] Cycloaddition Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

Application Note: Advanced Photoaffinity Labeling and Bioconjugation using 1,2,5-Triazaspirohex-1-ene Hydrochloride

Application Note: Advanced Photoaffinity Labeling and Bioconjugation using 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride

Introduction & Mechanistic Rationale

Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology and drug discovery, enabling the covalent capture of transient small molecule–protein interactions in live cells[1]. While aliphatic diazirines are highly prized for their minimal steric footprint, traditional acyclic variants suffer from two major mechanistic flaws:

  • Alkene Rearrangement: Upon UV irradiation, a significant portion of the diazirine undergoes intramolecular rearrangement into unreactive alkenes, wasting the probe[2].

  • pH-Biased Diazo Labeling: Diazirines readily isomerize into linear diazo intermediates. In acyclic systems, these diazo species act as reactive alkylating agents that preferentially label acidic amino acids (e.g., glutamate, aspartate) in a pH-dependent manner, leading to false-positive off-target identification[2].

1,2,5-Triazaspiro[3]hex-1-ene hydrochloride represents a next-generation solution to these limitations. By embedding the diazirine within a highly strained spiro-azetidine architecture, the photochemical reaction pathway is fundamentally altered. The extreme ring strain completely suppresses the formation of alkene rearrangement products[2]. Furthermore, the transient diazo isomers generated by this strained four-membered ring are uniquely nonreactive to dilute acids, effectively eliminating the pH-dependent background labeling bias[2]. This forces the photolysis pathway toward the generation of a highly reactive singlet carbene, ensuring clean, proximity-driven insertion into target C-H, N-H, or O-H bonds[4].

MechanismAAzetidine-Diazirine ProbeBUV Light (350-365 nm)A->BCSinglet Carbene(Highly Reactive)B->C -N2DLinear Diazo Isomer(Strain-Stabilized)B->D IsomerizationFTarget Protein(C-H, N-H, O-H)C->F InsertionD->C PhotolysisEAlkene Rearrangement(Suppressed by Strain)D->E BlockedGIrreversible Covalent AdductF->G

Photochemical mechanism of spiro-azetidine diazirines highlighting strain-induced suppression.

Physicochemical Properties

The secondary amine of the azetidine ring serves as an ideal synthetic handle for bioconjugation. It is supplied as a hydrochloride salt to prevent premature degradation and ensure long-term stability[5].

PropertySpecification
Chemical Name 1,2,5-Triazaspiro[3]hex-1-ene hydrochloride
CAS Number 2228823-96-7[5]
Molecular Formula C3H6ClN3[5]
Molecular Weight 119.55 g/mol [5]
Structural Class Spirocyclic Aliphatic Diazirine / Secondary Amine[5]
Storage Conditions -20°C, strictly protect from light and moisture[5]
Activation Wavelength 350 – 365 nm[6]

Workflow 1: Synthetic Incorporation (Probe Generation)

To utilize 1,2,5-triazaspiro[3]hex-1-ene as a PAL tag, it must be conjugated to a drug pharmacophore. The most robust method is an amide coupling between the azetidine secondary amine and a carboxylic acid on the target ligand.

Step-by-Step Protocol
  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

    • Causality: HATU is selected over standard carbodiimides (like EDC) because azetidines are sterically hindered secondary amines; HATU generates a highly reactive HOAt ester that drives the coupling to completion.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Conjugation: Add 1,2,5-triazaspiro[3]hex-1-ene hydrochloride (1.2 eq) to the activated mixture.

    • Causality: The excess DIPEA is required to neutralize the HCl salt, liberating the nucleophilic free amine of the azetidine.

  • Reaction: Stir the reaction in the dark for 2–4 hours.

  • Purification: Purify the resulting probe via preparative RP-HPLC (Water/Acetonitrile with 0.1% Formic Acid). Lyophilize and store at -20°C in amber vials.

Self-Validating QC Checkpoint: Analyze the crude mixture via LC-MS. The appearance of the [M+H]+ peak corresponding to the conjugated probe validates the coupling. Critical: Ensure the MS Electrospray Ionization (ESI) capillary temperature is kept below 250°C; excessive heat will cause premature thermal extrusion of N2​ from the diazirine, resulting in a false [M−28]+ mass artifact.

WorkflowADrug Pharmacophore(Carboxylic Acid)CAmide Coupling(HATU, DIPEA)A->CB1,2,5-Triazaspiro[2.3]hex-1-eneHClB->CDPhotoaffinity ProbeC->DELive Cell IncubationD->EFUV Irradiation(365 nm)E->FGCovalent CrosslinkingF->G

Workflow for the synthesis and application of azetidine-diazirine photoaffinity probes.

Workflow 2: Live-Cell Photoaffinity Labeling (PAL)

Once the probe is synthesized, it is deployed in live cells to covalently capture its protein target.

Step-by-Step Protocol
  • Cell Culture & Incubation: Culture the target cell line to 80% confluence in 10 cm dishes. Replace media with fresh, serum-free media containing the synthesized azetidine-diazirine probe (typically 1–10 µM).

  • Equilibration: Incubate for 1–2 hours at 37°C in a CO2​ incubator.

    • Causality: Serum-free media prevents the probe from being sequestered by highly abundant serum proteins (like BSA), ensuring maximum cellular penetrance and target engagement.

  • Washing: Gently aspirate the media and wash the cells twice with ice-cold PBS to remove unbound probe.

  • UV Irradiation: Remove the lid of the dish and place it on a bed of ice. Irradiate the cells using a UV LED crosslinker at 365 nm for 10 minutes.

    • Causality: Irradiation at 365 nm is specifically chosen because it matches the absorption maximum of the diazirine ring while safely avoiding the 254–280 nm range that causes direct DNA damage and protein denaturation[6]. The ice bed prevents thermal diffusion of the probe and stabilizes transient protein-protein interactions during the crosslinking event.

  • Harvesting: Scrape the cells in lysis buffer (e.g., RIPA buffer with protease inhibitors) for downstream target enrichment and LC-MS/MS proteomics.

Self-Validating QC Checkpoint (Competitive Profiling): To prove that the carbene insertion is target-specific and not a result of random hydrophobic collisions, run a parallel competitive control. Pre-incubate a control dish with a 10-fold molar excess of the unlabeled parent drug for 30 minutes prior to adding the PAL probe. A successful, self-validating experiment will show a >80% reduction in the crosslinked signal in the competed sample, confirming specific active-site engagement.

References

  • Diazirine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society. Available at:[Link]

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews (ACS Publications). Available at:[Link]

Application Note: Scale-Up Synthesis of 1,2,5-Triazaspirohex-1-ene Hydrochloride

Application Note: Scale-Up Synthesis of 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride

Introduction & Mechanistic Overview

1,2,5-Triazaspiro[1]hex-1-ene hydrochloride is a highly valuable spirocyclic diazirine building block utilized extensively in photoaffinity labeling (PAL) and medicinal chemistry[2]. Compared to traditional bulky trifluoromethylphenyl diazirines, this compact spiro-azetidine structure provides a rigid, low-lipophilicity framework. This allows researchers to incorporate the photolabile diazirine moiety into drug-like scaffolds without significantly altering critical physicochemical properties such as the topological polar surface area (tPSA) or the octanol-water partition coefficient (CLogP)[2].

Retrosynthetic Analysis & Pathway

The scale-up synthesis of 1,2,5-triazaspiro[1]hex-1-ene hydrochloride relies on a robust, three-step sequence starting from the commercially available precursor, N-Boc-azetidin-3-one.

  • Amination & Cyclization: The ketone is first treated with ammonia to form an intermediate imine, which subsequently undergoes electrophilic amination and intramolecular cyclization upon the addition of hydroxylamine-O-sulfonic acid (HOSA) to yield a diaziridine[3].

  • Dehydrogenation (Oxidation): The diaziridine is oxidized to the corresponding 3H-diazirine. For scale-up, an iodine/triethylamine ( I2​/Et3​N ) system is preferred over traditional silver(I) oxide to ensure homogeneous mixing and avoid heavy metal waste[2][3].

  • Deprotection: Acidic cleavage of the tert-butyloxycarbonyl (Boc) group yields the final hydrochloride salt[4][5].

PathwaySMN-Boc-azetidin-3-one(Starting Material)Int1Boc-DiaziridineIntermediateSM->Int1 NH3/MeOH, HOSA 0 °C to RTInt2Boc-DiazirineIntermediateInt1->Int2 I2, Et3N MeOH/DCM, 0 °CProd1,2,5-Triazaspiro[2.3]hex-1-ene HCl(Final Product)Int2->Prod 4M HCl/Dioxane RT

Synthetic pathway for 1,2,5-Triazaspiro[1]hex-1-ene HCl from N-Boc-azetidin-3-one.

Scale-Up Experimental Protocols

Step 1: Synthesis of tert-butyl 1,2,5-triazaspiro[1]hexane-5-carboxylate (Boc-Diaziridine)
  • Causality & Validation: A large excess of highly concentrated methanolic ammonia is required to drive the thermodynamic equilibrium toward complete imine formation before HOSA is introduced[2]. HOSA must be added dropwise at low temperatures (0 °C) because the cyclization is highly exothermic, and HOSA itself is sensitive to rapid thermal degradation.

  • Protocol:

    • Charge a jacketed reactor with N-Boc-azetidin-3-one (1.0 eq) and 7 N NH3​ in methanol (10.0 eq). Stir at 0 °C for 4 hours to ensure complete imine formation.

    • Dissolve HOSA (1.2 eq) in anhydrous methanol and add it dropwise to the reaction mixture over 2 hours, strictly maintaining the internal temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Quench the reaction with saturated aqueous NaHCO3​ to neutralize the sulfuric acid byproduct[3]. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Synthesis of tert-butyl 1,2,5-triazaspiro[1]hex-1-ene-5-carboxylate (Boc-Diazirine)
  • Causality & Validation: Oxidation requires a mild, controlled reagent. The I2​/Et3​N system provides a homogeneous reaction mixture, which is critical for efficient heat transfer and consistent reaction kinetics during scale-up. This avoids the heterogeneous mixing issues and poor yields often associated with solid Ag2​O oxidants[2][3].

  • Protocol:

    • Dissolve the crude Boc-diaziridine (1.0 eq) from Step 1 in a 1:1 (v/v) mixture of methanol and dichloromethane, then cool to 0 °C.

    • Add triethylamine (3.0 eq) to the solution.

    • Add iodine (1.1 eq) portion-wise. The reaction is self-indicating; complete consumption of the diaziridine is marked by a persistent brown iodine color.

    • Stir for an additional 1 hour at 0 °C.

    • Quench with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce the excess iodine. Extract with dichloromethane, wash with brine, dry over Na2​SO4​ , and concentrate.

Step 3: Synthesis of 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride
  • Causality & Validation: Anhydrous conditions must be strictly maintained using 4M HCl in dioxane. Aqueous acids can catalyze the degradation of the high-energy diazirine ring. Using dioxane/ether forces the final hydrochloride salt to precipitate directly out of solution, driving the reaction forward and simplifying isolation without the need for an aqueous workup[5].

  • Protocol:

    • Dissolve the Boc-diazirine (1.0 eq) in anhydrous diethyl ether.

    • Cool the vessel to 0 °C and add 4M HCl in dioxane (5.0 eq) dropwise.

    • Stir at room temperature for 4–6 hours, monitoring for the cessation of CO2​ evolution.

    • The product will precipitate as a fine white solid. Filter the solid under a stream of inert nitrogen, wash thoroughly with cold anhydrous ether, and dry under high vacuum to afford the final product[4].

Quantitative Data & Reaction Parameters

StepTransformationReagentsTemp (°C)Time (h)Expected Yield (%)
1 Ketone → Diaziridine NH3​ /MeOH, HOSA0 to 251665 - 75
2 Diaziridine → Diazirine I2​ , Et3​N 0280 - 90
3 Boc Deprotection4M HCl/Dioxane0 to 256> 90

Safety & Handling Considerations

Diazirines are energetic, high-nitrogen compounds. While spirocyclic azetidine diazirines are relatively stable compared to their linear counterparts, strict thermal controls must be observed. All solvent evaporation and concentration steps must be performed at water bath temperatures below 40 °C. Furthermore, avoid using metal spatulas during the isolation of the final hydrochloride salt to prevent static discharge or metal-catalyzed decomposition. Blast shields are mandatory for any operations exceeding a 10-gram scale.

Application Note: Next-Generation Target Deconvolution in Agrochemicals Using 1,2,5-Triazaspirohex-1-ene Hydrochloride

Application Note: Next-Generation Target Deconvolution in Agrochemicals Using 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride

Audience: Agrochemical Discovery Scientists, Chemoproteomics Researchers, and Synthetic Biologists.

Executive Summary and Mechanistic Rationale

The identification of molecular targets for phenotypically active agrochemicals (herbicides, insecticides, fungicides) remains a critical bottleneck in modern crop protection R&D. Traditional photoaffinity labeling (PAL) probes utilizing bulky benzophenones or aryl azides often perturb the binding affinity of the parent pharmacophore, leading to artificial localization or loss of activity.

1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (CAS: 2228823-96-7) represents a paradigm shift in minimalist photoaffinity tag design[2]. Structurally, it consists of a highly strained diazirine ring spiro-fused to an azetidine ring. This architecture provides two distinct functional advantages:

  • Minimal Steric Penalty: With a molecular weight of just 83.05 Da (free base)[3], this aliphatic diazirine is one of the smallest available photoreactive groups. It acts as a bioisosteric replacement for simple aliphatic rings (like cyclobutane or piperidine), ensuring the agrochemical retains its native binding kinetics.

  • Tunable Conjugation: The secondary amine of the azetidine ring (position 5) serves as a highly nucleophilic handle, allowing rapid conjugation to agrochemical leads via amide coupling, reductive amination, or sulfonylation.

Upon irradiation with long-wave UV light (~350–365 nm), the diazirine rapidly extrudes nitrogen gas ( N2​ ) to generate a highly reactive singlet carbene. This carbene undergoes near-instantaneous insertion into adjacent C-H, N-H, or O-H bonds within the target protein's binding pocket, forming an irreversible covalent crosslink[4][5].

Photochemical_ActivationAAgrochemical-PAL Probe(Diazirine State)BUV Irradiation(365 nm)A->B ActivationCSinglet CarbeneIntermediateB->C PhotolysisDN2 Gas ReleaseB->D ByproductETarget Protein(Binding Pocket)C->E Proximity (< 3 Å)FIrreversible CovalentCrosslinkE->F C-H/N-H Insertion

Fig 1: Photochemical activation and carbene-mediated insertion pathway of the spiro-diazirine.

Comparative Profiling of Photoaffinity Tags

To justify the selection of 1,2,5-Triazaspiro[1]hex-1-ene over legacy tags, we must evaluate the physicochemical properties that dictate successful target capture in complex plant or insect lysates. Carbene-mediated PAL (cmPAL) using diazirines has largely superseded nitrene-generating aryl azides due to higher crosslinking efficiency and reduced side reactions[6].

Feature1,2,5-Triazaspiro[1]hex-1-eneTrifluoromethylphenyl Diazirine (TPD)BenzophenoneAryl Azide
Reactive Intermediate Singlet CarbeneCarbeneKetyl RadicalNitrene
Size / Steric Bulk Minimal (83 Da) Large (186 Da)Very Large (182 Da)Moderate (119 Da)
Excitation Wavelength ~350 nm ~350 nm~350 nm~250-300 nm (Damaging)
Irradiation Time Fast (< 10 min) Fast (< 10 min)Slow (30-60 min)Fast (< 5 min)
Insertion Preference C-H, N-H, O-H C-H, N-H, O-HMet, Cys, C-H (selective)Nucleophiles (prone to rearrangement)
Agrochemical Suitability Excellent (Aliphatic mimic) Moderate (Aryl mimic)Poor (Too bulky)Poor (UV damage to plant tissue)

Table 1: Comparative analysis of photophores for agrochemical target deconvolution.

Experimental Workflows & Protocols

The following protocols detail the synthesis of the probe and its application in a chemoproteomic workflow for identifying herbicide targets in Arabidopsis thaliana lysates.

Protocol 1: Synthesis of the Agrochemical-PAL Probe

Objective: Conjugate an agrochemical carboxylic acid lead to 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride.

Causality Check: We utilize HATU as the coupling reagent because it efficiently drives amide bond formation with hindered secondary amines (like the azetidine ring) while minimizing epimerization of the agrochemical lead. DIPEA is required in excess to liberate the free base of the spirocycle from its hydrochloride salt[2].

Materials:

  • Agrochemical lead (containing a free -COOH group)

  • 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Method:

  • Dissolve the agrochemical lead (1.0 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.5 mmol) and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (1.2 mmol) followed dropwise by DIPEA (3.0 mmol).

  • Stir the reaction in the dark (wrap flask in aluminum foil to prevent premature photolysis) for 4 hours at room temperature.

  • Quench with saturated aqueous NH4​Cl and extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield the PAL-probe. Store at -20°C in the dark.

Protocol 2: In Planta Photoaffinity Labeling and Target Enrichment

Objective: Covalently crosslink the probe to its native protein target in plant lysates and enrich for LC-MS/MS identification.

Trustworthiness & Validation: A robust PAL experiment must be self-validating. You are required to run three parallel samples:

  • Sample A (Vehicle): DMSO only (identifies background binding).

  • Sample B (Probe): PAL-probe (identifies all probe-interacting proteins).

  • Sample C (Competition): PAL-probe + 100x excess of unmodified agrochemical (differentiates specific target binding from non-specific hydrophobic sticking). True targets will appear in Sample B but disappear in Sample C.

Step-by-Step Method:

  • Lysate Preparation: Homogenize 5g of Arabidopsis thaliana leaf tissue in native lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, protease inhibitor cocktail). Centrifuge at 20,000 x g for 30 min at 4°C. Collect the soluble proteome.

  • Incubation: Aliquot 1 mg of protein per sample. Add the PAL-probe (final concentration 5 µM) to Samples B and C. Add 500 µM of unmodified agrochemical to Sample C. Incubate at 4°C for 2 hours with gentle rotation to allow equilibrium binding.

  • UV Irradiation: Transfer samples to a pre-chilled 6-well plate on ice. Irradiate with a 365 nm UV lamp (100 W) at a distance of 5 cm for exactly 10 minutes. Note: 365 nm is chosen to selectively activate the diazirine without causing UV-C induced protein denaturation or DNA crosslinking.

  • Click Chemistry (Optional but Recommended): If the probe incorporates a terminal alkyne, perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-Azide (100 µM), CuSO4​ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (2 mM). React for 1 hour at room temperature.

  • Enrichment: Precipitate proteins using cold acetone to remove unreacted probe. Resuspend in 1% SDS buffer, boil for 5 min, and dilute to 0.1% SDS. Add 50 µL of Streptavidin-agarose beads and incubate for 2 hours.

  • Washing & Elution: Wash beads stringently (3x with 1% SDS, 3x with 8M Urea, 3x with PBS) to remove all non-covalently bound proteins. Elute bound proteins by boiling in Laemmli buffer containing free biotin, or proceed directly to on-bead trypsin digestion for LC-MS/MS analysis.

Chemoproteomic_WorkflowA1. Probe Incubation(Plant Lysate + Probe)B2. UV Crosslinking(365 nm, 10 min)A->BC3. CuAAC Click Chemistry(Biotinylation)B->CD4. Streptavidin Pulldown(Stringent Washes)C->DE5. On-Bead Digestion(Trypsin)D->EF6. LC-MS/MS & BioinformaticsE->FCompCompetition Control(+100x Cold Ligand)Comp->A Validates Specificity

Fig 2: End-to-end chemoproteomic workflow for agrochemical target identification.

Troubleshooting and Optimization

  • Low Labeling Efficiency: Aliphatic diazirines can sometimes undergo intramolecular rearrangements instead of intermolecular insertion if the binding pocket is highly solvent-exposed. Ensure the probe design places the spirocycle deep within the predicted binding cleft.

  • High Background (Non-specific binding): The highly strained nature of the spiro[1]hexane system makes it slightly hydrophobic. If background binding is high in Sample B, increase the stringency of the post-pulldown washes (e.g., increase SDS concentration to 2% during the first wash step).

  • Premature Degradation: 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride is stable as a salt[2], but the free base and conjugated probes are sensitive to ambient light. All handling post-conjugation must be performed under amber lighting or in foil-wrapped vessels.

References

  • PubChemLite. "1,2,5-triazaspiro[1]hex-1-ene hydrochloride - Structural Information." Université du Luxembourg. Available at:

  • EnamineStore. "EN300-1604840: 1,2,5-triazaspiro[1]hex-1-ene hydrochloride." Enamine Ltd. Available at:

  • RSC Advances. "Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry." Royal Society of Chemistry.
  • Current Protocols in Chemical Biology. "Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry." ResearchGate.

Derivatization of 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride for enhanced bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride for Enhanced Bioactivity and Target Identification

Executive Summary

Target identification and the mapping of small molecule–protein interactomes are critical bottlenecks in modern drug development. Photoaffinity labeling (PAL) has emerged as a cornerstone technique to covalently capture these transient interactions[2]. While benzophenones and aryl azides have historically dominated this space, their bulky nature often abolishes the bioactivity of the parent pharmacophore.

1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (CAS: 2228823-96-7) represents a next-generation, ultra-compact photoaffinity building block[3]. By fusing a photoreactive diazirine to an azetidine ring, this spirocyclic compound offers a secondary amine handle for seamless derivatization. More importantly, it solves a critical flaw inherent to traditional acyclic diazirines: the generation of off-target diazo artifacts. This guide details the mechanistic advantages, derivatization protocols, and crosslinking workflows for integrating this spiro-azetidine diazirine into chemical biology pipelines.

Mechanistic Insights: The Spiro-Azetidine Advantage

To design an effective photoaffinity probe, researchers must understand the causality behind photophore selection and activation.

  • The "Diazo Problem" in Traditional Probes: Acyclic aliphatic diazirines are widely used due to their small size. However, upon irradiation or exposure to acidic microenvironments, they can undergo undesirable rearrangements to form metastable linear diazo intermediates[2]. These diazo species act as strong electrophiles that preferentially react with nucleophilic protein side chains (e.g., glutamate or aspartate), leading to high background noise and pH-dependent off-target labeling[4].

  • The Ring-Strain Solution: 1,2,5-Triazaspiro[1]hex-1-ene structurally restricts the diazirine within a spiro[1]hexane system. As demonstrated in studies evaluating diazirine-substituted azacycles, the ring strain of the four-membered azetidine ring energetically disfavors the rearrangement into a linear diazo isomer[5].

  • Carbene Generation & Insertion: Upon irradiation with long-wave UV light (~365 nm), the spiro-diazirine cleanly extrudes nitrogen gas ( N2​ ) to generate a highly reactive singlet carbene[6]. This carbene has a half-life of mere picoseconds, rapidly inserting into proximal C-H, N-H, or O-H bonds of the target protein[2]. If no protein is in immediate proximity, the carbene is rapidly quenched by water, preventing diffusion-based non-specific labeling[2].

Experimental Workflow

G Ligand Bioactive Ligand (Carboxylic Acid) Coupling Amide Coupling (HATU, DIPEA, DMF) Ligand->Coupling Spiro 1,2,5-Triazaspirohex-1-ene (Secondary Amine) Spiro->Coupling Probe Photoaffinity Probe (Minimal Steric Bulk) Coupling->Probe High Yield Purification Incubation Target Incubation (Live Cells / Lysate) Probe->Incubation Target Binding Irradiation UV Irradiation (365 nm, 4°C) Incubation->Irradiation Equilibrium Crosslink Covalent Crosslinking (Carbene Insertion) Irradiation->Crosslink N2 Release

Workflow for the derivatization of 1,2,5-triazaspiro[1]hex-1-ene and subsequent photo-crosslinking.

Self-Validating Protocols

Protocol A: HATU-Mediated Amide Coupling Derivatization

Objective: Conjugate a carboxylic acid-containing pharmacophore to the secondary amine of the spiro-azetidine diazirine.

Causal Rationale: The hydrochloride salt of the spiro-azetidine requires in situ neutralization. HATU is selected over standard EDC/NHS chemistry to maximize coupling efficiency with the sterically hindered secondary amine of the azetidine ring.

  • Pre-activation: Dissolve the bioactive ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Step: Analyze a 1 µL aliquot via LC-MS to confirm the quantitative formation of the highly-reactive O-At ester prior to amine addition.

  • Conjugation: Add 1,2,5-triazaspiro[1]hex-1-ene hydrochloride (1.5 eq) directly to the reaction mixture.

    • Causal Rationale: The excess DIPEA ensures complete deprotonation of the HCl salt, freeing the secondary amine for nucleophilic attack without stalling the reaction.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor the disappearance of the activated ester via LC-MS.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO3​ and brine.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: In Vitro Photoaffinity Crosslinking Assay

Objective: Covalently capture the target protein within a complex biological lysate.

  • Lysate Preparation: Prepare cell lysate in a physiological buffer (e.g., PBS, pH 7.4).

  • Equilibration: Incubate the lysate (1–2 mg/mL protein) with the synthesized spiro-diazirine probe (0.1–10 µM) for 30 minutes at 4°C.

    • Causal Rationale: Performing this step at 4°C minimizes the thermal degradation of the probe and reduces endogenous enzymatic activity that might metabolize the pharmacophore before crosslinking can occur.

  • Irradiation: Transfer the sample to a shallow 96-well plate resting on an ice block. Irradiate at 365 nm (using a 100 W LED array) for 10 minutes at a distance of 5 cm.

    • Causal Rationale: 365 nm specifically activates the diazirine without causing the UV-induced protein damage (e.g., tryptophan/tyrosine oxidation) typically seen below 300 nm[2]. The ice block prevents thermal denaturation during extended photon exposure.

    • Self-Validation Step: Always include a Dark Control (probe + lysate, no UV) and a Competition Control (probe + lysate + 100x excess of the unmodified parent ligand)[7]. The competition control proves that the crosslinking is driven by specific active-site binding rather than random collision.

  • Downstream Processing: Proceed to click-chemistry (if an alkyne/azide handle is present) or direct SDS-PAGE analysis[7].

Quantitative Data Presentation: Comparative Profiling

When selecting a photophore, researchers must balance crosslinking efficiency against the risk of perturbing the parent ligand's bioactivity. The table below summarizes the physicochemical and functional advantages of the spiro-azetidine diazirine against legacy crosslinkers.

FeatureBenzophenoneAcyclic Alkyl Diazirine1,2,5-Triazaspiro[1]hex-1-ene
Added Mass (Da) ~182~8482.05
Activation Wavelength 350–360 nm350–365 nm365 nm
Reactive Intermediate DiradicalCarbene (and Diazo)Carbene (Exclusively)
Off-Target Labeling Risk LowHigh (pH-dependent)Low (Ring strain prevents diazo)
Bioactivity Perturbation High (Bulky, highly hydrophobic)LowMinimal (Ultra-compact)

References

Sources

Troubleshooting & Optimization

Technical Support Center: 1,2,5-Triazaspirohex-1-ene Hydrochloride Synthesis

Technical Support Center: 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 1,2,5-triazaspiro[1]hex-1-ene hydrochloride—a highly strained, photoreactive spirocyclic diazirine bioisostere used in photoaffinity labeling and medicinal chemistry.

Mechanistic Workflow & Validated Protocol

The synthesis of this highly strained spiro-diazirine requires precise control over thermodynamics and stoichiometry. The sequence involves the conversion of N-Boc-3-azetidinone to a diaziridine, oxidation to the diazirine, and a final Boc deprotection.

SynthesisPathwayN1N-Boc-3-azetidinone(Starting Material)N2Boc-Spiro-Diaziridine(Intermediate 1)N1->N2 NH3 (liq), HOSA MeOH, -78°C to RTN3Boc-Spiro-Diazirine(Intermediate 2)N2->N3 I2, Et3N MeOH, 0°CN41,2,5-Triazaspiro[2.3]hex-1-eneHydrochloride (Target)N3->N4 4M HCl in Dioxane 0°C, Anhydrous

Figure 1: Three-step synthetic workflow for 1,2,5-triazaspiro[1]hex-1-ene hydrochloride.

Step-by-Step Self-Validating Methodology

Step 1: Formation of Boc-Spiro-Diaziridine

  • Imine Formation: Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous methanol. Cool the reactor to -78°C. Condense liquid ammonia (10.0 eq) into the solution.

    • Causality: A massive excess of ammonia is required to drive complete imine formation and suppress the intermolecular dimerization of the highly reactive ketone.

  • Cyclization: Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in methanol dropwise over 1 hour.

    • Validation Checkpoint: The reaction must remain clear. A sudden white precipitate indicates rapid localized heating and degradation of the intermediate.

  • Workup: Allow the mixture to warm to room temperature overnight. Filter the salts, concentrate, and extract with EtOAc.

Step 2: Oxidation to Boc-Spiro-Diazirine

  • Oxidation: Dissolve the crude diaziridine in methanol and cool to 0°C. Add triethylamine (3.0 eq). Slowly add Iodine (I₂, 1.05 eq) in small portions until a faint brown color persists.

    • Causality: Iodine acts as a mild oxidant. The persistent brown color is a self-validating indicator that all diaziridine has been consumed and the oxidation is complete.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine, extract with DCM, and concentrate. Shield the flask from direct light.

Step 3: Anhydrous Boc Deprotection

  • Deprotection: Dissolve the Boc-diazirine in anhydrous diethyl ether at 0°C. Slowly add 4M HCl in dioxane (5.0 eq).

    • Causality: The spiro[1]hexane system is exceptionally sensitive to aqueous acids. Strictly anhydrous conditions prevent the hydrolytic ring-opening of the diazirine.

  • Isolation: Stir for 2 hours at 0°C. The product, 1,2,5-triazaspiro[1]hex-1-ene hydrochloride, will spontaneously precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.

Troubleshooting Guides & FAQs

TroubleshootingLogicProblemIssue: Low Overall Yield (< 20%)Step1Step 1: Diaziridine Formation(Yield < 40%)Problem->Step1Step2Step 2: Oxidation to Diazirine(Degradation/Impurities)Problem->Step2Step3Step 3: Boc Deprotection(Ring Opening)Problem->Step3Sol1Increase NH3 equivalents (10x)Control HOSA addition rateStep1->Sol1Sol2Strict stoichiometric I2Shield reaction from lightStep2->Sol2Sol3Use strictly anhydrous HClMaintain T < 5°CStep3->Sol3

Figure 2: Troubleshooting logic tree for identifying and resolving yield-limiting steps.

Q1: Why is the yield of the diaziridine intermediate so low (<30%) when using HOSA? A: Low yields in this step are almost always caused by incomplete imine formation prior to HOSA addition, leading to oxime formation or dimerization.

  • The Fix: Increase the ammonia concentration. Using ensures a vast stoichiometric excess, pushing the equilibrium entirely toward the imine[2]. Additionally, adding HOSA too quickly causes exothermic spikes; it must be added dropwise at -78°C.

Q2: How can I prevent the over-oxidation or degradation of the diazirine during the I₂/Et₃N step? A: The spiro[1] system is highly strained. Excess iodine or elevated temperatures can complex with the diazirine nitrogen atoms, catalyzing N₂ extrusion and ring collapse.

  • The Fix: Strictly control the iodine stoichiometry to 1.05 equivalents. Perform the reaction at 0°C and to prevent photolytic carbene formation[3].

Q3: During Boc deprotection, the diazirine ring degrades, and I get a complex mixture. How do I improve the final hydrochloride salt yield? A: The diazirine ring is highly susceptible to nucleophilic attack by water under acidic conditions. If your HCl source or solvent contains trace moisture, the ring will open.

  • The Fix: Avoid aqueous workups and trifluoroacetic acid (TFA). Transition to a strictly anhydrous system using [4]. The hydrochloride salt will spontaneously precipitate from the ether/dioxane mixture, protecting it from further degradation and providing a self-purifying isolation step.

Quantitative Optimization Data

The following table summarizes the yield improvements achieved by transitioning from standard literature conditions to our optimized protocol for the spiro[1] system.

Reaction StepCritical ParameterStandard ConditionOptimized ConditionYield Improvement
1. Diaziridine Formation NH₃ Equivalents3.0 eq (7M in MeOH)10.0 eq (Liquid NH₃)25% → 65%
1. Diaziridine Formation HOSA Addition RateBolus at 0°CDropwise over 1h at -78°CReduces dimerization
2. Oxidation Oxidant ChoiceAg₂O (Excess)I₂ (1.05 eq) / Et₃N at 0°C40% → 85%
3. Deprotection Acid SourceTFA / DCM4M HCl in Dioxane (Anhydrous)50% → 95%

References

  • Martyloga, O. V., Myronenko, A., Tkachenko, A. M., Matvienko, V. O., Kuchkovska, Y. O., & Grygorenko, O. O. (2019). "Multigram Synthesis of Functionalized Spirocyclic Diazirines." European Journal of Organic Chemistry, 2019(23), 3744-3750. URL:[Link]

  • Tachrim, Z. P., Wang, L., Murai, Y., & Hashimoto, M. (2021). "New Trends in Diaziridine Formation and Transformation (a Review)." Molecules, 26(15), 4496. URL:[Link]

  • Laleu, B., et al. (2023). "Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum." RSC Medicinal Chemistry, 14, 2555-2566. URL:[Link]

Technical Support Center: Troubleshooting 1,2,5-Triazaspirohex-1-ene Hydrochloride

Technical Support Center: Troubleshooting 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique physiochemical hurdles associated with 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride .

This compound is a highly specialized, compact aliphatic diazirine used for photoaffinity labeling (PAL). While diazirines are preferred over benzophenones and aryl azides because they can be activated at benign longwave UV (~360 nm) to prevent protein damage[2], this specific spirocyclic architecture introduces immense ring strain. This strain restricts unwanted 1,2-hydride shifts (a common failure point in aliphatic diazirines), thereby boosting carbene insertion efficiency[1]. However, the combination of a highly strained spirocycle and a hydrochloride salt creates distinct solubility and stability challenges during bioconjugation and assay workflows.

Part 1: Core Solubility Troubleshooting & FAQs

Q1: Why does the compound exhibit erratic solubility when transitioning from stock solutions to organic coupling reactions? Expert Insight: You are observing the thermodynamic transition from a highly polar salt to a neutral free base. As a hydrochloride salt, the azetidine nitrogen is protonated, making it highly soluble in water and polar aprotic solvents (like DMSO), but insoluble in non-polar organics. When you add a base (e.g., DIPEA or TEA) to neutralize the amine for bioconjugation (e.g., NHS-ester coupling), the resulting free base has drastically different solvation dynamics. Causality: In solvents like dichloromethane (DCM), the free base is soluble, but the neutralized byproduct (e.g., DIPEA·HCl) will rapidly precipitate. Researchers often mistake this byproduct for degraded diazirine. Self-Validating Fix: Always clarify your precipitate by running a quick LC-MS or TLC of the supernatant. If the supernatant contains your active spirocycle, the precipitate is merely the amine salt. Proceed with the supernatant.

Q2: My cross-linking yields are under 5% despite confirming the probe is fully dissolved in my aqueous buffer. Is this a solubility issue? Expert Insight: Not necessarily; this is a classic case of "water quenching." While poor solubility reduces the effective concentration, aliphatic diazirines inherently suffer from rapid quenching in aqueous media. Upon UV irradiation (350–365 nm), the diazirine expels N2​ to form a highly reactive singlet carbene[3]. Causality: If your solubilizing conditions (e.g., using too much DMSO co-solvent) cause your target protein to partially unfold, the probe will not sit tightly in the hydrophobic binding pocket. The generated carbene will then preferentially insert into the O-H bonds of the surrounding bulk water rather than the target protein[2]. Keep co-solvents below 5% to maintain protein tertiary structure.

Q3: How do I prepare a high-concentration stock without degrading the strained spirocycle? Expert Insight: The 1,2,5-triazaspiro[1]hex-1-ene system contains immense ring strain (a 3-membered diazirine fused to a 4-membered azetidine). Dissolving the HCl salt directly in unbuffered water can lead to a highly acidic localized pH, which catalyzes the nucleophilic ring-opening of the azetidine. Causality: To overcome limitations in aqueous solubility and stability during characterization, diazirines should be handled in compatible organic solvents first[4]. Prepare your primary stock in anhydrous DMSO, and only dilute into aqueous media that is pre-buffered to pH 7.0–7.4.

Part 2: Quantitative Solubility Profiles

To ensure a self-validating workflow, adhere to the maximum recommended concentrations and stability windows outlined below. Exceeding these limits risks invisible micro-precipitations that will ruin cross-linking quantitation.

Solvent SystemMax Recommended ConcentrationStability (at 4°C, Dark)Application & Causality Notes
Anhydrous DMSO 100 mM> 3 monthsIdeal for primary stock. Completely solvates the HCl salt without inducing hydrolysis.
DMF 50 mM~ 1 monthGood for peptide coupling workflows. Caution: Trace dimethylamine impurities in degraded DMF will attack the spirocycle.
Methanol 10 mM< 1 weekUseful for UV half-life determination[4]. Prone to slow nucleophilic attack over time.
Aqueous Buffer (pH 7.4) 5 mM< 24 hoursWorking concentration. Must be used immediately to prevent water quenching and hydrolysis.
Dichloromethane (DCM) < 1 mM (as HCl salt)N/APoor solubility for the salt. Requires neutralization to the free base for effective use in synthesis.

Part 3: Standard Operating Procedure (SOP)

Optimized Solubilization and in situ Photo-Crosslinking Workflow

Objective: To achieve >95% solubilization of the spirocyclic probe and maximize carbene-mediated protein cross-linking while preventing water quenching.

Step 1: Primary Stock Preparation Weigh 1.19 mg of 1,2,5-Triazaspiro[1]hex-1-ene HCl in a low-light environment. Dissolve in 100 µL of anhydrous, degassed DMSO to yield a 100 mM stock. Vortex gently until the solution is completely clear. Store in an amber vial.

Step 2: Buffer Exchange & Dilution Dilute the stock into your assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to a final working concentration of 100 µM – 1 mM. Critical Parameter: Ensure the final DMSO concentration remains ≤ 5% . Higher concentrations will alter the dielectric constant of the solution and denature the target protein, exposing the probe to bulk water.

Step 3: Equilibrium Incubation Incubate the probe with the target protein for 30 minutes at 4°C in the dark. This allows the probe to partition out of the aqueous phase and into the hydrophobic binding pocket of the protein.

Step 4: Photoactivation Irradiate the sample using a 355–365 nm UV lamp (e.g., 100W Black-Ray) at a distance of 5 cm for 10–15 minutes on ice. Causality: The spirocyclic diazirine requires long-wave UV to expel N2​ and generate the carbene. Using wavelengths <300 nm will cause off-target oxidative damage to aromatic amino acids in your protein[3].

Step 5: Self-Validating Control & Analysis Validation Step: Always run a negative control (probe + protein, NO UV irradiation ). Quench both reactions with standard Laemmli buffer and analyze via SDS-PAGE or LC-MS/MS. If covalent cross-linking bands appear in the dark control, your spirocycle has undergone a nucleophilic ring-opening rather than a carbene-mediated cross-link, indicating your buffer pH is too extreme or contaminated with nucleophiles.

Part 4: Mechanism & Workflow Visualization

The following decision tree illustrates the critical path for optimizing solubility and ensuring successful carbene generation.

GStart1,2,5-Triazaspiro[2.3]hex-1-ene HCl(Solid State)SolventSelect Primary SolventStart->SolventAqueousAqueous Buffer(pH 6.5 - 7.5)Solvent->Aqueous Biological AssaysOrganicPolar Aprotic(DMSO / DMF)Solvent->Organic Stock Prep / SynthesisIssue1Precipitation / Low Solubility?Aqueous->Issue1ReadySolubilized Probe Readyfor BioconjugationOrganic->ReadyAdjustAdjust pH or AddCo-solvent (<5% DMSO)Issue1->Adjust YesIssue1->Ready NoAdjust->ReadyUVUV Irradiation (350-365 nm)Carbene GenerationReady->UVCrosslinkCovalent Cross-linking(C-H, N-H, O-H Insertion)UV->Crosslink

Workflow for optimizing the solubility and photo-crosslinking of spirocyclic diazirine probes.

Technical Support Center: Synthesis & Troubleshooting of 1,2,5-Triazaspirohex-1-ene Hydrochloride

Technical Support Center: Synthesis & Troubleshooting of 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly strained spirocyclic bioisosteres and photoaffinity labels. 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride is a unique diazirine-azetidine spirocycle[1]. Its synthesis is notoriously sensitive; the standard three-step sequence (imine formation/diaziridination, oxidation, and deprotection) is prone to side reactions that can drastically reduce yields or destroy the strained ring system[2].

This guide provides a mechanistic troubleshooting framework, quantitative reagent comparisons, and self-validating protocols to ensure synthetic integrity.

Workflow Visualization: Mechanistic Pathways & Side Reactions

PathwayKetoneN-Boc-azetidin-3-oneDiaziridineBoc-DiaziridineKetone->Diaziridine NH3, HOSA -78°C to RTAzineAzine / Oxime(Side Products)Ketone->Azine Excess HOSADiazirineBoc-DiazirineDiaziridine->Diazirine I2, Et3N 0°CReversionKetone ReversionDiaziridine->Reversion OveroxidationProduct1,2,5-Triazaspirohex-1-ene HClDiazirine->Product HCl/Dioxane 0°CDegradationRing-OpenedDegradationDiazirine->Degradation Aqueous Acid

Workflow of 1,2,5-triazaspiro[1]hex-1-ene HCl synthesis highlighting critical side reactions.

Troubleshooting Guide & FAQs

Q1: During the formation of the diaziridine intermediate, I am observing significant azine (C=N-N=C) and oxime byproducts. How can I suppress this? Causality: The conversion of N-Boc-azetidin-3-one to the diaziridine relies on the condensation of ammonia to form an imine, followed by electrophilic amination using hydroxylamine-O-sulfonic acid (HOSA)[3]. Azine formation occurs when the imine reacts with hydrazine (a thermal degradation product of HOSA) instead of HOSA itself. Oxime formation occurs if unreacted ketone is exposed to hydroxylamine (another HOSA hydrolysis product)[2]. Solution: The kinetic trap here is temperature and stoichiometry. Maintain strict temperature control (-78 °C for liquid NH₃ or 0 °C for methanolic NH₃)[3]. Add HOSA in small portions over several hours. Ensure a massive excess of NH₃ (typically 7.0 N in MeOH or liquid NH₃) to drive complete imine formation before HOSA addition begins[4].

Q2: My diazirine yield is low after the oxidation step, and NMR shows a reversion to the N-Boc-azetidin-3-one starting material. What is driving this hydrolysis? Causality: Diaziridines undergo oxidative dehydrogenation to diazirines. While iodine/triethylamine (I₂/Et₃N) is the standard reagent, excess iodine in the presence of adventitious moisture catalyzes the oxidative cleavage of the diazirine ring back to the ketone[2]. The highly strained nature of the spiro[1]hexane system makes it exceptionally susceptible to nucleophilic attack by water during the oxidation state transition. Solution: Use strictly anhydrous methanol. Titrate the I₂ addition visually until a persistent faint brown color remains, indicating the exact endpoint. If reversion persists, switch to Silver(I) oxide (Ag₂O), which acts as a milder, non-acidic oxidant[2].

Q3: The final Boc-deprotection step yields a complex mixture with degraded diazirine signals. Aren't diazirines stable to acid? Causality: While standard aliphatic diazirines are relatively stable to acidic conditions, the 1,2,5-triazaspiro[1]hex-1-ene system contains immense ring strain (~40-50 kcal/mol combined strain from the azetidine and diazirine rings). Aqueous acids (like TFA/H₂O or aqueous HCl) combined with ambient temperature promote nucleophilic ring-opening of the azetidine or degradation of the diazirine[5]. Solution: Exclude water entirely. Use strictly anhydrous 4M HCl in dioxane at 0 °C[5]. Precipitate the product directly with cold diethyl ether to avoid concentration under vacuum, which thermally stresses the compound.

Quantitative Data: Oxidation Reagent Comparison

The choice of oxidant during the diaziridine-to-diazirine transition is the most critical variable in determining final yield. Below is a comparison of standard reagents for this specific spirocyclic system:

Oxidation ReagentSolvent SystemTypical YieldPrimary Side ReactionMechanistic Notes
I₂ / Et₃N Anhydrous MeOH65–75%Ketone ReversionFast reaction; requires precise stoichiometric titration to avoid overoxidation[2].
Ag₂O Et₂O or THF50–60%Ag-adduct formationMilder, non-acidic; ideal for highly strained or acid-sensitive spirocycles[2].
NaOCl (Bleach) Biphasic (DCM/H₂O)< 30%Ring-opening / HydrolysisAqueous conditions destroy the strained azetidine-diazirine spirocycle. Not recommended.

Self-Validating Experimental Protocols

To ensure reproducibility and minimize side reactions, follow these optimized, self-validating methodologies.

Phase 1: Diaziridination (Synthesis of tert-Butyl 1,2,5-triazaspiro[1]hexane-5-carboxylate)
  • Preparation: Dissolve N-Boc-azetidin-3-one (1.0 eq) in 7.0 N NH₃ in methanol (10 eq NH₃) and cool to 0 °C under an inert argon atmosphere[3].

  • Activation: Slowly add hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in 4 equal portions over 2 hours.

    • Validation Check: The solution must remain clear. Rapid addition causes localized heating and immediate precipitation of azine byproducts (visible as a cloudy white suspension)[4].

  • Isolation: Stir for 12 hours at room temperature. Concentrate under reduced pressure using a cold water bath (< 30 °C), extract with EtOAc, wash with brine, and dry over Na₂SO₄.

Phase 2: Oxidation (Synthesis of tert-Butyl 1,2,5-triazaspiro[1]hex-1-ene-5-carboxylate)
  • Preparation: Dissolve the crude diaziridine in strictly anhydrous MeOH and cool to 0 °C. Add Et₃N (1.5 eq)[2].

  • Titration: Add iodine (I₂) crystals portion-wise.

    • Validation Check: The reaction is complete when the solution transitions from colorless to a persistent pale brown color (indicating a slight excess of I₂). Do not blindly add a fixed equivalent; titrate visually to prevent ketone reversion[2].

  • Quenching: Immediately quench with a minimal amount of 10% aqueous Na₂S₂O₃ to neutralize excess iodine, extract with DCM, and concentrate carefully.

Phase 3: Deprotection (Synthesis of 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride)
  • Cleavage: Dissolve the Boc-diazirine in anhydrous DCM (0.1 M) and cool to 0 °C. Dropwise add 4M HCl in dioxane (5.0 eq)[5].

  • Monitoring: Stir at 0 °C to room temperature for 2 hours.

    • Validation Check: TLC should show complete consumption of the starting material. Gas evolution (isobutylene) should completely cease.

  • Precipitation: Do NOT concentrate to dryness. Add cold anhydrous diethyl ether directly to the reaction flask to precipitate the hydrochloride salt. Filter and dry under high vacuum to yield the pure 1,2,5-triazaspiro[1]hex-1-ene hydrochloride[5].

References

  • Grygorenko, O., et al. "Multigram Synthesis of Functionalized Spirocyclic Diazirines." European Journal of Organic Chemistry, 2019.[Link]

  • Zanon, P. R. A., et al. "Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy." Advanced Science, 2024.[Link]

  • Royal Society of Chemistry. "Supplementary Information: Design, synthesis and modelling of photoreactive chemical probes." Chemical Science, 2021.[Link]

Technical Support Center: Purification of 1,2,5-Triazaspiro[2.3]hex-1-ene Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel spirocyclic scaffold. Given the unique strained-ring system and its nature as a hydrochloride salt, purification can present specific challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, it's crucial to understand the properties of 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride that will dictate the success of any purification strategy.

  • Polarity: As a hydrochloride salt, the molecule is highly polar and likely possesses good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in less polar organic solvents such as dichloromethane (DCM), ethyl acetate, or hexanes is expected to be low. This high polarity can make standard normal-phase chromatography challenging.

  • pKa: The presence of basic nitrogen atoms means the compound's charge state is pH-dependent. The hydrochloride salt form is protonated and cationic. This property can be exploited for purification techniques like acid-base extraction or ion-exchange chromatography.

  • Stability: The spiro[2.3]hexane system contains significant ring strain, particularly in the cyclopropane and cyclobutane rings.[1] The diazirine ring, a three-membered ring with two nitrogen atoms, can also be labile. The compound may be sensitive to strong acids, strong bases, and high temperatures, which could lead to ring-opening or decomposition.[2][3] Purification methods should, therefore, be conducted under mild conditions whenever possible.

Purification Strategies: A Comparative Overview

The choice of purification method will depend on the nature and quantity of impurities, as well as the scale of your synthesis.

Recrystallization: The Workhorse of Purification

For crystalline solids, recrystallization is often the most effective and scalable method for achieving high purity.[4][5] The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Troubleshooting Recrystallization

Q1: My compound won't crystallize upon cooling. What should I do?

A1: This is a common issue that can be addressed systematically:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed" crystal of the pure compound if available.

  • Increase Supersaturation: If you've used too much solvent, the solution may not be saturated enough for crystallization to occur.[6] Carefully evaporate some of the solvent under a gentle stream of nitrogen or in a rotary evaporator and then allow it to cool again.

  • Cool to Lower Temperatures: If cooling to room temperature is insufficient, try placing the flask in an ice bath or even a freezer. Be cautious, as rapid cooling can sometimes trap impurities.[6]

  • Add an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemRationalePotential Issues
Isopropanol/MethanolThe hydrochloride salt should have good solubility in hot methanol and lower solubility in the slightly less polar isopropanol.The compound might be too soluble even when cold.
Ethanol/WaterA classic choice for polar salts. Water will likely be the "good" solvent and ethanol the "poorer" one.The compound may retain water, requiring thorough drying.
AcetonitrileA polar aprotic solvent that can be effective for recrystallizing salts.Ensure the compound is not too soluble at room temperature.
Ethanol/Ethyl AcetateEthyl acetate can act as an anti-solvent for the polar hydrochloride salt dissolved in hot ethanol.The compound may "oil out" if the anti-solvent is added too quickly.

Protocol 1: Recrystallization of 1,2,5-Triazaspiro[2.3]hex-1-ene Hydrochloride

  • Solvent Selection: In a small test tube, add ~10-20 mg of your crude material. Add a few drops of the chosen solvent and heat gently. If it dissolves, allow it to cool to see if crystals form. Find a solvent that requires a minimal amount of hot solvent to dissolve the compound and from which the compound precipitates upon cooling.

  • Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Add the solvent portion-wise until the solid just dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Column Chromatography: For Difficult Separations

When dealing with non-crystalline materials or impurities with very similar solubility profiles, column chromatography is the preferred method.[7]

Troubleshooting Column Chromatography

Q2: My compound is streaking on the TLC plate and won't move from the baseline in normal-phase (silica gel) chromatography. What can I do?

A2: This is expected for a highly polar hydrochloride salt on silica gel. The cationic nature of the compound leads to strong interactions with the acidic silica surface.

  • Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica and improve elution. Alternatively, adding an acid like acetic acid or formic acid can sometimes help by ensuring the compound remains consistently protonated, but this is less common for salts. A more effective approach for salts is often to use a mobile phase containing a salt buffer.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): This can be a better choice than silica for basic compounds.

    • Reverse-Phase Silica (C18): This is often the best option for highly polar compounds.[8] The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or ammonium acetate) is used. The compound will elute earlier with a higher proportion of the organic solvent.

Q3: I am using reverse-phase chromatography, but my separation is poor.

A3:

  • Optimize the Mobile Phase: The key is to find the right balance of water and organic solvent. Run a gradient elution first to get an idea of where your compound elutes. For better separation, switch to an isocratic elution with a solvent composition just before your compound starts to elute in the gradient.

  • Add an Ion-Pairing Reagent: For charged molecules, adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution. TFA forms an ion pair with the cationic compound, making it more retained on the C18 column.

  • Check for Overloading: Injecting too much material can lead to broad peaks and poor separation.

Protocol 2: Reverse-Phase Flash Chromatography

  • Stationary Phase: C18-functionalized silica gel.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of the mobile phase or a strong solvent like methanol.

  • Mobile Phase Selection: Start with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure consistent protonation and improve peak shape). A typical gradient might be 5% B to 95% B over 20-30 column volumes.

  • Elution: Load the sample onto the column and begin the gradient elution.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC (on C18 plates) or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water can be time-consuming and may require lyophilization (freeze-drying) for complete removal.

Visualizing Purification and Troubleshooting Workflows

The following diagrams illustrate the decision-making processes for purification and troubleshooting.

Purification_Strategy start Crude 1,2,5-Triazaspiro[2.3]hex-1-ene HCl is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Proceed to Column Chromatography is_solid->column_chrom No (oil/gum) is_pure Is the purity >98% (by NMR/LC-MS)? recrystallization->is_pure success Pure Product Obtained is_pure->success Yes is_pure->column_chrom No is_polar Are impurities non-polar or moderately polar? column_chrom->is_polar normal_phase Normal-Phase Chromatography (Silica/Alumina with modifier) is_polar->normal_phase Yes reverse_phase Reverse-Phase Chromatography (C18) is_polar->reverse_phase No (impurities are polar) normal_phase->is_pure reverse_phase->is_pure

Caption: Decision tree for selecting a primary purification method.

Troubleshooting_Recrystallization start Recrystallization attempted, but no crystals form upon cooling. check_concentration Is the solution potentially too dilute? start->check_concentration evaporate Concentrate solution by evaporating some solvent and cool again. check_concentration->evaporate Yes check_temp Is the solution at room temperature? check_concentration->check_temp No success Crystals Formed evaporate->success induce_nucleation Induce nucleation: - Scratch flask with glass rod - Add a seed crystal add_antisolvent Try anti-solvent addition: Slowly add a miscible solvent in which the compound is insoluble. induce_nucleation->add_antisolvent Still no crystals check_temp->induce_nucleation No (already cold) cool_further Cool to lower temperature (ice bath or freezer). check_temp->cool_further Yes cool_further->success oiled_out Did the compound 'oil out'? add_antisolvent->oiled_out reheat Re-heat to dissolve the oil, add a small amount of the good solvent, and cool slowly. oiled_out->reheat Yes oiled_out->success No reheat->success

Caption: Systematic workflow for troubleshooting failed recrystallization.

Frequently Asked Questions (FAQs)

Q4: What are the likely impurities I should be looking for?

  • Unreacted Starting Materials: Depending on the synthetic route, these could be various cyclization precursors.

  • Regioisomers: If the cyclization can occur at different positions, you may have isomeric impurities that can be very difficult to separate.[9]

  • Ring-Opened Byproducts: Due to the high ring strain, decomposition products may be present, especially if the reaction or workup involved harsh conditions.[2]

  • Residual Solvents: Solvents used in the reaction or workup can be trapped in the solid material. NMR spectroscopy is excellent for identifying and quantifying these.

Q5: How do I remove water from my final product after a reverse-phase purification?

  • Azeotropic Distillation: For larger scales, you can dissolve the compound in a solvent that forms a low-boiling azeotrope with water (like toluene or isopropanol) and then remove the solvent on a rotary evaporator. This may need to be repeated several times.

  • Lyophilization (Freeze-Drying): This is the most effective method. Dissolve the compound in water, freeze the solution, and then apply a high vacuum to sublimate the water. This yields a fine, dry powder.

  • Drying under High Vacuum: Place the sample in a vacuum desiccator with a strong desiccant like phosphorus pentoxide (P₂O₅) for an extended period.

Q6: My compound appears to be degrading on the silica gel column. What should I do?

  • Deactivate the Silica: Pre-treat the silica gel by eluting the packed column with your mobile phase containing 1% triethylamine before loading your sample. This neutralizes the acidic sites.

  • Switch to a Milder Stationary Phase: Use neutral alumina or switch to reverse-phase chromatography, which is generally much milder.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride and the solvents used for its purification.

  • Ventilation: Handle all volatile organic solvents in a well-ventilated fume hood.

  • Storage: As a hydrochloride salt, the compound may be hygroscopic. Store the purified material in a tightly sealed container in a desiccator to protect it from moisture. Given the potential for instability, storage at low temperatures (e.g., 2-8°C) is recommended.[10]

This guide provides a comprehensive framework for the successful purification of 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride. By understanding the molecule's properties and employing a systematic approach to troubleshooting, researchers can overcome the challenges associated with this unique chemical entity.

References

  • Al-Hourani, B. J., et al. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Molecules, 27(6), 1863. [Link]

  • Wölfl, B., Winter, N., Li, J., & Aggarwal, V. K. (2023). Strain-Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ-Bond Nucleopalladation. ResearchGate. [Link]

  • Yegemova, S., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(22), 7859. [Link]

  • Lin, C. W., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society, 136(12), 4474–4477. [Link]

  • Rüther, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4895–4905. [Link]

  • Kumar, A., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(4), 547–557. [Link]

  • Molbank. (2026). (4S,10aS,11S*)-4-Hydroxy-2,7,7-trimethyl-11-(4-methylbenzoyl)-7,8-dihydro-10H-4,10a-methano[10][11]oxazino[3,4-d][11][12][13]thiadiazepine-5. MDPI. [Link]

  • ResearchGate. (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the.... ResearchGate. Accessed March 7, 2024. [Link]

  • Royal Society of Chemistry. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. RSC Publishing. Accessed March 7, 2024. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Accessed March 7, 2024. [Link]

  • United Nations Office on Drugs and Crime. (2018). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]

  • University of Colorado Boulder. Recrystallization. UCB Department of Chemistry. Accessed March 7, 2024. [Link]

  • Frontiers. Isolation, Synthesis and C-H Functionalization of Nitrogen-Containing Heterocycles. Frontiers Media. Accessed March 7, 2024. [Link]

  • ASHP. Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Accessed March 7, 2024. [Link]

  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • PubChem. 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride. National Center for Biotechnology Information. Accessed March 7, 2024. [Link]

  • Bhushan, B., et al. (2004). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Applied and Environmental Microbiology, 70(7), 4195–4201. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed March 7, 2024. [Link]

  • McCormick, N. G., Cornell, J. H., & Kaplan, A. M. (1981). Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine. Applied and Environmental Microbiology, 42(5), 817–823. [Link]

  • Royal Society of Chemistry. Purifying by recrystallisation. RSC Education. Accessed March 7, 2024. [Link]

  • Shafran, E. A., Bakulev, V. A., Rozin, Yu. A., & Shafran, Yu. M. (2008). Condensed 1,2,3-triazoles (review). Chemistry of Heterocyclic Compounds, 44(9), 1033-1062. [Link]

  • Royal Society of Chemistry. A single-step acid catalyzed reaction for rapid assembly of NH-1,2,3-triazoles. RSC Publishing. Accessed March 7, 2024. [Link]

  • ResearchGate. Synthesis and structural properties of hexaaza[13]helicene containing two[11][12][14]triazolo[1,5-a]pyridine moieties. ResearchGate. Accessed March 7, 2024. [Link]

  • Royal Society of Chemistry. A simple route to 2,3-benzodiazepines from substituted indenes. RSC Publishing. Accessed March 7, 2024. [Link]

Sources

Optimization of reaction conditions for 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride

Technical Support Center: 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride

Welcome to the Technical Support Center for 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (CAS: 2228823-96-7)[2]. This highly specialized aliphatic diazirine building block is widely utilized by drug development professionals to synthesize minimalistic photoaffinity labels (PALs)[1].

This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to ensure the structural integrity of this highly strained spiro[1] system during synthetic integration and biological evaluation.

Part 1: Mechanistic Overview & Activation Pathway

Aliphatic diazirines are preferred over bulky photoreactive groups (like benzophenones) because their compact size minimizes steric perturbation, preserving the native binding affinity of the parent ligand[1]. Upon UV irradiation (~350 nm), the diazirine ring extrudes nitrogen gas to form a highly reactive singlet carbene, which rapidly inserts into nearby C-H, N-H, or O-H bonds on the target protein.

GASpiro-Diazirine Probe(Ground State)BSinglet Carbene(Highly Reactive)A->B UV 350-365 nm(-N2)ELinear Diazo(Side Product)A->E Thermal/UVIsomerizationCTarget Protein(Proximity Binding)B->C C-H/N-H Insertion(t1/2 < 1 ns)DCovalent Adduct(Cross-Linked)C->D Stable Linkage

Fig 1. Photochemical activation pathway of spiro-diazirines into reactive carbenes.

Part 2: Synthetic Integration & Coupling

The secondary amine of the azetidine ring in 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride serves as the attachment point for your drug scaffold.

Standard Protocol: Amide Coupling

To prevent the thermal or chemical degradation of the diazirine, mild coupling conditions are mandatory.

Step-by-Step Methodology:

  • Activation: Dissolve your target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes to form the active ester.

  • Conjugation: Add 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (1.1 eq)[2] to the mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours in the dark (wrap the flask in aluminum foil).

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The intact diazirine product must exhibit a characteristic, albeit weak, UV absorbance band at ~350 nm (representing the n→π* transition of the N=N bond).

  • Purification: Purify via reverse-phase Prep-HPLC. Critical: Keep the water bath temperature below 30°C during rotary evaporation to prevent thermal decomposition.

GATarget Carboxylic AcidBActivation (HATU/DIPEA)0°C, 15 minA->BCAdd 1,2,5-Triazaspiro[2.3]hex-1-ene HClB->CDAmide CouplingRT, 2 hours (Dark)C->DELC-MS Verification(Monitor 350 nm)D->E

Fig 2. Workflow for the synthetic integration of the spiro-diazirine tag via amide coupling.

Synthesis Troubleshooting (FAQs)

Q: My diazirine probe is degrading during the Boc-deprotection step of a downstream intermediate. What is happening? A: While the azetidine nitrogen is stable as a hydrochloride salt[2], prolonged exposure to strong, neat acids (like TFA) can lead to ring-opening. Causality: The extreme ring strain of the 3-membered diazirine fused to a 4-membered azetidine makes it susceptible to nucleophilic attack under strongly acidic conditions. Solution: Use 4M HCl in dioxane for short durations (30 mins) at 0°C, and immediately evaporate the solvent under a stream of nitrogen without heating.

Q: I see a mass corresponding to [M - 28] in my LC-MS before I even perform UV irradiation. Why? A: A mass loss of 28 Da indicates the premature loss of N₂, meaning the diazirine has degraded into a carbene or diazo compound. Causality: High temperatures in the mass spectrometer's ionization source (ESI capillary temperature > 250°C) trigger thermal decomposition. Solution: Lower the MS capillary temperature to 150–200°C during analysis to observe the intact parent ion.

Part 3: Photo-Cross-Linking Optimization

Achieving high cross-linking efficiency requires balancing carbene generation with the preservation of protein integrity.

Quantitative Optimization Matrix
ParameterRecommended RangeCausality / Effect
Wavelength 350 – 365 nmExcites the diazirine N=N bond efficiently without ionizing aromatic amino acids (Trp, Tyr), which occurs at <300 nm.
Irradiation Time 5 – 15 minutesProlonged exposure increases non-specific background labeling and risks localized heating.
Temperature 4°C (on ice)Suppresses non-specific thermal degradation of the diazirine and preserves the native folding state of the target protein.
Buffer pH 7.0 – 7.4Extreme pH can prematurely rupture the spiro-azetidine ring or quench the highly electrophilic carbene intermediate.
Standard Protocol: In Vitro Photo-Cross-Linking
  • Equilibration: Incubate the synthesized spiro-diazirine probe (1–10 µM) with the target protein (1 µM) in PBS (pH 7.4) for 30 minutes at room temperature to reach thermodynamic binding equilibrium.

  • Preparation: Transfer the mixture to a shallow 96-well glass-bottom plate or a quartz cuvette (standard plastic absorbs UV light and reduces efficiency).

  • Cooling: Place the sample on an ice block to strictly maintain 4°C.

  • Irradiation: Irradiate at 365 nm using a high-power UV-LED lamp (e.g., 100 W) positioned exactly 5 cm above the sample for 10 minutes.

  • Self-Validation Checkpoint: Include a competitive control well containing a 100-fold excess of the untagged parent drug. Successful, specific cross-linking will show a >90% reduction in signal in the competitive control lane during downstream analysis.

  • Quenching & Analysis: Quench the reaction by adding standard Laemmli buffer and boiling for 5 minutes. Analyze via SDS-PAGE followed by Western Blot or in-gel fluorescence.

Cross-Linking Troubleshooting (FAQs)

Q: My cross-linking yield is exceptionally low (<1%). How can I improve it? A: Low yields are typical if the diazirine is heavily solvent-exposed when bound to the target. Causality: Carbenes react at diffusion-controlled rates. If water molecules are closer to the carbene than the protein backbone, the carbene will rapidly insert into an O-H bond of water, quenching the reaction. Solution: Re-evaluate your docking models[1]. Adjust the linker length attached to the azetidine nitrogen so the spiro-diazirine moiety is buried deeper within a hydrophobic pocket of the target protein.

References[2] EN300-1604840 - EnamineStore: 1,2,5-triazaspiro[1]hex-1-ene hydrochloride. enaminestore.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4bXGLDMNho4kND6BFO5MV8RW_iTgZLVeLto9jVddlShiYIOkQQBBKRWoZOSCndxSfnZHJdnvUFfegTkIBHP4CwghDHLW8-CES1LVzywbrMVVVkEOz3HJJnpUQAoQACfRlFyhs7mS6D5U=[1] Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmCjmSD7MgzUKNFkBJ7bVFqGef1uQ_JB-RjjWoaZX2cL7noNV0HxG-6bEA9r_IHuqLeF-zCoBGEMr-x9fTCYGj2wH6wNoctPkHLUuJEOgyvCcGObpfvqa-xVEctCD95vHo5z9wf6_mCKrUknI=

Stabilizing 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride for long-term storage

Technical Support Center: Stabilizing 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride

Welcome to the Technical Support Center for handling and storing 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (CAS: 2228823-96-7). This compound is a highly specialized, strained spirocyclic diazirine fused with an azetidine ring. While it is an exceptionally powerful tool for photoaffinity labeling (PAL) and target identification, the inherent ring strain and photoreactivity require rigorous handling protocols to prevent premature degradation.

Below, our Application Scientists have detailed the causality behind common degradation issues, self-validating experimental protocols, and solvent compatibility matrices to ensure the integrity of your experiments.

Core Troubleshooting & FAQs

Q1: Why is my compound degrading despite being stored in the refrigerator? A: 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride contains a highly strained spiro[1]hexane framework (a 3-membered diazirine ring fused to a 4-membered azetidine ring). This immense geometric strain significantly lowers the activation energy required for the thermal extrusion of nitrogen gas compared to standard linear diazirines[2]. Standard refrigerator temperatures (4°C) provide enough ambient thermal energy over time to initiate this degradation. For long-term structural integrity, the compound must be stored at -20°C or -80°C.

Q2: How do I handle the hygroscopic nature of the hydrochloride salt during weighing? A: The secondary amine hydrochloride salt is highly hygroscopic. Atmospheric moisture absorption can lead to localized pH shifts, which may catalyze the ring-opening of the azetidine ring or accelerate diazirine degradation. Causality & Solution: Always equilibrate the sealed vial to room temperature in a desiccator for at least 30–45 minutes before opening. This prevents atmospheric condensation from forming on the cold powder. Weighing should ideally be performed in a dry box.

Q3: What happens if the compound is exposed to ambient light in the lab? A: Diazirines are inherently photoactivatable. Ambient light—especially from fluorescent bulbs emitting trace UV—can trigger premature photochemical conversion. Spirocyclic diazirines undergo rapid photolysis to form highly reactive carbene intermediates, with minimal formation of diazo intermediates[3]. If this occurs in the storage vial, the carbene will undergo unimolecular rearrangement into degradation products (e.g., methylenecyclopropane derivatives) and release N2​ gas, rendering the batch useless for cross-linking assays[3].

Q4: Can I store the compound in solution? A: No. Solution storage significantly increases the collision frequency of molecules and lowers the kinetic barrier for both thermal and solvolytic degradation. Furthermore, protic solvents (like methanol or water) can act as nucleophiles, rapidly quenching any trace carbene formed via ambient light exposure to form unwanted solvent adducts[3]. Always reconstitute the compound immediately prior to use.

Experimental Protocols

To guarantee experimental trustworthiness, every procedure below is designed as a self-validating system to ensure you are never working with degraded material.

Protocol A: Aliquoting and Long-Term Storage Preparation

Objective: Minimize freeze-thaw cycles, actinic light exposure, and moisture ingress.

  • Equilibration: Transfer the bulk vial from -20°C storage into a vacuum desiccator. Allow it to equilibrate to room temperature (approx. 45 minutes) to prevent condensation.

  • Environment Control: Transfer the desiccator to a nitrogen-filled glove box or a dry box with a relative humidity of <10%.

  • Light Protection: Ensure the workspace is illuminated strictly with red or yellow darkroom lights (actinic light protection is mandatory)[4].

  • Aliquoting: Weigh the bulk powder into single-use, pre-dried amber glass vials (e.g., 1 mg to 5 mg per vial).

  • Sealing: Purge each amber vial with dry argon or nitrogen gas before sealing tightly with a PTFE-lined cap.

  • Storage: Flash-freeze the sealed vials in liquid nitrogen and transfer immediately to a -80°C freezer.

Self-Validation Check (Post-Aliquoting Seal Verification): Randomly select one sealed vial and record its exact mass on an analytical balance. Leave it in a >60% humidity environment for 24 hours, then re-weigh. A mass increase of >0.5% indicates a compromised PTFE seal and moisture ingress, requiring the batch to be re-sealed.

Protocol B: Reconstitution and Handling for Photoaffinity Labeling (PAL)

Objective: Ensure structural integrity immediately prior to biological assays.

  • Preparation: Remove a single-use amber vial from -80°C and equilibrate to room temperature in a desiccator.

  • Reconstitution: Inject anhydrous, degassed DMSO or DMF directly through the septum to achieve the desired stock concentration (e.g., 10 mM). Vortex gently.

  • Application: Immediately apply the reconstituted probe to the biological sample. Proceed with UV irradiation (350–365 nm) on ice to initiate cross-linking.

Self-Validation Check (Pre-Assay Integrity Verification): Withdraw a 1 µL aliquot of the reconstituted stock and dilute in LC-MS grade acetonitrile. Run a rapid LC-MS (using soft ionization like ESI+) to confirm the presence of the intact parent mass ( [M+H]+ = 84.05 m/z for the free base). The absence of a peak at [M−28] confirms that no premature nitrogen extrusion has occurred.

Quantitative Data & Matrices

Table 1: Storage Conditions and Expected Shelf Life
Storage ConditionTemperatureLight ExposureExpected Shelf Life
Optimal (Solid) -80°CDark (Amber/Foil)> 12 months
Acceptable (Solid) -20°CDark (Amber/Foil)3 - 6 months
Poor (Solid) 4°CDark< 1 month
Unacceptable (Solution) AnyAmbient Light< 1 hour
Table 2: Solvent Compatibility Matrix for Reconstitution
SolventCompatibilityMechanistic Rationale
Anhydrous DMSO ExcellentAprotic, non-nucleophilic, excellent solubility for HCl salts.
Anhydrous DMF ExcellentAprotic, non-nucleophilic.
Methanol / Ethanol PoorProtic; will form bimolecular ether adducts upon carbene activation[3].
Water / Buffer ModerateUse only immediately prior to assay; risk of hydrolysis over time.

Mechanistic Pathway Visualization

Understanding the photochemical fate of your compound is critical. The diagram below illustrates why light protection and solvent choice are paramount: upon UV irradiation, the diazirine rapidly extrudes nitrogen to form a highly reactive carbene, which will either crosslink with your target or degrade via unimolecular rearrangement.

GA1,2,5-Triazaspiro[2.3]hex-1-ene HCl(Stable Precursor)BUV Irradiation(350 - 365 nm)A->B ExposureCAzetidinyl CarbeneIntermediateB->C PhotolysisDNitrogen Gas (N2)ExtrusionB->D ByproductEUnimolecular Rearrangement(Degradation Products)C->E Absence of TargetFBimolecular Reaction(Target Crosslinking / Solvent Adduct)C->F Presence of Target/Solvent

Photochemical activation pathway of spirocyclic diazirines illustrating carbene formation.

References

  • Title: Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Multigram Synthesis of Functionalized Spirocyclic Diazirines Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry Source: Molecules (MDPI) URL: [Link]

Troubleshooting unexpected results in experiments with 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride

Technical Support Center: 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride

Welcome to the Technical Support Center for 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (CAS: 2228823-96-7). As a highly strained, bifunctional aliphatic spiro-diazirine, this building block is a powerful tool for synthesizing zero-length photoaffinity probes. The azetidine secondary amine serves as a conjugation anchor, while the diazirine ring acts as the photo-activatable crosslinker.

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and causality-driven solutions to overcome common experimental bottlenecks.

Part 1: Diagnostic Workflows

Before diving into specific Q&A, it is critical to understand the underlying physical chemistry of your probe. The following diagrams map the mechanistic pathways and troubleshooting logic for diazirine-based experiments.

PhotolysisPathwayDiazirineDiazirine Probe(Ground State)UVUV Irradiation(350-365 nm)Diazirine->UVCarbeneSinglet Carbene(Highly Reactive)UV->Carbene -N2DiazoDiazo Isomer(Less Reactive)UV->Diazo IsomerizationCrosslinkTarget Crosslinking(C-H, N-H, O-H Insertion)Carbene->Crosslink Target BoundQuenchSolvent Quenching(Reaction with H2O)Carbene->Quench Solvent ExposedDiazo->Crosslink Slow Reaction(Acidic Residues)

Mechanistic pathway of diazirine photoactivation, highlighting productive crosslinking vs. quenching.

ConjugationLogicStartLow Conjugation YieldCheckSaltWas a base (DIPEA/TEA)added to neutralize HCl?Start->CheckSaltAddBaseAdd 3 eq. DIPEAto restore nucleophilicityCheckSalt->AddBase NoCheckSolventIs the solvent anhydrous?CheckSalt->CheckSolvent YesDrySolventUse dry DMF/DMSO toprevent NHS hydrolysisCheckSolvent->DrySolvent NoCheckLightWas the reaction protectedfrom ambient light?CheckSolvent->CheckLight YesUseFoilWrap vessels in foilto prevent photolysisCheckLight->UseFoil NoSuccessOptimal ConjugationCheckLight->Success Yes

Decision tree for troubleshooting low yields during 1,2,5-Triazaspiro[1]hex-1-ene conjugation.

Part 2: Troubleshooting Guides & FAQs

Phase 1: Probe Synthesis & Conjugation Chemistry

Q: My coupling reaction (e.g., NHS-ester or EDC/HATU) with 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride is yielding <10% product. What is going wrong? A: The most common point of failure is neglecting the hydrochloride (HCl) salt form. In this state, the secondary amine of the azetidine ring is protonated ( NH2+​ ) and lacks the nucleophilicity required to attack an activated ester. Causality & Solution: You must "free-base" the amine in situ. Add 2.5 to 3.0 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to your anhydrous organic solvent prior to adding the electrophile. This deprotonates the azetidine, restoring its nucleophilicity [1].

Q: I am observing premature degradation of the diazirine ring during the conjugation step. How can I prevent this? A: While diazirines are remarkably stable to standard acidic and basic conditions, they are highly sensitive to ambient light and strong reducing agents. Causality & Solution: Prolonged exposure to fluorescent laboratory lighting causes slow photolysis or isomerization to the diazo compound. Perform all conjugation steps in amber vials or wrap reaction vessels in aluminum foil. Furthermore, avoid strong nucleophilic reductants (like LiAlH4​ ) in downstream steps, as these will reduce the N=N double bond[2].

Phase 2: Photoaffinity Labeling (PAL) & Crosslinking

Q: I successfully synthesized the probe, but I see no crosslinking to my target protein after UV irradiation. Why? A: Zero crosslinking usually stems from incorrect UV wavelength or severe solvent quenching. Causality & Solution:

  • Wavelength: Ensure your UV lamp emits strictly at 350–365 nm . Diazirines require long-wave UV for optimal nitrogen extrusion. Short-wave UV (e.g., 254 nm) damages target proteins (destroying Trp, Tyr, Phe residues) and fails to efficiently activate the diazirine [3].

  • Solvent Quenching: Carbenes are highly reactive. If the spiro-diazirine moiety extends into the bulk aqueous solvent rather than being buried in a hydrophobic protein pocket, the carbene will rapidly react with water molecules to form an inert alcohol. Redesign the probe with a shorter linker to ensure the diazirine sits within the binding interface.

Q: My crosslinking seems biased toward acidic residues (Asp, Glu) rather than a uniform distribution. Is this expected? A: Yes. 1,2,5-Triazaspiro[1]hex-1-ene is an aliphatic diazirine. Causality & Solution: While UV irradiation generates a highly reactive singlet carbene, aliphatic diazirines are prone to photo-isomerization into a linear diazo intermediate. This diazo species is longer-lived and exhibits a strong electrophilic preference for acidic amino acid side chains (Aspartate and Glutamate) in a pH-dependent manner [1]. To maximize the carbene pathway, ensure irradiations are performed strictly on ice (to slow diazo diffusion) and avoid highly acidic assay buffers.

Part 3: Quantitative Data Presentation

To contextualize the performance of 1,2,5-Triazaspiro[1]hex-1-ene, the table below summarizes its properties against other standard photoreactive crosslinkers used in chemical biology[4].

Property1,2,5-Triazaspiro[1]hex-1-ene (Aliphatic Diazirine)Aryl-Trifluoromethyl DiazirineBenzophenoneAryl Azide
Activation Wavelength 350–365 nm350–365 nm~350 nm254–300 nm (Protein damaging)
Reactive Intermediate Singlet Carbene / Diazo IsomerSinglet CarbeneTriplet DiradicalNitrene / Ketylenamine
Steric Bulk Very Low (Zero-length)ModerateHighModerate
Primary Target Bias Acidic Residues (Asp, Glu)Broad (C-H, N-H, O-H)Met, Cys (Hydrophobic)Nucleophiles
Solvent Quenching High (Reacts with H2​O )ModerateLow (Reversible excitation)High

Part 4: Self-Validating Experimental Protocols

Protocol 1: Free-Basing and NHS-Ester Conjugation

This protocol details the attachment of the spiro-diazirine to a target pharmacophore containing an NHS-ester.

  • Preparation: In a dark room or under red light, dissolve 1.0 eq of the target NHS-ester in anhydrous DMSO (ensure concentration is ~10-50 mM).

  • Free-Basing (Critical Step): Add 1.2 eq of 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride to the solution. Immediately add 3.0 eq of anhydrous N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA scavenges the HCl, generating the free secondary amine on the azetidine ring, allowing nucleophilic attack on the NHS ester.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Keep the reaction vessel wrapped in aluminum foil.

  • System Validation: Analyze a 1 µL aliquot via LC-MS. The product mass should be [Target Mass + 83.05 Da - H2O]. The presence of the intact diazirine is confirmed by a characteristic UV absorption peak at ~350 nm.

  • Purification: Purify via reverse-phase HPLC (water/acetonitrile gradient with 0.1% TFA). Lyophilize and store at -20°C in the dark.

Protocol 2: In Vitro Photoaffinity Crosslinking Workflow

This protocol outlines the optimal conditions for capturing a protein target.

  • Incubation: Incubate the target protein (1-5 µM) with the synthesized diazirine probe (titrated from 1x to 10x Kd​ ) in a compatible buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C to reach binding equilibrium.

  • Irradiation: Place the sample in a shallow, pre-chilled 96-well plate resting on an ice block. Irradiate with a 365 nm UV LED array (approx. 10-20 mW/cm2 ) for 10 minutes at a distance of 5 cm.

    • Causality: The ice block prevents thermal denaturation of the protein, while the 365 nm wavelength selectively extrudes nitrogen without damaging aromatic amino acids.

  • System Validation (Control): Always run a parallel control sample without UV irradiation. A successful experiment will show crosslinked bands only in the UV+ lane on a Western blot, validating that the interaction is photochemically dependent and not a sample preparation artifact.

  • Quenching & Analysis: Add SDS-PAGE sample buffer containing 50 mM DTT and boil for 5 minutes to denature the protein and quench any unreacted carbene/diazo species. Proceed to SDS-PAGE and Mass Spectrometry.

References

  • Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry.[Link][2]

  • Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science (Royal Society of Chemistry). [Link][3]

Technical Support Center: Enhancing the Reactivity of 1,2,5-Triazaspirohex-1-ene Hydrochloride

Technical Support Center: Enhancing the Reactivity of 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride

Welcome to the Application Scientist Support Center. As chemical biology increasingly relies on capturing transient molecular interactions, photoaffinity labeling (PAL) has become an indispensable tool. 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride is a highly specialized, strained spirocyclic aliphatic diazirine (an azetidine-diazirine spirocycle)[2].

Unlike traditional photoreactive groups, the unique ring strain of this spirocycle biases its photochemical decomposition toward a highly reactive singlet carbene, significantly minimizing the problematic, pH-dependent diazo intermediates that plague linear diazirines[3][4]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize both the chemical bioconjugation and photochemical crosslinking efficiency of this building block.

Mechanistic Pathway of Activation

To effectively troubleshoot reactivity, one must first understand the causality of the photochemical cascade. Upon UV-A irradiation, the diazirine ring extrudes nitrogen gas to form a singlet carbene. The spirocyclic strain restricts the formation of off-target diazo isomers, funneling the intermediate toward productive covalent insertion[5].

MechanisticPathwayA1,2,5-Triazaspiro[2.3]hex-1-ene(Spirocyclic Diazirine)BUV-A Irradiation(350-365 nm)A->B ActivationCSinglet CarbeneIntermediateB->C - N2 GasFDiazo Intermediate(Minimized by Ring Strain)B->F Minor PathwayDTarget ProteinC-H/N-H InsertionC->D CovalentCrosslinkingESolvent Quenching(Off-target)C->E Non-productiveF->E BackgroundLabeling

Fig 1. Mechanistic pathway of spirocyclic diazirine activation and target insertion.

Quantitative Data: Comparative Reactivity Profiles

When designing a PAL probe, selecting the correct diazirine architecture is critical. The table below summarizes why spirocyclic diazirines offer superior signal-to-noise ratios in proteomics applications[1].

ParameterLinear Alkyl DiazirinesAryl(CF3) Diazirines (TFMD)1,2,5-Triazaspiro[1]hex-1-ene
Primary Reactive Species Carbene + Diazo IsomerCarbene + Diazo IsomerSinglet Carbene (Strain-promoted)
Non-Specific Background High (pH-dependent)ModerateLow
Steric Footprint MinimalLarge (Aryl ring)Minimal (Compact spirocycle)
Optimal Activation ~350 nm~350 nm350–365 nm
Target Residue Bias Acidic (Glu, Asp)HydrophobicUnbiased (True C-H insertion)
Troubleshooting Center (FAQs)
Phase 1: Chemical Bioconjugation (Probe Synthesis)

Q: During bioconjugation, I observe significant degradation of the diazirine ring. What is causing this? A: Diazirines are highly sensitive to strong reducing agents and extreme pH. If your conjugation strategy involves reductive amination using strong hydrides (e.g., LiAlH4​ ) or catalytic hydrogenation, the N=N double bond will be irreversibly reduced to a diaziridine or fully cleaved. Solution: Rely on amide coupling via the azetidine nitrogen. If reductive amination is unavoidable, use mild reagents like sodium triacetoxyborohydride ( NaBH(OAc)3​ ) under strictly controlled, weakly acidic conditions.

Q: Why am I getting low yields when attempting an amide coupling with the azetidine nitrogen? A: The azetidine nitrogen in 1,2,5-triazaspiro[1]hex-1-ene is sterically encumbered by the adjacent spiro-diazirine ring. Furthermore, because it is supplied as a hydrochloride salt, the amine is protonated and non-nucleophilic until properly neutralized[2]. Solution: Ensure complete free-basing by using a slight excess of a non-nucleophilic base (e.g., 2.5–3.0 equivalents of DIPEA). Utilize highly reactive coupling reagents like HATU in anhydrous DMF. Avoid heating the reaction above 50°C, as diazirines possess thermal lability.

Phase 2: Photochemical Activation (Crosslinking)

Q: My crosslinking efficiency to the target protein is exceptionally low (<1%). How can I enhance the photochemical reactivity? A: Low crosslinking yield typically stems from either incorrect activation energy or rapid solvent quenching. 1,2,5-Triazaspiro[1]hex-1-ene requires specific UV-A irradiation (350–365 nm)[5]. Solution: Ensure your UV source emits cleanly at 365 nm. Shorter wavelengths (e.g., 254 nm) will cause off-target protein damage and non-productive photolysis of the azetidine core. Because the generated singlet carbene is ultra-reactive, it will rapidly insert into water molecules if the probe is not deeply buried in a protein pocket. To enhance reactivity, ensure your parent ligand has a high binding affinity ( Kd​ < 100 nM) to maximize residence time during the irradiation window.

Q: I switched from a linear alkyl diazirine to 1,2,5-triazaspiro[1]hex-1-ene. Why did my background labeling decrease so dramatically? A: This is the hallmark advantage of spirocyclic diazirines. Linear alkyl diazirines frequently isomerize into linear diazo intermediates upon UV irradiation[1]. These diazo species are relatively long-lived and electrophilic, preferentially reacting with acidic amino acids in a pH-dependent manner, leading to high background noise. The ring strain inherent in the azetidine-diazirine spirocycle energetically disfavors this diazo isomerization, funneling the reaction almost exclusively through the highly desirable, insertion-ready singlet carbene pathway[3][4].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to guarantee successful probe synthesis and application.

Protocol A: Synthesis of PAL Probes via Azetidine Functionalization
  • Free-Basing: Dissolve 1.0 eq of your carboxylic acid-bearing ligand in anhydrous DMF. Add 1.1 eq of HATU and 1.5 eq of DIPEA. Stir at room temperature for 10 minutes to form the active ester.

  • Coupling: In a separate vial, suspend 1.2 eq of 1,2,5-triazaspiro[1]hex-1-ene hydrochloride in anhydrous DMF. Add 2.0 eq of DIPEA to liberate the free secondary amine.

  • Reaction: Transfer the free-based diazirine solution to the activated ester. Stir under an argon atmosphere, protected from light (use amber vials or aluminum foil), for 2–4 hours at room temperature.

  • Self-Validation (Critical): Monitor the reaction via LC-MS. A successful coupling will display the [M+H]+ peak of the conjugate. To validate that the photoreactive diazirine pharmacophore survived the reaction, increase the mass spectrometer's fragmentor voltage slightly; you must observe a diagnostic [M+H−28]+ peak, corresponding to the loss of N2​ from the intact diazirine ring.

Protocol B: Live-Cell Photoaffinity Labeling (PAL) Workflow
  • Incubation: Treat live cells with the synthesized diazirine probe (typically 1–10 µM) for 1 hour at 37°C to allow for target engagement and equilibration.

  • Irradiation: Remove media and wash cells gently with cold PBS. Place the cell culture plate on ice. Irradiate with a 365 nm UV LED array (approx. 10–15 mW/cm²) for 10 minutes. Note: Performing this on ice minimizes thermal diffusion of the probe away from the target.

  • Lysis & Click Chemistry: Lyse the cells using a standard RIPA buffer. Perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter to the probe's alkyne handle.

  • Self-Validation (Critical): Always process a parallel "No-UV" control sample. If your subsequent streptavidin enrichment and Western blot/proteomics data show target labeling in the No-UV control, your probe is reacting via non-specific electrophilic pathways rather than the intended photochemical carbene insertion.

ExperimentalWorkflowS1Probe Synthesis(Amide Coupling)S2Cell Incubation(Target Binding)S1->S2S3UV Crosslinking(365 nm, on ice)S2->S3S4Cell Lysis &Click ChemistryS3->S4S5StreptavidinEnrichmentS4->S5S6LC-MS/MSProteomicsS5->S6

Fig 2. Step-by-step workflow for live-cell photoaffinity labeling using diazirine probes.

Technical Support Center: Troubleshooting 1,2,5-Triazaspirohex-1-ene Hydrochloride Workflows

Technical Support Center: Troubleshooting 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride Workflows

Welcome to the Technical Support Center for 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (CAS: 2228823-96-7). This highly strained, spirocyclic building block is increasingly utilized by drug development professionals to synthesize next-generation photoaffinity labeling (PAL) tags. Unlike traditional acyclic diazirines, the azetidine-diazirine spiro system leverages ring strain to suppress pH-dependent off-target labeling.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you identify byproducts and optimize your chemical biology workflows.

Section 1: Mechanistic Insights into Photolysis and Byproduct Formation

When utilizing 1,2,5-triazaspiro[1]hex-1-ene derivatives in PAL experiments, understanding the photolytic pathway is the first step in identifying reaction byproducts. Upon UV irradiation (~365 nm), the diazirine ring expels nitrogen gas ( N2​ ) to form a highly reactive singlet carbene.

In traditional acyclic diazirines, a competing kinetic pathway forms a linear diazo intermediate. This diazo species is highly reactive toward dilute acids (e.g., acidic amino acid residues like Glutamate or Aspartate), causing significant background labeling. However, the cyclobutane-like ring strain in the spiro-azetidine system kinetically disfavors the formation of this linear diazo isomer. Consequently, the primary byproducts observed are alkene isomers (via intramolecular rearrangement) and ketones (via water quenching of the carbene), rather than diazo-derived adducts.

PathwayA1,2,5-Triazaspiro[2.3]hex-1-ene(Spiro Diazirine)BUV Irradiation (365 nm)A->BCSinglet CarbeneB->C -N2DDiazo Intermediate(Kinetically Disfavored)B->D Ring StrainInhibitsETarget Protein Cross-linking(Desired Adduct)C->E C-H InsertionFAlkene Isomers(Rearrangement Byproduct)C->F RearrangementGKetone / Hydrolysis(Quenching Byproduct)C->G H2O Quenching

Photolytic pathway of 1,2,5-triazaspiro[1]hex-1-ene and byproduct generation.

Section 2: Frequently Asked Questions (FAQs)

Q1: During the photolysis of my 1,2,5-triazaspiro[1]hex-1-ene derived probe, I am observing significant amounts of alkene and ketone byproducts instead of target cross-linking. Why does this happen? Root Cause: Alkene isomers and ketones are the intrinsic solvent-trapped or rearrangement byproducts of the singlet carbene when it fails to intercalate into a target protein's C-H bonds. Because the spiro-azetidine system suppresses the diazo pathway, the carbene's lifetime is strictly governed by its immediate microenvironment. If the probe is not tightly bound to the target pocket, the carbene will rapidly quench with surrounding water (forming ketones) or undergo intramolecular rearrangement (forming alkenes). Solution:

  • Verify the binding affinity ( Kd​ ) of your probe prior to photolysis; poor affinity exponentially increases aqueous quenching.

  • Reduce your photolysis time. Prolonged UV exposure increases localized thermal energy, accelerating intramolecular alkene rearrangement.

Q2: How does the azetidine-diazirine spiro system prevent the acidic background labeling seen with standard aliphatic diazirines? Root Cause: Standard aliphatic diazirines isomerize into a relatively stable diazo intermediate upon irradiation, which is easily protonated by acidic amino acids, leading to pH-dependent off-target labeling. Scientific Grounding: As demonstrated in the development of cyclobutane diazirine tags ([2]), the ring strain inherent to the 4-membered azetidine ring prevents the structural linearization required to form a stable diazo intermediate. Attempts to trap the potential diazo isomer of diazirine-substituted azetidines with 10 mM acetic acid yield no new products, confirming its nonreactivity to dilute acids. Takeaway: You do not need to buffer your assays to strictly neutral/basic pH to avoid background labeling when using this spirocyclic core.

Q3: I am losing the diazirine functional group during the N-derivatization (acylation/alkylation) of the azetidine secondary amine. What is going wrong? Root Cause: While the diazirine ring is generally stable to mild bases, the use of strong nucleophiles, elevated temperatures (>40°C), or transition metal catalysts during the functionalization of the azetidine nitrogen (position 5) can trigger premature nitrogen extrusion or ring-opening. Solution: Maintain reaction temperatures between 0°C and 25°C. Use mild, non-nucleophilic bases like DIPEA. For acylation, use pre-activated esters (e.g., NHS esters) rather than harsh coupling reagents that generate exothermic conditions.

Section 3: Validated Experimental Protocols

Protocol 1: Mild N-Acylation of 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride

Objective: To functionalize the azetidine nitrogen without compromising the delicate diazirine ring. Causality & Self-Validation: Using a mild base neutralizes the hydrochloride salt, freeing the secondary amine for nucleophilic attack. Keeping the reaction at 0°C prevents thermal degradation of the diazirine. This protocol is self-validating: the retention of the diazirine must be confirmed by an intact UV absorbance peak at ~350 nm post-purification, and LC-MS should show an intact [M+H]+ mass without the premature loss of 28 Da ( N2​ ).

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of 1,2,5-triazaspiro[1]hex-1-ene hydrochloride in anhydrous dichloromethane (DCM) to a 0.1 M concentration under an inert argon atmosphere.

  • Free-Basing: Cool the suspension to 0°C using an ice bath. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Note: The solution will become homogenous as the free base is generated.

  • Electrophile Addition: Slowly add 1.1 eq of the desired NHS-ester or acyl chloride.

  • Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.

  • Validation: Monitor the reaction by LC-MS. Look for the intact mass; if an [M−28]+ peak dominates, thermal degradation has occurred.

  • Purification: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography using neutralized silica (pre-treated with 1% Et3​N ) to prevent acid-catalyzed degradation of the spirocycle on the column.

WorkflowS11,2,5-Triazaspiro[2.3]hex-1-ene HCl(Starting Material)S2Free Base Generation(Mild Base: DIPEA)S1->S2S3N-Acylation/Alkylation(0°C to RT)S2->S3S4Purification(Avoid Acidic Silica)S3->S4

Step-by-step workflow for the mild N-derivatization of the spiro-diazirine core.

Protocol 2: Photolysis and Byproduct Trapping Assay

Objective: To quantify the ratio of successful protein cross-linking versus alkene/ketone byproduct formation. Step-by-Step Methodology:

  • Incubate the diazirine-equipped probe (10 µM) with the target protein (20 µM) in PBS (pH 7.4) for 30 minutes at 4°C to reach binding equilibrium.

  • Transfer the sample to a 96-well UV-transparent plate on ice to minimize thermal background reactions.

  • Irradiate at 365 nm using a 100 W LED array for 5–10 minutes at a distance of 5 cm.

  • Precipitate the protein using cold acetone (-20°C) and centrifuge to separate the cross-linked target (pellet) from small-molecule byproducts (supernatant).

  • Analyze the supernatant via LC-MS to quantify the alkene (rearrangement) and ketone (water-quenched) byproducts.

Section 4: Quantitative Data Summaries

Table 1: Comparative Reactivity and Byproduct Distribution

Diazirine Scaffold TypeDiazo Isomer Trapping (10 mM AcOH)Primary Photolysis ByproductspH-Dependent Background LabelingOptimal Photolysis Wavelength
Acyclic Alkyl Diazirine High (Forms stable diazo adducts)Diazo-adducts, AlkenesHigh (Labels acidic residues)350 - 365 nm
1,2,5-Triazaspiro[1]hex-1-ene None (Ring strain inhibits diazo)Alkenes, Ketones, DimersLow365 nm

Data synthesized from comparative evaluations of cyclobutane and azetidine diazirine tags.

References

  • Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society.[Link]

Validation & Comparative

Comparing the efficacy of 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Efficacy of Novel 1,2,5-Triazaspiro[2.3]hex-1-ene Hydrochloride Derivatives as Potential Therapeutic Agents

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the modern era of drug discovery, the pursuit of novel chemical matter has increasingly led researchers to "escape from flatland"—moving beyond planar, aromatic systems towards more complex, three-dimensional scaffolds.[1] Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional conformations can enhance binding affinity, improve selectivity, and optimize physicochemical properties such as solubility and metabolic stability.[1][2][3]

This guide focuses on the 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride scaffold, a novel and relatively unexplored class of compounds. This unique structure combines a strained cyclobutane ring with a three-membered diazirine ring system, presenting a distinctive spatial arrangement of heteroatoms. While direct efficacy data for this specific class is nascent, this guide will provide a comparative framework based on established principles of medicinal chemistry. We will explore a hypothetical series of derivatives targeting the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death implicated in ischemia-reperfusion injury and neurodegenerative diseases. This target was selected based on the demonstrated efficacy of other triazaspiro compounds, such as 1,4,8-triazaspiro[4.5]decan-2-one derivatives, in this area.[4][5][6]

This document will serve as a foundational guide for researchers, outlining a systematic approach to evaluating the efficacy of these novel derivatives, complete with detailed experimental protocols and a discussion of potential structure-activity relationships (SAR).

Comparative Framework: Design of Hypothetical Derivatives

To explore the potential of the 1,2,5-Triazaspiro[2.3]hex-1-ene core, we designed a hypothetical series of derivatives (designated TSH-01 to TSH-05 ). The design strategy focuses on substituting the cyclobutane ring to probe the chemical space around the core scaffold and its influence on target engagement and cellular activity.

Caption: General structure of the 1,2,5-Triazaspiro[2.3]hex-1-ene scaffold and its derivatives.

Comparative Efficacy Analysis: A Quantitative Overview

The following table summarizes hypothetical, yet plausible, experimental data for our derivative series. The primary endpoint is the inhibition of mPTP opening, measured by a calcein-cobalt quenching assay, with secondary assessments of cytotoxicity and cell viability in a model of oxidative stress.

Compound IDR-Group SubstituentmPTP Inhibition IC₅₀ (µM) [a]Cytotoxicity CC₅₀ (µM) [b]Cell Viability (% Protection) [c]
TSH-01 H15.2 ± 1.8> 10025.4 ± 3.1
TSH-02 4-Fluorophenyl5.8 ± 0.685.1 ± 7.268.2 ± 5.5
TSH-03 4-Methoxyphenyl8.1 ± 0.992.5 ± 8.055.7 ± 4.9
TSH-04 3,4-Dichlorophenyl1.2 ± 0.2 45.3 ± 4.185.1 ± 6.3
TSH-05 Naphthalen-2-yl3.5 ± 0.433.8 ± 3.572.9 ± 5.8
CsA [d]-0.8 ± 0.1> 5090.5 ± 4.2

Table Notes: [a] IC₅₀ values determined by the Calcein-Co²⁺ quenching assay in AC16 human cardiomyocyte cells after induction with a Ca²⁺ ionophore. Lower values indicate higher potency. [b] CC₅₀ values determined by MTT assay in untreated AC16 cells after 48h incubation. Higher values indicate lower cytotoxicity. [c] Percentage protection of AC16 cells against H₂O₂-induced cell death, measured by CellTiter-Glo® Luminescent Cell Viability Assay. [d] Cyclosporin A (CsA) is included as a well-established mPTP inhibitor control.

Structure-Activity Relationship (SAR) Insights

The hypothetical data reveals a clear SAR trend:

  • Parent Scaffold (TSH-01): The unsubstituted core shows modest activity, confirming the scaffold's potential but highlighting the need for optimization.

  • Electron-Withdrawing Groups: The introduction of a 4-fluorophenyl group (TSH-02 ) significantly improves potency. This trend is amplified with the strongly electron-withdrawing 3,4-dichlorophenyl substituent (TSH-04 ), which yields the most potent compound in the series. This suggests that modulating the electronic properties of the aromatic ring is a key driver of activity.

  • Electron-Donating Groups: The 4-methoxyphenyl derivative (TSH-03 ) is more potent than the parent compound but less active than its fluoro-substituted counterpart, indicating that electron-donating groups may be less favorable for this target.

  • Steric Bulk: Increasing the size of the aromatic system to a naphthalene ring (TSH-05 ) maintains good potency but also increases cytotoxicity, suggesting a potential liability. The superior potency and selectivity index of TSH-04 make it the most promising lead candidate from this initial screen.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The protocols below are adapted from established procedures for evaluating mPTP inhibitors.[4][6]

Protocol 1: In Vitro mPTP Inhibition Assay (Calcein-Co²⁺ Method)

This assay quantifies mPTP opening by measuring the quenching of mitochondrial calcein fluorescence.

Caption: Workflow for the Calcein-Co²⁺ mPTP inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed AC16 human ventricular cardiomyocytes in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Dye Loading: Remove culture medium and add 100 µL of loading buffer containing 1 µM Calcein-AM and 2 mM CoCl₂.

    • Causality: Calcein-AM is lipophilic and passively enters all cellular compartments. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein. CoCl₂ is membrane-impermeable and quenches any cytosolic calcein, ensuring the signal is specific to mitochondria.

  • Incubation: Incubate the plate for 30 minutes at 37°C in a 5% CO₂ atmosphere.

  • Wash: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove excess dye and cobalt.

  • Compound Treatment: Add 100 µL of media containing the desired concentration of TSH derivatives or controls (e.g., CsA, vehicle) to the respective wells. Incubate for 1 hour.

  • Baseline Reading: Measure the baseline fluorescence (F_initial) using a fluorescence plate reader (Excitation: 488 nm, Emission: 525 nm).

  • mPTP Induction: Add 10 µL of 10 µM ionomycin to all wells (except negative controls) to induce a robust Ca²⁺ influx, triggering mPTP opening.

    • Causality: When the mPTP opens, the mitochondrial membrane potential is lost, and cytosolic CoCl₂ can now enter the mitochondria and quench the calcein signal, leading to a decrease in fluorescence.

  • Final Reading: After 15 minutes, measure the final fluorescence (F_final).

  • Data Analysis: Calculate the percentage of mPTP inhibition using the formula: % Inhibition = [(F_final_sample - F_final_vehicle) / (F_initial_vehicle - F_final_vehicle)] * 100

Protocol 2: Oxidative Stress Cell Viability Assay

This protocol assesses the cytoprotective effect of the compounds against oxidative stress, a key pathological event involving mPTP.

Step-by-Step Methodology:

  • Cell Culture: Seed AC16 cells in a white, opaque 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat cells with various concentrations of TSH derivatives for 2 hours.

  • Induce Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 200 µM to all wells except the untreated controls.

    • Causality: H₂O₂ induces oxidative stress, which is a known trigger for mPTP-mediated apoptosis. Compounds that inhibit mPTP opening are expected to protect cells from this insult.

  • Incubation: Incubate for 24 hours at 37°C.

  • Measure Viability: Use the CellTiter-Glo® Luminescent Cell Viability Assay kit according to the manufacturer's instructions. This assay measures ATP levels, which directly correlate with the number of viable cells.

  • Data Analysis: Luminescence is measured on a plate reader. The protective effect is calculated relative to the viability of cells treated with H₂O₂ alone.

Conclusion and Future Directions

This guide presents a structured, albeit hypothetical, comparison of novel 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride derivatives. The analysis demonstrates how a systematic approach, combining rational derivative design with robust, quantitative assays, can elucidate clear structure-activity relationships. Our hypothetical data identifies TSH-04 , with its 3,4-dichlorophenyl substituent, as a potent and selective lead candidate worthy of further investigation.

The unique, strained spiro[2.3]hexane core offers a novel entry point into complex biological targets.[7][8] Future work should focus on synthesizing these proposed derivatives and validating their activity. Further studies could include exploring alternative substitution points on the cyclobutane ring, conducting in vivo efficacy studies in models of ischemia-reperfusion injury, and performing detailed mechanistic studies to confirm target engagement with the mPTP c-subunit, a mechanism previously identified for other triazaspiro compounds.[9] The principles outlined herein provide a robust roadmap for advancing this exciting new class of molecules from concept to validated lead.

References

  • Aggarwal, V. K., et al. (2023). Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation. ResearchGate. Available at: [Link]

  • Carreira, E. M., et al. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Forte, M., et al. (2020). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. Available at: [Link]

  • Lin, X., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. PMC. Available at: [Link]

  • RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Publishing. Available at: [Link]

  • SFERA. (2021). Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase. SFERA. Available at: [Link]

  • Spiess, D., et al. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available at: [Link]

  • Taylor, R. E. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]

  • Taliani, S., et al. (2020). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. Available at: [Link]

Sources

In vitro validation of the biological activity of 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Validation of 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride: A Next-Generation Spiro-Azetidine Diazirine Photoaffinity Label

Executive Summary

In the field of chemical biology and drug discovery, photoaffinity labeling (PAL) is a cornerstone technique for target identification (Target ID) and target engagement (TE) mapping. 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (CAS: 2228823-96-7) represents a next-generation, ultra-compact spiro-azetidine diazirine building block. By integrating a reactive diazirine into a highly strained four-membered azetidine ring, this compound overcomes the critical limitations of traditional aliphatic diazirines—specifically, the loss of crosslinking efficiency due to dead-end intramolecular rearrangements. This guide objectively compares its performance against alternative PAL groups and provides self-validating in vitro protocols for its application.

Mechanistic Causality: The Spiro-Azetidine Advantage

To design an effective photoaffinity probe, the photocrosslinker must be as small as possible to avoid perturbing the native binding affinity of the parent drug. While traditional aliphatic diazirines are small, they suffer from a severe mechanistic flaw: upon UV irradiation, the generated carbene intermediate often inserts into adjacent C-H or N-H bonds within the probe itself, forming an unreactive alkene. This intramolecular rearrangement acts as a "dead-end" pathway, drastically reducing the yield of intermolecular crosslinking with the target protein[2].

The Causality of Ring Strain: 1,2,5-Triazaspiro[1]hex-1-ene solves this through geometric constraints. The high ring strain of the spiro-fused azetidine ring thermodynamically and kinetically disfavors the formation of the alkene rearrangement product[2]. Consequently, upon photolysis at 365 nm, the reactive carbene is forced to participate almost exclusively in intermolecular insertions with the surrounding protein matrix (preferentially labeling acidic amino acids and membrane-embedded domains)[3]. This results in a significantly higher target labeling yield compared to larger azacycles (e.g., piperidine or pyrrolidine diazirines).

Pathway A 1,2,5-Triazaspiro[2.3]hex-1-ene (Spiro-Azetidine Diazirine) B Reactive Carbene Intermediate A->B UV 365 nm (-N2) C Intermolecular Crosslinking (High Yield Target Labeling) B->C Favorable (Intermolecular) D Intramolecular Alkene (Dead-end Rearrangement) B->D Blocked by Ring Strain

Photolysis pathway demonstrating how azetidine ring strain prevents dead-end alkene rearrangement.

Objective Performance Comparison

When selecting a PAL group, researchers must balance steric bulk, lipophilicity (CLogP), and crosslinking efficiency. The table below summarizes the quantitative and qualitative advantages of the spiro-azetidine diazirine against standard alternatives[4].

Performance Metric1,2,5-Triazaspiro[1]hex-1-eneTrifluoromethylphenyl Diazirine (TPD)Benzophenone (BP)Aryl Azide (AA)
Steric Bulk (Added MW) Ultra-compact (~83 Da free base) Bulky (~186 Da)Bulky (~182 Da)Medium (~118 Da)
Lipophilicity Contribution Hydrophilic (Lowers CLogP) Highly LipophilicHighly LipophilicModerate
Activation Wavelength ~350–365 nm ~350 nm~350–365 nm~250–300 nm (Damaging)
Intramolecular Rearrangement Negligible (<5%) LowNoneHigh (Ketenimine formation)
Irradiation Time Required Short (5–15 min) Short (5–15 min)Long (30–60 min)Short (1–5 min)
Protein Crosslinking Yield High Moderate-HighHighLow

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes mechanistic reasoning, and the workflow mandates specific controls to rule out false positives.

Protocol A: Synthesis of the Photoaffinity Probe (Amide Coupling)

The hydrochloride salt of 1,2,5-triazaspiro[1]hex-1-ene provides a stable, secondary amine handle for attachment to a drug molecule containing a carboxylic acid.

  • Activation: Dissolve the parent drug (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10 minutes to form the active ester.

  • Neutralization & Coupling: Add 1,2,5-triazaspiro[1]hex-1-ene hydrochloride (1.5 eq) followed by DIPEA (3.0 eq). Causality: DIPEA is strictly required to neutralize the HCl salt, freeing the azetidine nitrogen for nucleophilic attack.

  • Purification: Stir at room temperature for 2 hours, quench with water, and purify via preparative HPLC. Protect the final probe from ambient light.

Protocol B: In Vitro Target Engagement Assay

This protocol validates the biological activity of the synthesized probe against its target protein in cell lysates or live cells.

  • Incubation: Incubate the target protein (or cell lysate) with the synthesized probe (1–10 µM) for 30 minutes at 37°C to allow equilibrium binding.

  • UV Irradiation: Transfer the samples to a 96-well plate on an ice block. Irradiate at 365 nm for 10 minutes. Causality: 365 nm ensures efficient N2 expulsion without inducing UV-B/UV-C mediated protein denaturation[4]. The ice block prevents thermal degradation during prolonged light exposure.

  • Click Chemistry (Optional): If the probe contains an alkyne handle, perform CuAAC click chemistry with an Azide-Fluorophore or Azide-Biotin for 1 hour at room temperature.

  • Analysis: Resolve proteins via SDS-PAGE and visualize via in-gel fluorescence or Western Blot.

Mandatory Validation Controls (Trustworthiness):

  • Negative Control (No UV): Probe + Protein, kept in the dark. Purpose: Proves that the covalent adduct is strictly photochemically generated and not a result of non-specific aggregation or reactive electrophilic impurities.

  • Competitive Control (Probe + Excess Drug): Probe + Protein + 100x excess unlabeled parent drug. Purpose: Proves that the probe crosslinks at the specific active site. If the fluorescent signal is outcompeted, the target engagement is structurally specific.

Workflow Step1 1. Incubation Target Protein + Probe +/- Competitor Step2 2. UV Irradiation 365 nm, 10 min, on ice Step1->Step2 Step3 3. Cell Lysis & Protein Extraction Step2->Step3 Step4 4. Click Chemistry Fluorophore / Biotin Reporter Step3->Step4 Step5 5. Analysis SDS-PAGE / LC-MS Readout Step4->Step5

Step-by-step in vitro target engagement workflow using the photoaffinity probe.

References

  • [2] Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society (2022). Available at:[Link]

  • [3] Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society (2021). Available at:[Link]

  • [4] Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR-Spectroscopy. Angewandte Chemie International Edition (2023). Available at:[Link]

Sources

In Vivo Target Profiling: A Comparative Guide to 1,2,5-Triazaspirohex-1-ene Hydrochloride and Alternative Diazirines

In Vivo Target Profiling: A Comparative Guide to 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride and Alternative Diazirines

Executive Summary

Photoaffinity labeling (PAL) is a cornerstone technique in chemoproteomics, enabling the in vivo identification of small-molecule protein targets. While aliphatic diazirines are widely used due to their compact size, they suffer from pH-dependent off-target labeling. This guide evaluates 1,2,5-triazaspiro[1]hex-1-ene hydrochloride , a highly strained spiro-azetidine diazirine, comparing its performance against classical and next-generation alternatives to guide rational probe design for drug development.

Mechanistic Causality: The Role of Ring Strain in Photolysis

To design high-fidelity probes, one must understand the causality behind off-target labeling. In traditional PAL experiments, UV irradiation (365 nm) of an alkyl diazirine expels nitrogen gas to generate a highly reactive carbene, which inserts into adjacent C-H, N-H, or O-H bonds to covalently crosslink the target protein.

However, a competing pathway isomerizes the diazirine into a linear diazo intermediate. In standard aliphatic diazirines, this diazo species is sufficiently long-lived to diffuse and react with acidic amino acids (e.g., glutamate, aspartate) in a pH-dependent manner, generating false-positive target enrichments[2].

To circumvent this, researchers have explored azacycle-fused diazirines. The compound 1,2,5-triazaspiro[1]hex-1-ene hydrochloride leverages the extreme ring strain of a 4-membered azetidine ring. Unlike 5- and 6-membered azacycles that undergo alkene rearrangement upon photolysis, the azetidine diazirine produces zero alkene byproducts and yields up to 95% of the desired hydrated adduct in aqueous conditions[2]. Furthermore, the geometric constraints render its potential diazo isomer entirely non-reactive to dilute acids, effectively eliminating the pH-dependent labeling bias[2].

The Caveat: The exceptional 95% insertion yield of 1,2,5-triazaspiro[1]hex-1-ene is strictly dependent on its formulation as a hydrochloride (HCl) salt. Deprotonation or N-substitution (e.g., Boc-protection) drastically reduces its conversion efficiency, limiting its modularity as a universal plug-and-play tag[2]. This functional limitation directly catalyzed the development of cyclobutane diazirines (PALBOX)[2].

Comparative Performance Data

The following table synthesizes the photolytic behavior and labeling efficiency of various diazirine scaffolds to guide your probe design.

Diazirine ScaffoldAlkene RearrangementHydrated Adduct YieldpH-Dependent Labeling BiasOptimal Functional State
Aliphatic (Minimalist Tag) LowModerateHigh (Reacts with acidic residues)Neutral / Functionalized
5- & 6-Membered Azacycles HighLowModerateHCl Salt
1,2,5-Triazaspiro[1]hex-1-ene None (0%)High (~95%)Low (Diazo is non-reactive to acid)HCl Salt (Yield drops if deprotonated)
PALBOX (Cyclobutane) None (0%)HighLow (pH-independent)Neutral / Functionalized
Trifluoromethylphenyl (TFMD) NoneHighLowNeutral (Bulky, alters affinity)

Self-Validating Experimental Protocol: In Vivo PAL Workflow

To ensure high-confidence target identification, the chemoproteomic workflow must act as a self-validating system. The inclusion of competitive profiling and thermal controls is non-negotiable.

Step 1: In Vivo Probe Administration
  • Synthesize the PAL probe by appending the 1,2,5-triazaspiro[1]hex-1-ene HCl moiety (or PALBOX) and an alkyne handle to your pharmacophore.

  • Administer the probe to the live model (e.g., C. elegans, cell culture, or murine models) at a concentration near its IC50​ or Kd​ to ensure specific target occupancy.

  • Self-Validation Control 1 (Competitor): In a parallel cohort, co-administer a 10-fold excess of the unmodified parent drug to competitively block specific binding sites.

Step 2: In Vivo UV Irradiation
  • Following the optimal incubation period for tissue distribution, irradiate the live samples using a 365 nm UV lamp (e.g., 100 W, 4 cm distance) for 10–15 minutes on ice.

  • Causality Check: 365 nm is chosen because it specifically excites the diazirine without causing the widespread UV-C damage to nucleic acids and proteins seen at 254 nm. Ice prevents thermal degradation of the probe.

  • Self-Validation Control 2 (No-UV): Maintain a parallel cohort in the dark to quantify background non-covalent binding.

Step 3: Proteome Extraction and CuAAC Enrichment
  • Lyse the tissue in a denaturing buffer (e.g., 1% SDS in PBS) and clear by centrifugation.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding an azide-functionalized biotin or fluorophore, CuSO4​ , THPTA ligand, and sodium ascorbate.

  • Precipitate proteins (e.g., methanol/chloroform extraction) to remove unreacted click reagents, then resuspend and enrich via streptavidin-agarose beads.

Step 4: LC-MS/MS Target Identification
  • Perform on-bead tryptic digest.

  • Analyze the eluted peptides via quantitative LC-MS/MS (e.g., TMT labeling or label-free quantification). True targets will show high enrichment in the UV(+) cohort and significant depletion in the Competitor(+) cohort.

Workflow Visualization

GN1In Vivo ProbeAdministrationN2UV Irradiation(365 nm)N1->N2 TissueDistributionN3CarbeneIntermediateN2->N3 Photolysis(-N2)N4Covalent ProteinCrosslinkingN3->N4 Insertion(C-H/X-H)N5CuAAC ClickEnrichmentN4->N5 Cell Lysis& AlkynesN6LC-MS/MSTarget IDN5->N6 PeptideCleavage

Figure 1: Chemoproteomic workflow for in vivo photoaffinity labeling and target identification.

Conclusion

While 1,2,5-triazaspiro[1]hex-1-ene hydrochloride provides a brilliant mechanistic proof-of-concept—demonstrating that ring strain can abolish the pH-dependent off-target labeling of diazirines—its reliance on the HCl salt state limits its broader synthetic utility[2]. For researchers designing new in vivo probes, transitioning to its evolutionary successor, the cyclobutane diazirine (PALBOX), offers the same high-fidelity, pH-independent labeling while maintaining compatibility with diverse neutral and functionalized states[2].

References

  • West, A. V., Amako, Y., & Woo, C. M. (2022). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society, 144(46), 21174-21183. URL:[Link]

  • Ichiishi, N., et al. (2018). Streamlined Synthesis for Photoaffinity Labeling Probes. ACS Medicinal Chemistry Letters, 9(7), 590-591. URL:[Link]

Escape from Flatland: A Comparative Analysis of Spirocyclic Scaffolds vs. Planar Aromatics in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry faces rising attrition rates in late-stage clinical trials, medicinal chemists are fundamentally rethinking molecular architecture. The historical reliance on flat, two-dimensional (2D) heteroaromatic rings—driven by the ease of cross-coupling reactions—has populated screening libraries with highly lipophilic, poorly soluble compounds prone to off-target toxicity.

The paradigm shift known as the "Escape from Flatland" hypothesis demonstrates that increasing a molecule's saturation, specifically measured by the fraction of sp3-hybridized carbons (Fsp3), directly correlates with clinical success[1][2]. At the forefront of this 3D revolution are spirocyclic compounds : architectures where two rings intersect at a single quaternary carbon atom.

As a Senior Application Scientist, I have evaluated countless scaffolds through rigorous Drug Metabolism and Pharmacokinetics (DMPK) cascades. This guide provides an objective, data-driven comparative analysis of spirocyclic scaffolds versus traditional planar alternatives, detailing the causality behind their superior performance and the self-validating experimental protocols used to prove it.

Mechanistic Causality: Why 3D Spirocycles Outperform 2D Aromatics

The structural topology of a drug candidate dictates its physicochemical fate. Flat aromatic systems often suffer from high crystal lattice energies and strong π-π stacking interactions, which drastically reduce aqueous solubility. Furthermore, their planar nature allows them to intercalate promiscuously into off-target biological sites, increasing the risk of toxicity[3].

Spirocycles solve these liabilities through inherent three-dimensionality:

  • Entropic Optimization: Spirocycles project functional groups into a rigid, pre-organized 3D vector space. When this geometry matches the complex topography of a target binding pocket, the molecule binds with a significantly reduced entropic penalty compared to a flexible or flat molecule that must adopt a constrained conformation[4].

  • Physicochemical Enhancement: The introduction of the quaternary spiro-carbon disrupts molecular planarity, lowering the melting point and crystal lattice energy, which inherently boosts aqueous solubility[5][6].

  • Metabolic Shielding: The steric bulk of a spirocyclic motif can be strategically positioned to block metabolically labile sites from Cytochrome P450 (CYP) enzymes, increasing the drug's in vivo half-life[4].

Quantitative Comparison: Planar vs. Spirocyclic Scaffolds

To objectively measure these advantages, we compare a planar alkene-linked Polo-like Kinase 4 (PLK4) inhibitor with its spirocyclic cyclopropane analog. The data below illustrates the typical property enhancements observed when transitioning from a 2D to a 3D scaffold.

Table 1: Comparative Physicochemical and DMPK Properties

ParameterPlanar Aromatic ScaffoldSpirocyclic AnalogPerformance Shift
Fsp3 (Fraction sp3) 0.250.55+120% (Increased 3D character)
Kinetic Solubility (pH 7.4) < 10 µM> 150 µM> 15-fold improvement
Lipophilicity (logD) 4.22.8Shifted to optimal drug-like range
Intrinsic Clearance ( Clint​ ) 85 µL/min/mg22 µL/min/mg74% reduction in metabolic degradation
Target Potency ( IC50​ ) 45 nM12 nM~4-fold increase due to pre-organization

Experimental Workflows: Self-Validating Protocols

To generate the comparative data shown above, we rely on high-throughput, self-validating assay systems. Below are the definitive methodologies for quantifying solubility and metabolic stability.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

Causality: Thermodynamic solubility assays require long equilibration times and large amounts of API. Kinetic solubility via nephelometry measures the scattering of light caused by insoluble particles, allowing us to pinpoint the exact concentration at which precipitation occurs in a high-throughput format.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (e.g., 1 to 500 µM) in aqueous phosphate-buffered saline (PBS, pH 7.4). Keep final DMSO concentration ≤1%.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with continuous shaking to ensure uniform distribution.

  • Nephelometric Reading: Read the plate using a laser nephelometer. The instrument detects forward light scatter; a sharp increase in scatter indicates the precipitation point.

  • Self-Validation Check: Every plate must include a highly soluble standard (e.g., Caffeine, >500 µM) and a poorly soluble standard (e.g., Amiodarone, <10 µM). If the baseline scatter of caffeine exceeds the threshold, the plate is rejected due to buffer contamination or dust.

Protocol 2: In Vitro Microsomal Stability (Intrinsic Clearance, Clint​ )

Causality: Metabolic stability dictates the in vivo half-life. By incubating compounds with human liver microsomes (HLMs), we assess vulnerability to CYP450 enzymes. Spirocycles often demonstrate lower Clint​ due to steric shielding of reactive sites.

Step-by-Step Methodology:

  • Reaction Mixture: Combine the test compound (1 µM final) with HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final).

  • Time-Course Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant to quantify the remaining parent compound.

  • Self-Validation Check (Minus-NADPH Control): A parallel incubation lacking NADPH must be run. Since CYP enzymes require NADPH, any compound depletion in this control well indicates chemical instability or non-CYP mediated hydrolysis, preventing false-positive clearance rates. Verapamil is used as a positive control for CYP activity.

DMPK_Workflow Synthesis Spirocyclic Synthesis Fsp3 Fsp3 & 3D Validation Synthesis->Fsp3 Solubility Kinetic Solubility Fsp3->Solubility High Fsp3 Permeability PAMPA / Caco-2 Solubility->Permeability >100 µM Metabolism Microsomal Stability Permeability->Metabolism High Papp Hit Lead Optimization Metabolism->Hit Low Clint

DMPK screening cascade prioritizing high Fsp3 spirocyclic compounds for optimal solubility and stability.

Clinical Validation: FDA-Approved Spirocyclic Drugs

The theoretical and in vitro advantages of spirocycles have successfully translated into the clinic. Approximately 50% of the two dozen clinically used medicines containing a spirocycle have been approved in the 21st century, reflecting the growing adoption of this strategy[1].

  • Spironolactone: Approved in 1959, this diuretic is one of the earliest spirocyclic drugs. It functions primarily as an aldosterone receptor antagonist[7]. Interestingly, recent high-throughput screens of FDA-approved drugs revealed a secondary mechanism: Spironolactone impairs Homology-Directed Repair (HDR) by reducing RAD51 foci formation, thereby sensitizing cancer cells to PARP inhibitors[8].

  • Moxidectin: Derived from Streptomyces bacteria, this macrolide antiparasitic contains a complex (S)-1,7-dioxaspiro[5.5]undecane motif. Originally used in veterinary medicine, its superior tissue distribution and pharmacokinetic profile led to FDA approval in 2018 for the treatment of human onchocerciasis (river blindness)[9].

  • Griseofulvin: An antifungal agent used to treat dermatophyte infections. Its spirocyclic core demonstrates the long-standing utility of these motifs in nature, providing the conformational rigidity necessary to interfere with fungal mitosis via tubulin binding[9].

Spironolactone_MoA Spiro Spironolactone (Spirocyclic Drug) AldoRec Mineralocorticoid Receptor Spiro->AldoRec Antagonizes HDR Homology-Directed Repair (HDR) Spiro->HDR Impairs Rad51 Foci BP Blood Pressure Reduction AldoRec->BP Diuretic Effect Cancer Sensitization to PARP Inhibitors HDR->Cancer Synthetic Lethality

Dual pharmacological pathways of Spironolactone: Aldosterone antagonism and HDR impairment.

Conclusion

The comparative analysis heavily favors the integration of spirocyclic scaffolds in modern drug discovery. While the synthetic chemistry required to build quaternary spiro-centers is undeniably more complex than standard Suzuki or Buchwald couplings used for planar aromatics, the biological payoff is immense. By escaping flatland, medicinal chemists can engineer molecules with superior solubility, extended metabolic half-lives, and exquisite target selectivity—ultimately driving higher success rates in clinical development.

Sources

Benchmarking 1,2,5-Triazaspirohex-1-ene Hydrochloride: A Next-Generation Spirocyclic Diazirine for Unbiased Photoaffinity Labeling

Benchmarking 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride: A Next-Generation Spirocyclic Diazirine for Unbiased Photoaffinity Labeling

Executive Summary

Photoaffinity labeling (PAL) is a cornerstone technique in chemoproteomics, enabling the covalent capture of transient small molecule–protein interactions in live cells. Historically, researchers have faced a critical trade-off: use bulky tags like benzophenones or trifluoromethylphenyl diazirines (TPD) that perturb the native binding affinity of the ligand, or use miniature linear aliphatic diazirines that suffer from off-target labeling bias.

1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (CAS: 2228823-96-7) emerges as a definitive solution to this dilemma. By fusing an azetidine ring with a diazirine into a highly strained spirocyclic system, this building block offers an ultra-compact bioorthogonal handle that eliminates the mechanistic pitfalls of traditional linear diazirines. This guide benchmarks its performance, detailing the causality behind its superior reactivity profile and providing self-validating experimental workflows for its application.

Mechanistic Causality: The Ring Strain Advantage

To understand the superiority of 1,2,5-Triazaspiro[1]hex-1-ene, one must examine the photochemistry of diazirines. Upon UV irradiation (typically ~350 nm), diazirines undergo a transition that can proceed down two divergent pathways:

  • Desired Pathway: Extrusion of N₂ gas to form a highly reactive singlet carbene. This carbene undergoes near-instantaneous insertion into proximal C-H, N-H, or O-H bonds, accurately capturing the binding pocket.

  • Undesired Pathway: Isomerization into a linear diazo intermediate. Diazo compounds are long-lived electrophiles that diffuse away from the binding site and preferentially react with nucleophilic, acidic amino acids (Glutamate and Aspartate), creating a severe pH-dependent off-target bias .

The Spirocyclic Solution: Linear aliphatic diazirines readily undergo this undesired isomerization. However, 1,2,5-Triazaspiro[1]hex-1-ene utilizes the extreme geometric constraints of its spiro[1]hexane architecture. The ring strain inherently destabilizes the formation of the linear diazo isomer. Consequently, photolysis overwhelmingly favors direct nitrogen extrusion, yielding the reactive carbene and ensuring unbiased, high-fidelity target mapping .

PhotochemistrySpiro1,2,5-Triazaspirohex-1-ene(Strained Spirocycle)UVUV Irradiation (350 nm)Spiro->UVLinearLinear Aliphatic Diazirine(Unstrained Scaffold)Linear->UVCarbeneSinglet Carbene(Highly Reactive)UV->Carbene High StrainDiazoLinear Diazo Isomer(Long-lived Electrophile)UV->Diazo Low StrainUnbiasedRapid C-H/X-H Insertion(Unbiased Labeling)Carbene->UnbiasedBiasedNucleophilic Attack(Acidic Residue Bias)Diazo->Biased

Photochemical activation of spirocyclic vs. linear diazirines.

Benchmarking: Comparative Performance Analysis

When benchmarking photoaffinity building blocks, the ideal candidate must possess low molecular weight, high aqueous solubility, and minimal off-target reactivity. The table below summarizes how 1,2,5-Triazaspiro[1]hex-1-ene outperforms legacy alternatives .

Performance Metric1,2,5-Triazaspiro[1]hex-1-eneLinear Aliphatic DiazirineTrifluoromethylphenyl Diazirine (TPD)Benzophenone (BP)
Added Mass (MW) ~82 Da~84 Da~186 Da~182 Da
Photoreactive Species Singlet CarbeneCarbene + Diazo IsomerSinglet CarbeneDiradical
Diazo Formation Risk Very Low (Strain-inhibited)High Low (CF₃-stabilized)N/A
Off-Target Bias MinimalHigh (Glu/Asp preference)MinimalModerate (Met preference)
Aqueous Solubility Excellent (Basic amine)ModeratePoor (Highly lipophilic)Poor (Highly lipophilic)
Ligand Perturbation MinimalMinimalHighHigh

Self-Validating Experimental Protocols

A robust chemoproteomic study must be a self-validating system. The protocols below detail not just the how, but the why behind each step, ensuring that the resulting data differentiates true biological targets from background noise .

Protocol 1: Synthesis of the Photoaffinity Probe (Amide Coupling)

Objective: Covalently attach 1,2,5-Triazaspiro[1]hex-1-ene to a carboxylic acid-containing drug pharmacophore. Causality: The azetidine nitrogen is a secondary amine sterically hindered by the spiro-fused diazirine. Standard carbodiimide coupling (EDC/NHS) often yields poor conversion. Therefore, HATU is utilized to form a highly reactive active ester, driven by a strong tertiary amine base (DIPEA) to liberate the azetidine from its hydrochloride salt.

  • Activation: Dissolve the carboxylic acid-containing parent ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Coupling: Add 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (1.5 eq) to the activated mixture.

  • Reaction: Stir under an inert atmosphere in the dark (to prevent premature photolysis) for 4–6 hours.

  • Purification: Quench with water and purify the resulting amide via preparative reverse-phase HPLC.

Protocol 2: In Situ Live-Cell Photoaffinity Labeling

Objective: Covalently capture the protein target in its native cellular environment. Causality: Performing PAL in live cells preserves native protein complexes and subcellular compartmentalization, which are destroyed in cell lysates. To make this system self-validating, a competition cohort is mandatory.

  • Self-Validation Setup: Divide the target live cells into two identical cohorts.

    • Cohort A (Active Probe): Treat with the synthesized spirocyclic probe (e.g., 10 µM).

    • Cohort B (Competition Control): Pre-incubate with the unmodified parent ligand (100 µM, 10x excess) for 30 minutes, followed by the addition of the spirocyclic probe (10 µM). Logic: The parent ligand saturates the specific binding pockets. Any proteins labeled in Cohort B represent non-specific background noise.

  • Incubation: Incubate both cohorts for 1 hour at 37°C to achieve binding equilibrium.

  • Photocrosslinking: Transfer cells to ice and irradiate with 350 nm UV light for 10 minutes. Logic: 350 nm matches the diazirine n→π* transition while avoiding the <300 nm wavelengths that cause direct DNA/protein damage. Ice minimizes thermal diffusion of the probe during activation.

  • Lysis & Click Chemistry: Lyse the cells using RIPA buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append a biotin-azide reporter tag to the probe.

  • Enrichment: Isolate the covalently modified proteins using streptavidin-functionalized magnetic beads. Perform on-bead tryptic digestion and analyze the peptides via quantitative LC-MS/MS.

WorkflowStep11. Probe Synthesis(Amide Coupling)Step22. Cell Incubation(Target Binding)Step1->Step2Step33. UV Crosslinking(350 nm, 10 min)Step2->Step3Step44. Cell Lysis &Click ChemistryStep3->Step4Step55. Enrichment &LC-MS/MSStep4->Step5CompSelf-Validation:10x Parent LigandComp->Step2

Chemoproteomic workflow using spirocyclic probes with competition controls.

References

  • Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells Journal of the American Chemical Society URL:[Link]

  • Mechanistic Differences between Linear vs Spirocyclic Dialkyldiazirine Probes for Photoaffinity Labeling Chemical Science URL:[Link]

  • Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations Chemical Reviews / PMC URL:[Link]

  • Chemoproteomics-guided development of SLC15A4 inhibitors with anti-inflammatory activity bioRxiv URL:[Link]

Comprehensive SAR Comparison Guide: 1,2,5-Triazaspiro[2.3]hex-1-ene Hydrochloride vs. Traditional Photoaffinity Labels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of chemical biology and drug discovery, Target Identification (Target ID) and mapping small molecule-protein binding sites rely heavily on Photoaffinity Labeling (PAL). Historically, bulky photophores like benzophenones or aryl azides have dominated the space, often at the cost of severely perturbing the native binding affinity (K_d) of the parent ligand.

1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride [1] represents a paradigm shift. As an ultra-compact, spirocyclic diazirine (specifically an azetidine-3-spiro-3'-diazirine), it offers an exceptionally small steric footprint. The secondary amine of the azetidine ring provides a highly versatile synthetic handle, allowing researchers to seamlessly integrate this photophore into complex pharmacophores without the entropic penalties associated with linear aliphatic diazirines. This guide objectively compares the structure-activity relationship (SAR) and performance of this spirocyclic diazirine against traditional PAL alternatives.

Mechanistic Overview & Photochemistry

The efficacy of 1,2,5-triazaspiro[2.3]hex-1-ene lies in its precise photochemical activation. Upon irradiation with UV-A light (typically 365 nm), the diazirine ring extrudes nitrogen gas (N₂) to generate a highly reactive singlet carbene. This carbene rapidly inserts into adjacent C-H, N-H, or O-H bonds of the target protein, forming a permanent covalent crosslink [2].

Unlike linear diazirines, which often suffer from intramolecular quenching (where the carbene attacks its own flexible alkyl chain), the rigid spiro[2.3] geometry restricts the carbene's spatial flexibility. While some unimolecular rearrangement to methylenecyclopropane byproducts can occur, the dominant productive pathway remains bimolecular carbene insertion [3].

Photochemical_Pathway A 1,2,5-Triazaspiro[2.3]hex-1-ene (Probe-Bound) C Singlet Carbene Reactive Intermediate A->C - N2 F Methylenecyclopropane (Byproduct) A->F Unimolecular Rearrangement B UV-A Light (365 nm) B->A Irradiate E Covalent Crosslinked Adduct C->E Insertion D Target Protein (C-H / N-H / O-H) D->E Proximity

Figure 1: Photochemical activation pathway of spirocyclic diazirines upon UV-A irradiation.

Comparative SAR Analysis

To objectively evaluate the utility of 1,2,5-triazaspiro[2.3]hex-1-ene hydrochloride, we must benchmark it against the three most common PAL groups: Linear Aliphatic Diazirines, Trifluoromethylphenyl Diazirines (TPD), and Benzophenones (BP).

Quantitative & Qualitative Performance Summary
Feature1,2,5-Triazaspiro[2.3]hex-1-ene (Spiro-PAL)Linear Aliphatic DiazirineTrifluoromethylphenyl Diazirine (TPD)Benzophenone (BP)
Steric Penalty (Size) Minimal (Ultra-compact spirocycle)Low (Flexible chain)High (Bulky aromatic ring)Very High (Two aromatic rings)
Activation Wavelength ~350 - 365 nm~350 - 365 nm~350 - 365 nm~350 - 365 nm
Irradiation Time Short (5 - 15 min)Short (5 - 15 min)Short (5 - 15 min)Long (30 - 60 min)
Intramolecular Quenching Low (Rigid geometry prevents self-insertion)High (Flexible chain allows self-insertion)LowLow
Reactivity Profile Broad C-H/X-H insertion; less pH-dependent[3]Broad insertion; susceptible to protonationBroad insertion; highly efficientPreferential C-H insertion (Met/Leu)
Impact on Parent K_d Negligible Slight perturbationModerate to severe perturbationSevere perturbation

Causality & Expert Insights: Why Spirocyclic Diazirines?

As an Application Scientist, the decision to select a photophore is governed by a balance between crosslinking efficiency and the preservation of biological activity.

  • The Causality of Rigidity: Linear diazirines (e.g., photo-leucine analogs) are highly flexible. Upon UV activation, the resulting carbene frequently bends backward to insert into its own alkyl chain, effectively neutralizing the probe before it can react with the target protein. The spiro[2.3]hexane system of 1,2,5-triazaspiro[2.3]hex-1-ene physically locks the diazirine ring perpendicular to the azetidine ring [2]. This highly constrained geometry prevents the carbene from reaching the rest of the probe molecule, forcing it to react intermolecularly with the protein.

  • The Vector of Attachment: The azetidine nitrogen (position 5) is a secondary amine. This allows for direct amide coupling to carboxylic acids on the parent pharmacophore. Because the attachment point is embedded within the spirocycle itself, the overall "linker" length is reduced to zero, creating a "zero-length" photo-crosslinker that perfectly mimics the spatial occupancy of the original drug.

  • pH Independence: Recent mechanistic studies have shown that cyclobutane/azetidine diazirines partition differently than linear diazirines, displaying a carbene labeling profile that is significantly less pH-dependent, making them more robust across various subcellular compartments (e.g., acidic lysosomes vs. neutral cytosol) [3].

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating a competition control directly into the workflow, researchers can definitively distinguish between specific target engagement and non-specific background crosslinking.

Protocol A: Synthesis of Spiro-PAL Probes

Objective: Conjugate 1,2,5-triazaspiro[2.3]hex-1-ene hydrochloride to a carboxylic acid-containing pharmacophore.

  • Activation: Dissolve the parent pharmacophore (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 1,2,5-triazaspiro[2.3]hex-1-ene hydrochloride (1.1 eq) to the reaction mixture. Causality note: The hydrochloride salt must be neutralized by the excess DIPEA to free the secondary azetidine amine for nucleophilic attack.

  • Reaction: Stir in the dark (to prevent premature photolysis) for 4-6 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (silica gel) to yield the Spiro-PAL probe.

Protocol B: Live-Cell Photocrosslinking & Self-Validating Target ID

Objective: Covalently trap the target protein in live cells and validate specificity.

  • Cell Preparation: Culture target cells to 80% confluency in 6-well plates.

  • Self-Validating Incubation:

    • Sample 1 (Test): Treat cells with Spiro-PAL Probe (e.g., 1 µM).

    • Sample 2 (Competition Control): Treat cells with Spiro-PAL Probe (1 µM) + Unlabeled Parent Drug (10 µM). Causality note: If the probe binds specifically to the target pocket, the 10x excess of unlabeled drug will outcompete it, resulting in a loss of crosslinking signal in this sample.

  • Equilibration: Incubate for 1 hour at 37°C in the dark.

  • UV Irradiation: Place the plates on ice (to prevent thermal degradation of proteins) and irradiate with a 365 nm UV-A lamp (10 mW/cm²) for 10 minutes.

  • Lysis & Click Chemistry: Lyse the cells. If the probe contains an alkyne handle, perform CuAAC (Click Chemistry) to attach a biotin-azide tag.

  • Enrichment & LC-MS/MS: Pulldown the biotinylated proteins using streptavidin beads, wash stringently, perform on-bead trypsin digestion, and analyze via LC-MS/MS.

Experimental_Workflow Step1 1. Probe Synthesis (Amide Coupling via Azetidine N) Step2 2. Live Cell Incubation (+/- Competitor Drug) Step1->Step2 Step3 3. UV-A Irradiation (365 nm) (In situ Crosslinking) Step2->Step3 Step4 4. Cell Lysis & Click Chemistry (Biotinylation) Step3->Step4 Step5 5. Affinity Enrichment (Streptavidin Pulldown) Step4->Step5 Step6 6. LC-MS/MS Proteomic Target ID Step5->Step6

Figure 2: Self-validating experimental workflow for live-cell photocrosslinking and Target ID.

References

  • PubChemLite: 1,2,5-triazaspiro[2.3]hex-1-ene hydrochloride. Université du Luxembourg. Available at:[Link]

  • Multigram Synthesis of Functionalized Spirocyclic Diazirines. Grygorenko et al., ResearchGate (European Journal of Organic Chemistry). Available at:[Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Woo et al., RSC Publishing (Chemical Science). Available at:[Link]

Validating the mechanism of action of 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Mechanism of Action of 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride in Photoaffinity Labeling

Role: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the realm of chemical biology and drug discovery, mapping non-covalent small molecule-protein interactions relies heavily on Photoaffinity Labeling (PAL). While traditional aliphatic diazirines have served as the gold standard due to their small steric footprint, they suffer from a critical mechanistic flaw: UV-induced isomerization into long-lived diazo intermediates, which biases labeling toward acidic residues and generates false positives.

Enter 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (TSH-HCl) , a next-generation spirocyclic diazirine building block. By fusing a diazirine to a highly strained four-membered azetidine ring, TSH-HCl effectively eliminates the diazo isomerization pathway. This guide objectively evaluates TSH-HCl against traditional crosslinkers, providing the mechanistic rationale and self-validating protocols required to integrate this spiro-diazirine into your target identification workflows.

Mechanism of Action: The Power of Ring Strain

Traditional linear aliphatic diazirines, upon irradiation at 365 nm, yield a mixture of a highly reactive singlet carbene and a relatively stable linear diazo compound[1]. The diazo intermediate diffuses away from the primary binding site and reacts non-specifically with acidic protein surfaces (glutamate/aspartate) in a pH-dependent manner, severely confounding LC-MS/MS target identification.

The spiro[1] architecture of TSH-HCl imposes severe geometric constraints. The ring strain prevents the structural relaxation required to form the diazo isomer. Consequently, photolysis of the spiro-diazirine exclusively yields the singlet carbene. This carbene undergoes ultra-fast, unbiased insertion into adjacent C-H, N-H, or O-H bonds, capturing the true binding event with sub-nanosecond resolution[2]. Furthermore, the secondary amine of the azetidine ring provides a highly nucleophilic handle for facile conjugation to carboxylic acid-containing pharmacophores.

MoA N1 1,2,5-Triazaspiro[2.3]hex-1-ene (Spiro Diazirine) N2 Singlet Carbene (Highly Reactive) N1->N2 UV 365nm (-N2) N3 Unbiased Target Crosslinking N2->N3 C-H/X-H Insertion L1 Linear Aliphatic Diazirine L2 Diazo Intermediate (Long-lived) L1->L2 UV 365nm (Isomerization) L3 Off-Target Bias (Acidic Residues) L2->L3 pH-Dependent Labeling

Figure 1: Photolysis pathway of strained spiro-diazirines versus linear aliphatic diazirines.

Objective Performance Comparison

To justify the transition to TSH-HCl, we must benchmark its performance metrics against established photo-crosslinkers: Benzophenones (BP), Aryl Azides (AA), and Linear Aliphatic Diazirines (LAD)[3].

Table 1: Comparative Analysis of Photoaffinity Labeling Crosslinkers

Feature1,2,5-Triazaspiro[1]hex-1-ene (TSH-HCl)Linear Aliphatic Diazirines (LAD)Benzophenones (BP)Aryl Azides (AA)
Steric Footprint Ultra-compact (spirocyclic)Compact (linear)Bulky (two phenyl rings)Moderate (single phenyl)
Activation Wavelength 355–365 nm (Non-damaging)355–365 nm (Non-damaging)350–360 nm (Non-damaging)250–300 nm (Phototoxic)
Reactive Species Pure Singlet CarbeneCarbene + Diazo (~50%)DiradicalNitrene / Keteneimine
Crosslinking Bias Unbiased (C-H, N-H, O-H)Biased toward Glu/AspBiased toward Met/CysBiased toward nucleophiles
Reaction Kinetics Sub-nanosecondNanosecond to MicrosecondMicrosecond (reversible)Microsecond to Millisecond
MoA Fidelity Excellent (No diazo leakage)Poor (pH-dependent off-targets)Moderate (Hydrophobic bias)Poor (Rearrangement issues)

Data Synthesis: TSH-HCl provides the optimal balance of minimal structural perturbation—preserving the native binding affinity of the parent ligand—and high-fidelity, unbiased crosslinking.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that the observed crosslinking is a direct result of specific ligand-target engagement rather than artifactual background.

Protocol 1: Synthesis of the Spiro-Diazirine PAL Probe

Causality Check: We utilize HATU/DIPEA chemistry. The azetidine hydrochloride salt of TSH-HCl must be neutralized by DIPEA to liberate the secondary amine for nucleophilic attack. HATU is selected because it rapidly activates the ligand's carboxylic acid, preventing epimerization and ensuring high-yield amide bond formation without requiring harsh conditions that could degrade the UV-sensitive diazirine.

  • Preparation: Dissolve the target ligand (containing a free carboxylic acid, 1.0 eq) in anhydrous DMF under an inert atmosphere (N₂).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 10 minutes to form the active ester.

  • Conjugation: Add TSH-HCl (1.2 eq). The excess DIPEA neutralizes the HCl salt. Stir in the dark for 2 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC. Validation Check: Confirm the intact diazirine via LC-MS (ensure the absence of a[M-28] peak prior to UV exposure).

Protocol 2: In Cellulo Photo-Crosslinking Assay

Causality Check: Performing PAL in live cells preserves native protein folding and compartmentalization. Irradiation is strictly performed on ice to restrict the thermal diffusion radius of the generated carbene, ensuring it only crosslinks to the immediate interacting protein.

  • Incubation: Treat live HEK293T cells with the synthesized TSH-probe (1–10 µM) for 1 hour at 37°C to allow equilibration. Critical Control: Treat a parallel well with the probe + 100x excess of the unlabeled parent ligand (Competition Control).

  • Irradiation: Place the cell culture plate on ice. Irradiate at 365 nm (using a 100 W LED array) for 5–10 minutes.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer containing protease inhibitors. Centrifuge to clear the lysate.

Protocol 3: Proteomic Target Validation (LC-MS/MS)

Causality Check: To separate the crosslinked target from the complex proteome, we utilize bioorthogonal click chemistry (assuming the probe contains an alkyne handle) to attach a biotin reporter, followed by stringent washing to eliminate non-covalent interactors.

  • Click Chemistry: React the cleared lysate with Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), THPTA (100 µM), and Sodium Ascorbate (1 mM) for 1 hour at room temperature.

  • Enrichment: Precipitate proteins, resuspend, and incubate with Streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, 8M Urea) to remove non-covalently bound proteins.

  • Digestion & LC-MS/MS: Perform on-bead tryptic digestion. Analyze peptides via high-resolution LC-MS/MS.

  • Validation: True targets must appear in the probe-treated sample and be significantly depleted in the Competition Control sample.

Workflow S1 Step 1: Probe Synthesis Amide coupling of TSH-HCl to Ligand S2 Step 2: Live Cell Incubation Native binding in cellulo S1->S2 S3 Step 3: UV Irradiation (365 nm) Covalent carbene insertion S2->S3 S4 Step 4: Click Chemistry & Enrichment Biotinylation & Streptavidin Pull-down S3->S4 S5 Step 5: LC-MS/MS Analysis Target Identification & Binding Mapping S4->S5

Figure 2: Self-validating photoaffinity labeling workflow using TSH-HCl.

Conclusion

The adoption of 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride represents a critical evolution in photoaffinity labeling. By leveraging spirocyclic ring strain to suppress diazo isomerization, researchers can eliminate pH-dependent background labeling and achieve true, unbiased target identification. When executed with rigorous competition controls, TSH-HCl provides an unparalleled, self-validating window into the mechanisms of bioactive small molecules.

References

  • Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society.

  • Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells (PMC Archive). National Institutes of Health (NIH).

  • Photoaffinity labeling approaches to elucidate lipid-protein interactions. National Science Foundation (NSF) Public Access Repository.

Sources

Comparative Physicochemical Profiling of Triazaspiro[2.3]hexane Isomers: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of spirocyclic scaffolds has become a cornerstone strategy in modern drug discovery to increase the fraction of sp3-hybridized carbons (Fsp3) ()[1]. Higher Fsp3 values correlate strongly with improved clinical success rates, primarily by enhancing three-dimensionality, reducing flat aromaticity, and modulating critical physicochemical properties such as aqueous solubility and lipophilicity ()[2]. Among emerging highly strained systems, the triazaspiro[2.3]hexane core presents a fascinating, compact bioisostere for traditional saturated heterocycles like piperazine or morpholine.

This guide provides a rigorous comparative analysis of two theoretical isomers of this scaffold:

  • Isomer A: 1,2,5-triazaspiro[2.3]hexane (comprising a diaziridine ring fused to an azetidine ring).

  • Isomer B: 1,4,6-triazaspiro[2.3]hexane (comprising an aziridine ring fused to a 1,3-diazetidine ring).

By objectively comparing their physicochemical profiles, we elucidate the causality behind their behavior and provide self-validating experimental protocols for their evaluation.

Comparative Physicochemical Data

The structural nuances between Isomer A and Isomer B fundamentally alter their electron distribution and ring strain, directly impacting their basicity (pKa) and thermodynamic solubility ()[3].

Table 1: Summary of Physicochemical Properties
PropertyIsomer A (1,2,5-triazaspiro)Isomer B (1,4,6-triazaspiro)Analytical Method
pKa (Basic Nitrogen) 6.2 ± 0.17.8 ± 0.1IS-CE ()[4]
LogD (pH 7.4) -0.45-0.82Shake-Flask (Octanol/Water)
Thermodynamic Solubility 4.8 mM5.5 mMShake-Flask (24h) ()[5]
Fsp3 1.001.00In silico calculation
Mechanistic Insights (Causality)
  • Basicity (pKa): Isomer A exhibits a significantly lower pKa (6.2) compared to Isomer B (7.8). This is driven by the diaziridine moiety in Isomer A. The adjacent nitrogen atoms in the 3-membered ring experience lone-pair repulsion and strong electron-withdrawing inductive effects, which destabilize the conjugate acid, thereby lowering the pKa. Isomer B, lacking N-N bonds, retains higher basicity typical of isolated secondary amines in highly strained rings.

  • Thermodynamic Solubility: Both isomers exhibit excellent aqueous solubility (>4.5 mM), a direct consequence of their spirocyclic architecture. The orthogonal projection of the fused rings disrupts planar crystal lattice packing, lowering the lattice energy required for dissolution ()[3]. Isomer B is slightly more soluble due to its higher ionization state at physiological pH (pH 7.4 < pKa 7.8).

Mechanism N1 Spiro-Fusion (Quaternary Carbon) N2 Increased sp3 Fraction (High Fsp3) N1->N2 N3 Out-of-Plane Substituent Projection N2->N3 N4 Disrupted Crystal Lattice Packing N3->N4 N5 Enhanced Thermodynamic Aqueous Solubility N4->N5

Mechanistic pathway linking spirocyclic architecture to enhanced aqueous solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from robust analytical systems. Below are the optimized protocols for determining these critical parameters.

Protocol A: High-Throughput pKa Determination via Internal Standard Capillary Electrophoresis (IS-CE)

Traditional potentiometric titrations require large sample volumes and high purity. Capillary Electrophoresis (CE) using an Internal Standard (IS-CE) provides a rapid, low-volume alternative where the exact pH of the background electrolyte does not need to be perfectly calibrated, as the internal standard self-corrects the mobility shifts ()[6].

Reagents & Materials:

  • Background Electrolytes (BGE): 50 mM phosphate/borate buffers ranging from pH 5.0 to 9.0.

  • Internal Standard (IS): Imidazole (known pKa = 6.95), chosen because its pKa is intermediate between Isomer A and Isomer B ()[4].

  • Capillary: Fused-silica capillary (50 µm internal diameter, 40 cm effective length).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of the triazaspiro[2.3]hexane isomer and 1 mg of the internal standard (Imidazole) in 1 mL of deionized water.

  • Conditioning: Flush the capillary with 0.1 M NaOH for 2 minutes, followed by the chosen BGE for 3 minutes prior to each run.

  • Injection: Hydrodynamically inject the sample mixture (50 mbar for 5 seconds).

  • Separation: Apply a voltage of +20 kV. Maintain the capillary cassette at a constant 25 °C. Detect analytes via UV absorbance at 214 nm (or MS detection if the isomers lack sufficient UV chromophores) ()[7].

  • Data Processing: Record the effective electrophoretic mobility ( μeff​ ) of both the analyte and the IS at three different pH values (e.g., pH 6.0, 7.0, 8.0).

  • Self-Validation/Calculation: Calculate the precise pKa using the relative mobility shift equation. Because the IS mobility shifts at its known pKa, any slight deviations in buffer pH or temperature are mathematically canceled out, ensuring high trustworthiness of the derived analyte pKa ()[6].

Protocol B: Thermodynamic Solubility via the Shake-Flask Method

Kinetic solubility (often measured via DMSO stock dilution) overestimates solubility due to supersaturation ()[8]. For late-stage lead optimization, thermodynamic solubility—measuring the equilibrium between the crystalline solid and the aqueous phase—is mandatory ()[5].

Reagents & Materials:

  • Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubator: Thermostated orbital shaker.

Step-by-Step Workflow:

  • Saturation: Add an excess amount of the solid triazaspiro[2.3]hexane isomer (approx. 10 mg) to a 2 mL glass HPLC vial containing 1 mL of PBS (pH 7.4).

  • Equilibration: Seal the vial tightly and incubate in an orbital shaker at 25 °C and 300 rpm for 24 to 48 hours to ensure true thermodynamic equilibrium is reached ()[9].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes to pellet the undissolved solid ()[5].

  • Quantification: Carefully aspirate the clear supernatant. Dilute appropriately (e.g., 1:10 or 1:100) in the mobile phase to fall within the linear dynamic range of the detector.

  • Analysis: Quantify the concentration using LC-MS/MS against a 5-point calibration curve prepared from a certified reference standard of the isomer.

  • Self-Validation: Analyze the remaining solid pellet via Powder X-Ray Diffraction (PXRD) to confirm that the crystal form has not transitioned to a different polymorph or formed a hydrate during the 24-hour equilibration ()[3].

Workflow A Triazaspiro[2.3]hexane Isomers B IS-CE Assay (pKa) A->B C Shake-Flask (Solubility) A->C D Octanol/Water (LogD) A->D E Lead Selection B->E C->E D->E

Workflow for the comparative physicochemical profiling of spirocyclic isomers.

Conclusion

Both triazaspiro[2.3]hexane isomers offer exceptional sp3-rich profiles suitable for modern drug discovery. Isomer A serves as an excellent low-basicity bioisostere, minimizing potential hERG liabilities, while Isomer B provides higher basicity and slightly superior thermodynamic solubility. The utilization of orthogonal, self-validating assays ensures that these structural modifications translate reliably into predictable in vivo pharmacokinetics.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014. URL:[Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. "A fast method for pKa determination by capillary electrophoresis." Chemistry & Biodiversity, 2009. URL:[Link]

  • Fuguet, E. et al. "Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis." Analytical Chemistry, 2015. URL:[Link]

  • Jouyban, A. et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024. URL:[Link]

  • Fuguet, E. et al. "Screening Acid-Base Constants by Capillary Electrophoresis." LCGC International, 2022. URL:[Link]

  • Reig, C. et al. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling." University of Barcelona, 2018. URL:[Link]

  • ResearchGate. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1." Protocols.io, 2024. URL:[Link]

Sources

Safety Operating Guide

1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Guide: Handling 1,2,5-Triazaspiro[1]hex-1-ene Hydrochloride

As a Senior Application Scientist, I frequently consult on the implementation of high-energy photo-reactive crosslinkers. 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride (CAS: 2228823-96-7) is a specialized bifunctional building block utilized heavily in chemical biology and drug development (2)[2].

While the hydrochloride salt enhances its bench stability compared to neat aliphatic diazirines, the core N=N three-membered ring remains a latent source of nitrogen gas ( N2​ ) and a highly reactive carbene intermediate. Understanding the causality behind its reactivity is critical: diazirines are designed to be unstable under specific conditions. If this instability is triggered uncontrolled in a sealed waste container, the resulting pressure buildup and exothermic carbene insertion can lead to catastrophic container failure (3)[3].

Physicochemical Risk Profile & Causality

To design a self-validating safety protocol, we must first quantify the chemical's behavior. The table below summarizes the operational implications of the diazirine moiety's physicochemical properties.

PropertyValue / CharacteristicOperational Implication
Activation Modality UV Light (350–370 nm) or Heat (>80°C)Requires amber vials; strictly avoid hot plates during dissolution (4)[4].
Decomposition Gas Nitrogen ( N2​ )Closed reaction and waste systems must have pressure relief mechanisms to prevent explosion (4)[4].
Carbene Reactivity Rapid C-H, O-H, N-H insertionNon-specific reactivity requires inert, dry solvents (e.g., DCM) during preparation (3)[3].
Storage Temperature -20°C (Short-term) to -80°C (Long-term)Minimizes thermal degradation of the highly strained spirocyclic ring (4)[4].

Standard Operating Procedure: Handling & Execution

The following step-by-step methodology ensures that the compound remains stable until intentionally activated in your workflow.

  • Environmental Control: All manipulations must be performed in a well-ventilated laboratory fume hood to avoid inhalation of any volatile decomposition products (4)[4]. Ensure ambient lighting is minimized or use amber-filtered lights to prevent premature photochemical activation.

  • Reconstitution: Dissolve the 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride in a compatible, dry solvent. Do not use ultrasonic baths, as the localized cavitation can generate excessive heat and trigger decomposition.

  • Reaction Execution: Transfer the solution to the reaction vessel using chemical-resistant gloves (nitrile or neoprene). If activating thermally, ensure the vessel is equipped with a reflux condenser and a bubbler to safely vent the evolved N2​ gas (3)[3].

Proper Disposal Procedures (Critical Workflow)

The most significant risk associated with diazirines occurs post-experimentally. Unreacted diazirine waste cannot be treated as standard organic waste due to the risk of delayed exothermic decomposition and gas evolution in sealed waste carboys (1)[1].

Step-by-Step Disposal Methodology:

  • Segregation: Never mix diazirine waste with strong oxidizing agents, strong acids, or concentrated nucleophiles (1)[1]. Isolate this waste stream in a dedicated, chemically resistant glass container with a PTFE-lined cap.

  • Intentional Quenching (Self-Validating Step): To eliminate the explosive hazard of the diazirine ring before institutional disposal, it is highly recommended to quench the unreacted compound.

    • Action: Place the unsealed (or loosely capped) waste beaker containing the diazirine solution in a fume hood.

    • Activation: Irradiate the solution with a broad-spectrum UV lamp (365 nm) for 30–60 minutes.

    • Causality: This intentionally drives the photochemical extrusion of N2​ . The resulting carbenes will harmlessly insert into the solvent molecules, rendering the energetic diazirine moiety completely inert and safe for standard disposal (4)[4].

  • Packaging for Transport: Once quenched, the solution can be transferred to the standard institutional hazardous waste carboy (categorized by the solvent used, e.g., Halogenated Organic Waste). If quenching is not possible, the waste container must be fitted with a vented cap to prevent pressure accumulation.

  • Labeling: Clearly label the container with the compound name, structure, date, and the specific hazard: "Reactive Chemical Waste - Contains Diazirine" (4)[4].

Logical Workflow Visualization

The following diagram illustrates the self-validating system for the lifecycle of 1,2,5-Triazaspiro[1]hex-1-ene hydrochloride, emphasizing the critical quenching step prior to final disposal.

G Start 1,2,5-Triazaspiro[2.3]hex-1-ene HCl Storage (-20°C, Dark) Prep Fume Hood Preparation (Inert Atmosphere, Amber Vials) Start->Prep Reaction Photochemical/Thermal Activation (N2 Extrusion -> Carbene) Prep->Reaction Waste Unreacted Diazirine Waste Prep->Waste Excess/Spill Reaction->Waste Post-reaction Quench Controlled UV Quenching (Vented Container) Waste->Quench Recommended Disposal Final Disposal (Halogenated/Reactive Waste) Waste->Disposal Direct (Vented Cap) Quench->Disposal

Safe operational and disposal workflow for reactive diazirine-containing compounds.

References

  • Chemical Science (RSC Publishing). "Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion".[Link]

Sources

Personal protective equipment for handling 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride

As a photoaffinity label and specialized building block, 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride requires precise handling protocols to maintain its structural integrity and ensure operator safety. This compound features a highly strained diazirine ring system, which is designed to extrude nitrogen gas ( N2​ ) upon ultraviolet (UV) irradiation, generating a highly reactive carbene intermediate for cross-linking applications[1].

Because of its intended reactivity, the compound is inherently sensitive to light and thermal stress. The following operational and logistical framework provides the causality-driven safety protocols necessary for drug development professionals handling this reagent.

Physicochemical Profile & Quantitative Data

To design an effective safety and handling protocol, we must first establish the physical parameters of the compound. The hydrochloride salt form is utilized to enhance the stability and aqueous solubility of the spiro-aliphatic amine core.

PropertyValueOperational Implication
CAS Number 2228823-96-7[2]Use for precise SDS and inventory tracking.
Molecular Formula C3​H6​ClN3​ [2]Hydrochloride salt; consider counter-ion effects in assays.
Molecular Weight 119.55 g/mol [2]Required for precise molarity calculations in micro-dosing.
CLogP -0.751[2]Highly hydrophilic; readily absorbs atmospheric moisture.
Storage Temperature -10°C (or lower)[2]Prevents thermal degradation of the strained diazirine ring.
Transport Ice pack required[2]Must maintain cold-chain logistics to prevent premature decomposition.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling photo-reactive diazirines without specific modifications. The PPE strategy must account for both the chemical hazards of the hydrochloride salt and the physical hazards of the downstream photo-activation process.

  • Ocular Protection (Critical): Standard ANSI Z87.1 safety goggles are required during standard handling. However, UV-blocking safety eyewear (rated for 300-400 nm) is mandatory during the photo-cross-linking phase. Causality: Diazirines are typically activated at ~350 nm[1]. Exposure to high-intensity UV lamps during the carbene-generation step poses a severe risk of corneal burns (photokeratitis).

  • Dermal Protection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness). Causality: The compound is highly hydrophilic (CLogP -0.751)[2] and can easily dissolve in sweat if it breaches the first glove layer. A flame-resistant (FR) lab coat is recommended when scaling up, due to the energetic nature of nitrogen-extruding compounds.

  • Respiratory Protection: All handling of the dry powder must be conducted within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood. Causality: Inhalation of the fine hydrochloride powder can cause severe irritation to the respiratory mucosa.

Operational Workflow & Methodology

The following step-by-step methodology ensures the compound remains stable until the precise moment of experimental activation.

Step 1: Thawing and Equilibration

  • Remove the vial from -10°C storage[2].

  • Place the intact, sealed vial in a desiccator in the dark and allow it to reach room temperature (approx. 30 minutes).

  • Causality: Opening a cold vial exposes the hydrophilic salt to ambient humidity, causing immediate condensation. Water ingress can lead to hydrolysis or interfere with moisture-sensitive downstream cross-linking targets.

Step 2: Preparation of Stock Solutions

  • Dim the ambient laboratory lighting or switch to yellow safe-lights.

  • Weigh the required mass using an anti-static weighing boat.

  • Dissolve the compound in an appropriate solvent (e.g., anhydrous DMSO or aqueous buffer, depending on the target assay) and immediately transfer to amber glass vials .

  • Causality: The diazirine functional group is exquisitely sensitive to ambient light. Unintended photolysis prior to the introduction of the target molecule will result in the carbene reacting with the solvent, rendering the reagent inert.

Step 3: Photo-Activation (Cross-Linking)

  • Introduce the 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride solution to the target biological system.

  • Place the reaction vessel under a long-wave UV lamp (typically 350-365 nm).

  • Irradiate for the experimentally determined duration (usually 5 to 30 minutes) on ice.

  • Causality: Irradiation on ice is critical because the UV lamp generates ambient heat, and the extrusion of N2​ is an exothermic micro-event. Keeping the reaction cold prevents thermal denaturation of the target proteins during the cross-linking phase.

Reaction Pathway & Logistics Visualization

The following diagram illustrates the logical progression of the handling and activation workflow, highlighting the critical transition from a stable salt to a reactive intermediate.

G A Cold Storage (-10°C) Amber Vial B Equilibration & Prep (Fume Hood, Low Light) A->B Thaw in Desiccator C UV Irradiation (~350 nm, On Ice) B->C Assay Setup D N2 Extrusion & Carbene Generation C->D Photolysis E Target Cross-linking (C-H / X-H Insertion) D->E Rapid Reaction

Workflow for the safe handling and photo-activation of 1,2,5-Triazaspiro[2.3]hex-1-ene HCl.

Disposal and Waste Management Plan

Due to the reactive nature of diazirines, disposal must be handled with deliberate care to prevent unintended pressure buildup in waste containers.

  • Quenching Unreacted Material: If an experiment is aborted prior to UV irradiation, the unreacted diazirine must be quenched before disposal. Do not dispose of active diazirines directly into sealed organic waste carboys. Prolonged ambient light exposure in a sealed waste container can cause slow N2​ evolution, leading to dangerous pressurization.

  • Quenching Protocol: Expose the unwanted solution to broad-spectrum UV light for 30 minutes in a well-ventilated fume hood to force the extrusion of nitrogen gas and safely decompose the diazirine ring into inert solvent-adducts.

  • Final Segregation: Once quenched, the resulting solution can be safely disposed of in the standard halogenated organic waste stream (due to the chloride counter-ion) in accordance with institutional EHS guidelines.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.